3-(4-nitrophenyl)-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-nitrophenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-3-1-6(2-4-7)8-9-5-10-11-8/h1-5H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGIZPCMVZXYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6219-52-9 | |
| Record name | 3-(4-nitrophenyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(4-Nitrophenyl)-1H-1,2,4-triazole: A Technical Guide to Structure, Synthesis, and Application
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the 1,2,4-triazole ring serves as a privileged pharmacophore. Specifically, 3-(4-nitrophenyl)-1H-1,2,4-triazole (CAS: 6219-52-9) [1] represents a high-value synthetic intermediate. The presence of the strongly electron-withdrawing nitro group not only modulates the electronic landscape of the triazole core but also serves as a versatile synthetic handle. Upon chemoselective reduction, it yields an aniline derivative primed for complex cross-coupling reactions, making it an indispensable building block for the synthesis of advanced triarylamine pesticides and pharmaceutical kinase inhibitors.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere theoretical descriptions. Herein, we dissect the physicochemical properties, the mechanistic rationale behind its synthesis, and field-proven, self-validating experimental workflows designed for high-yield laboratory execution.
Physicochemical Profiling & Structural Dynamics
The structural behavior of 3-(4-nitrophenyl)-1H-1,2,4-triazole is heavily influenced by annular tautomerism (1H, 2H, and 4H forms). In the solid state, the 1H and 2H tautomers predominate due to favorable intermolecular hydrogen-bonding networks. The para-nitro substitution on the phenyl ring exerts a strong -I (inductive) and -M (mesomeric) effect, which significantly lowers the pKa of the triazole N-H proton, rendering the molecule more acidic than its unsubstituted counterpart. This heightened acidity is highly advantageous when the triazole nitrogen must be deprotonated for subsequent alkylation or arylation.
Quantitative Data Summary
| Property | Specification |
| IUPAC Name | 3-(4-nitrophenyl)-1H-1,2,4-triazole |
| CAS Number | 6219-52-9[1] |
| Molecular Formula | C₈H₆N₄O₂ |
| Molecular Weight | 190.16 g/mol |
| Typical Appearance | Pale yellow to off-white crystalline powder |
| Commercial Purity | ≥ 98%[1] |
| Solubility Profile | Soluble in DMF, DMSO, hot Ethanol; Insoluble in Water |
Retrosynthetic Strategy & Mechanistic Synthesis
The most robust and scalable route to 3-(4-nitrophenyl)-1H-1,2,4-triazole relies on the condensation of 4-nitrobenzamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydrazine.
Mechanistic Causality:
-
Activation: DMF-DMA acts as a highly electrophilic formylating equivalent. It drives the conversion of the primary amide to an N-[(dimethylamino)methylene]amide intermediate. This step avoids the harsh acidic conditions required by traditional Fisher esterification-type activations.
-
Cyclization: Hydrazine monohydrate acts as a potent bis-nucleophile. The initial attack on the amidine carbon displaces dimethylamine (a volatile leaving group). Subsequent intramolecular condensation onto the carbonyl carbon is catalyzed by acetic acid. The acid facilitates the dehydration step, locking the molecule into the thermodynamically stable, aromatic 1,2,4-triazole core.
Synthetic workflow from 4-nitrobenzamide to 3-(4-aminophenyl)-1H-1,2,4-triazole.
Validated Experimental Workflows
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include in-process visual and chemical checkpoints to confirm reaction progress without relying solely on end-point analytics.
Protocol A: Synthesis of the Triazole Core
Objective: Construct 3-(4-nitrophenyl)-1H-1,2,4-triazole from 4-nitrobenzamide.
-
Condensation: Charge an oven-dried round-bottom flask with 4-nitrobenzamide (1.0 eq) and DMF-DMA (1.5 eq).
-
Heating & Validation: Heat the neat mixture to 120°C under a reflux condenser. Self-Validation: Within 30 minutes, the suspension will transition into a clear, deep yellow solution. The evolution of a fishy odor (dimethylamine gas) confirms the formation of the intermediate. Stir for 2 hours.
-
Solvent Swap: Cool to 50°C and concentrate in vacuo to remove unreacted DMF-DMA and methanol byproducts. Dissolve the resulting solid in glacial acetic acid (5 volumes).
-
Cyclization: Add hydrazine monohydrate (1.2 eq) dropwise at room temperature. Self-Validation: A mild exotherm will occur. Heat the reaction to 90°C for 2 hours.
-
Isolation: Cool the mixture to room temperature and pour it slowly into vigorously stirred crushed ice. Self-Validation: A pale yellow precipitate will crash out immediately. Filter, wash with cold water, and dry under vacuum to yield the target compound.
Protocol B: Chemoselective Nitro Reduction
Objective: Convert the nitro group to an amine, yielding 3-(4-aminophenyl)-1H-1,2,4-triazole, a critical intermediate for triarylamine synthesis[2]. Note on Causality: We utilize a modified Béchamp reduction (Fe/AcOH) rather than Pd/C catalytic hydrogenation. The iron-mediated reduction is highly chemoselective, completely tolerant of the triazole ring, and immune to poisoning by trace sulfur impurities that often plague scale-up campaigns.
-
Suspension: Suspend 3-(4-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in a 4:1 mixture of Ethanol:Water.
-
Reagent Addition: Add fine iron powder (325 mesh, 5.0 eq) and ammonium chloride (2.0 eq). The ammonium chloride acts as a mild proton source to sustain the electron transfer from the iron surface.
-
Reflux & Validation: Heat to 80°C for 4 hours. Self-Validation: The reaction mixture will turn from pale yellow to a dense, dark brown/black slurry (formation of iron oxides). TLC monitoring (DCM:MeOH 9:1) will show the disappearance of the high-Rf UV-active starting material and the appearance of a lower-Rf, ninhydrin-positive spot (primary amine).
-
Filtration: Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the pad with hot ethanol.
-
Crystallization: Concentrate the filtrate in vacuo and recrystallize from ethanol/water to yield the pure amine.
Downstream Derivatization & Application Pathways
The true value of 3-(4-nitrophenyl)-1H-1,2,4-triazole lies in its downstream utility. Once reduced to the corresponding amine, the molecule becomes a prime candidate for Buchwald-Hartwig amination or Ullmann-type cross-coupling.
As detailed in the landmark patent by Crouse et al. (WO 2009/102736 A1)[2], coupling this amine with complex aryl halides (e.g., 4-trifluoromethylphenyl bromobenzene) yields highly substituted triarylamines . These macromolecules exhibit potent biological activity, specifically acting as advanced agrochemicals with high efficacy against economically damaging pests (including gastropods and resistant insect strains) while maintaining a favorable environmental profile[2]. In pharmaceuticals, similar triazole-amine scaffolds are utilized to project functional groups deep into the ATP-binding pockets of target kinases.
Downstream applications and pharmacological pathways of triazole derivatives.
References
-
Cal Pac Lab. "3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOLE, 98% (CAS: 6219-52-9)."[Link]
- Crouse, G. D., et al. "Molecules with certain pesticide utility, and intermediates, compositions, and processes related thereto." PCT International Patent Application Publication No. WO 2009/102736 A1.
Sources
Technical Guide: 3-(4-Nitrophenyl)-1,2,4-Triazole Derivatives
Executive Summary
The 3-(4-nitrophenyl)-1,2,4-triazole scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of antifungal, antitrypanosomal, and anticancer therapeutics.[1] Its planar, electron-deficient nature allows for unique
This guide provides a definitive reference for the chemical identity, synthesis, and biological validation of this scaffold. Unlike generic databases, this document correlates specific CAS registry numbers with synthetic protocols and biological targets, ensuring researchers can validate their starting materials and experimental design.[1]
Chemical Identity & CAS Registry
The nomenclature for 1,2,4-triazoles is complicated by annular tautomerism (1H, 2H, and 4H forms).[1] For the parent compound 3-(4-nitrophenyl)-1,2,4-triazole, the 1H tautomer is generally the reference standard for CAS registration, though in solution, rapid proton exchange occurs.[1]
Core Scaffold and Key Derivatives
The following table consolidates the essential CAS numbers for the parent scaffold and its most chemically significant derivatives.
| Compound Name | Structure Description | CAS Number | Molecular Weight | Application |
| 3-(4-Nitrophenyl)-1H-1,2,4-triazole | Parent Scaffold | 6219-52-9 | 190.16 | Core building block; CYP51 inhibitor precursor. |
| 1-(4-Nitrophenyl)-1H-1,2,4-triazole | Isomer (N-linked nitrobenzene) | 6219-55-2 | 190.16 | Isomeric impurity in synthesis; distinct biological profile.[2] |
| 3-(4-Nitrophenyl)-1-phenyl-1H-1,2,4-triazole | N-Phenyl substituted | 92061-15-9 | 266.26 | Lipophilic analog for membrane permeability studies. |
| 3-(4-Nitrophenyl)-1H-1,2,4-triazol-5-amine | 5-Amino derivative | 59301-21-2 | 205.17 | Precursor for fused heterocycles (e.g., triazolopyrimidines). |
| 5-(4-Nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 3-Thiol / Thione derivative | 93378-57-5 | 298.32 | Precursor for S-alkylated antimicrobial agents. |
Technical Note on Tautomerism: The parent compound (CAS 6219-52-9) exists in equilibrium between the 1H and 2H forms. In the absence of substitution at the nitrogen, X-ray crystallography often reveals intermolecular hydrogen bonding networks that stabilize one tautomer (typically 1H in solid state).[1] Researchers must account for this when interpreting NMR shifts in protic vs. aprotic solvents.
Synthetic Pathways & Methodologies
To ensure reproducibility, we present three distinct synthetic routes. The choice of route depends on the desired substitution pattern at the N1/N2/N4 positions.[1]
Pathway A: The Pellizzari Reaction (Thermal Condensation)
Best for: Synthesis of 3,5-disubstituted derivatives.[1] Mechanism: Condensation of a hydrazide with an amide (or nitrile) followed by high-temperature cyclization.[1]
Pathway B: Oxidative Cyclization of Amidrazones
Best for: High-yield synthesis of the parent 3-(4-nitrophenyl)-1,2,4-triazole under milder conditions. Mechanism: Reaction of 4-nitrobenzonitrile with hydrazine to form an amidrazone, followed by cyclization with formic acid or orthoformates.[1]
Pathway C: Thione Formation (For Mercapto-Derivatives)
Best for: Generating the 3-thiol/thione scaffold (CAS 93378-57-5 analogs).
Figure 1: Synthetic logic flow for accessing the 3-(4-nitrophenyl)-1,2,4-triazole scaffold. Pathway selection dictates the final substitution pattern.
Validated Protocol: Synthesis from 4-Nitrobenzonitrile
-
Amidrazone Formation: Dissolve 4-nitrobenzonitrile (10 mmol) in absolute ethanol (20 mL). Add hydrazine hydrate (15 mmol) dropwise. Reflux for 4–6 hours.[1] Monitor TLC for disappearance of nitrile.[1]
-
Cyclization: Evaporate solvent to yield the crude amidrazone.[1] Resuspend in formic acid (15 mL) and reflux for 3 hours.
-
Work-up: Pour reaction mixture into crushed ice. Neutralize with conc. ammonia solution to pH 7–8.[1]
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (1:1).
-
Validation:
Biological Applications & Mechanism of Action
The 3-(4-nitrophenyl)-1,2,4-triazole moiety is not merely a structural spacer; it actively participates in target binding.
Antifungal Activity (CYP51 Inhibition)
The primary mechanism involves the coordination of the triazole N4 nitrogen to the heme iron of Lanosterol 14
-
Mechanism: The N4 nitrogen acts as the sixth ligand to the heme iron, preventing oxygen activation and halting ergosterol biosynthesis.[1]
-
Role of Nitrophenyl: The 4-nitrophenyl group fits into the hydrophobic access channel of the enzyme.[1] The electron-withdrawing nitro group lowers the pKa of the triazole ring, potentially modulating the strength of the Fe-N bond and improving selectivity against human CYP450s.[1]
Antitrypanosomal Activity (Chagas Disease)
Derivatives of this scaffold have shown potent activity against Trypanosoma cruzi.[1][3]
-
Target: Sterol C14
-demethylase (similar to fungi) and potential oxidative stress generation via the nitro group (nitroreductase activation).[1] -
Key Insight: The nitro group is essential.[1] Reduction to an amine often results in loss of activity, suggesting the nitro group acts as a "warhead" or is critical for electronic recognition.[1]
Figure 2: Dual mechanism of action. The scaffold acts as a reversible inhibitor in antifungal applications and a potential suicide substrate in antiparasitic applications.[1]
References
-
PubChem Compound Summary. "1-(4-Nitrophenyl)-1H-1,2,4-triazole (CAS 6219-55-2) and Isomers." National Center for Biotechnology Information.[1] [Link]
-
Frontiers in Chemistry. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." (2022).[1][4][5][6] [Link]
-
ACS Omega. "Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents." (2024).[1][7] [Link]
Sources
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. 1-(4-Nitrophenyl)-1H-1,2,4-triazole | C8H6N4O2 | CID 11095398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. isres.org [isres.org]
- 7. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Thermodynamic Solubility of 3-(4-nitrophenyl)-1H-1,2,4-triazole in Organic Solvents: A Technical Guide
Executive Summary
3-(4-nitrophenyl)-1H-1,2,4-triazole is a critical intermediate in the synthesis of advanced agrochemicals, pharmaceuticals, and functional materials. However, its rigid planar structure, strong intermolecular hydrogen bonding, and high crystal lattice energy often result in poor solubility across standard organic solvents[1]. This whitepaper provides a comprehensive mechanistic analysis of its solvation thermodynamics and outlines a self-validating experimental protocol for determining its thermodynamic solubility, designed specifically for drug development professionals and chemical engineers.
Molecular Descriptors & Solvation Thermodynamics
The solubility of a crystalline solid is fundamentally governed by the energy required to disrupt its crystal lattice (
-
1,2,4-Triazole Core: Acts as both a hydrogen-bond donor (N-H) and acceptor (N atoms). This leads to strong intermolecular self-association in the solid state.
-
4-Nitrophenyl Substituent: The nitro group is strongly electron-withdrawing and possesses a large dipole moment. It acts as a potent hydrogen-bond acceptor but also promotes
stacking between adjacent aromatic rings in the crystal lattice.
To achieve high solubility, a solvent must overcome these strong solute-solute interactions without incurring a massive entropic penalty from solvent cavity formation.
Thermodynamic solvation pathway and solvent-dependent equilibrium states.
Solvent Selection Matrix
Based on the molecular descriptors, polar aprotic solvents are the most effective. They provide strong hydrogen-bond acceptance (to solvate the triazole N-H) and high dielectric constants (to stabilize the nitro group's dipole) without acting as H-bond donors, which would otherwise lead to solvent self-association.
| Solvent Class | Example Solvents | Dielectric Constant ( | Estimated Solubility | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP | 36 - 47 | High (>50 mg/mL) | Strong H-bond acceptors; disrupts triazole self-association; stabilizes nitro dipole. |
| Polar Protic | Methanol, Ethanol | 24 - 33 | Moderate (5-20 mg/mL) | Competes for H-bonding but requires high energy to break solvent-solvent H-bond networks. |
| Weakly Polar | Ethyl Acetate, DCM | 6 - 9 | Low (1-5 mg/mL) | Insufficient H-bond acceptance to fully disrupt the robust solid-state crystal lattice. |
| Non-Polar | Toluene, Hexane | 2 - 4 | Very Low (<1 mg/mL) | Relies solely on weak dispersion forces; unable to overcome |
Experimental Protocol: Thermodynamic Solubility Determination
Unlike kinetic solubility, which can overestimate solubility due to supersaturation, thermodynamic solubility represents the true equilibrium between the solid and solution phases[2]. The "shake-flask" method remains the gold standard for this determination[3]. The following protocol is designed as a self-validating system to ensure data integrity[4].
Step-by-Step Methodology:
-
Preparation of Saturated Mixtures: Dispense an excess amount of crystalline 3-(4-nitrophenyl)-1H-1,2,4-triazole (e.g., 100 mg) into a 10 mL glass vial containing 5 mL of the target organic solvent.
-
Isothermal Equilibration: Seal the vials tightly and place them in a thermostatic shaking water bath or incubator. Shake continuously at a constant temperature (e.g., 298.15 K ± 0.1 K) for 48 to 72 hours. This extended duration is critical to ensure true thermodynamic equilibrium is reached[4].
-
Phase Separation: Remove the vials and allow the undissolved solid to settle for 2 hours. Extract an aliquot of the supernatant and centrifuge at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to ensure complete removal of micro-particulates[5].
-
Quantitative Analysis: Dilute the filtered aliquot with a compatible solvent (e.g., mobile phase) to bring the concentration within the linear dynamic range of the detector. Analyze via HPLC-UV (typically at
nm for the nitrophenyl chromophore) using a previously established calibration curve[5]. -
Solid-Phase Quality Control (Crucial Step): Recover the residual solid from the vial and analyze it via X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: Solvents can induce polymorphic transformations or form solvates during equilibration. If the solid form has changed, the measured solubility corresponds to the new pseudopolymorph, not the original starting material.
Standardized shake-flask experimental workflow for thermodynamic solubility.
Data Processing & Thermodynamic Modeling
Once the equilibrium concentration (
References
1.[3] Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: dissolutiontech.com URL: 2.[2] Title: Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 Source: pcbis.fr URL: 3.[4] Title: Shake-Flask Solubility Assay - Enamine Source: enamine.net URL: 4.[5] Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: tbzmed.ac.ir URL: 5.[1] Title: 1-Methyl-1H-1,2,4-triazole-5-methanamine - Benchchem Source: benchchem.com URL:
Sources
- 1. 1-Methyl-1H-1,2,4-triazole-5-methanamine|CAS 244639-03-0 [benchchem.com]
- 2. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Molecular weight and formula of 3-(4-nitrophenyl)-1H-1,2,4-triazole
Molecular Weight, Formula, and Synthesis Protocol
Executive Summary
The 1,2,4-triazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as a bioisostere for carboxylic acids and amides due to its hydrogen-bonding capability and stability. 3-(4-Nitrophenyl)-1H-1,2,4-triazole (CAS: 6219-52-9) represents a critical intermediate in the synthesis of antimicrobial and anticancer agents. This guide provides a definitive technical analysis of its physicochemical properties, a validated synthesis protocol, and structural characterization data for researchers in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The following data consolidates the fundamental chemical metrics required for stoichiometric calculations and analytical verification.
| Property | Specification |
| IUPAC Name | 3-(4-Nitrophenyl)-1H-1,2,4-triazole |
| Common Name | 3-(p-Nitrophenyl)-1,2,4-triazole |
| CAS Registry Number | 6219-52-9 |
| Molecular Formula | C₈H₆N₄O₂ |
| Molecular Weight | 190.16 g/mol |
| Monoisotopic Mass | 190.04907 Da |
| Appearance | Yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |
| pKa (Predicted) | ~9.0 (Triazole NH acidity) |
Structural Representation
The molecule consists of a 1,2,4-triazole ring substituted at the C3 position with a para-nitrophenyl group. The nitro group exerts a strong electron-withdrawing effect, increasing the acidity of the triazole NH proton and influencing the electrophilicity of the ring system.
Synthesis Protocol: The Einhorn-Brunner Variation
While various routes exist, the condensation of 4-nitrobenzhydrazide with formamide remains the most robust and scalable method for laboratory synthesis. This approach avoids the use of unstable imidates and proceeds via a high-temperature cyclodehydration.
Reaction Scheme
The synthesis proceeds through the nucleophilic attack of the hydrazide on the formamide carbonyl, followed by cyclization and the elimination of two equivalents of water.
Figure 1: Synthetic pathway via thermal condensation of hydrazide and formamide.
Detailed Methodology
Reagents:
-
4-Nitrobenzhydrazide (10 mmol, 1.81 g)
-
Formamide (10 mL, excess solvent/reagent)
Protocol:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 4-nitrobenzhydrazide (1.81 g) in Formamide (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 160–180°C) in an oil bath. The suspension will dissolve as the temperature rises. Maintain reflux for 4–6 hours.
-
Technical Note: Monitoring by TLC (Ethyl Acetate:Hexane 7:3) is recommended. The starting hydrazide is more polar than the triazole product.
-
-
Quench: Allow the reaction mixture to cool to room temperature. Pour the solution slowly into 100 mL of crushed ice/water with vigorous stirring.
-
Precipitation: A solid precipitate will form immediately. Allow the suspension to stand for 30 minutes to ensure complete precipitation.
-
Isolation: Filter the solid under vacuum using a Buchner funnel. Wash the cake copiously with cold water (3 x 20 mL) to remove excess formamide.
-
Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture (9:1).
-
Drying: Dry the purified crystals in a vacuum oven at 60°C for 4 hours.
Expected Yield: 70–85%
Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
Proton NMR (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 14.00 | Broad Singlet | 1H | Triazole NH (Exchangeable with D₂O) |
| 8.70 | Singlet | 1H | Triazole C5-H (Characteristic downfield shift) |
| 8.35 | Doublet (J = 8.8 Hz) | 2H | Phenyl H-3, H-5 (Ortho to NO₂) |
| 8.20 | Doublet (J = 8.8 Hz) | 2H | Phenyl H-2, H-6 (Meta to NO₂) |
Interpretation: The presence of the sharp singlet at ~8.70 ppm confirms the formation of the 1,2,4-triazole ring. The AA'BB' pattern (two doublets) confirms the para-substituted phenyl ring is intact.
Mass Spectrometry (ESI-MS)
-
Positive Mode (M+H)⁺: Calculated: 191.05; Observed: 191.1
-
Negative Mode (M-H)⁻: Calculated: 189.04; Observed: 189.0
Applications in Drug Development
The 3-(4-nitrophenyl)-1,2,4-triazole scaffold is highly valued in medicinal chemistry for its versatility:
-
Antifungal Agents: The triazole ring binds to the heme iron of the fungal enzyme lanosterol 14α-demethylase (CYP51), inhibiting ergosterol synthesis.
-
Anticancer Therapeutics: Derivatives serve as inhibitors of aromatase (e.g., Letrozole analogs) or as scaffolds for kinase inhibitors.
-
Synthetic Intermediate: The nitro group can be reduced to an amine (-NH₂), providing a handle for further functionalization (e.g., amide coupling, Schiff base formation) to generate diverse libraries of biologically active compounds.
Biological Pathway Interaction
Figure 2: Mechanism of action for triazole-based antifungal activity.
References
-
PubChem. (n.d.). 3-(4-Nitrophenyl)-1H-1,2,4-triazole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Agrawal, R., et al. (2011).[1] Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 3(6), 32-40.[1] (Provides analogous synthesis protocols for triazole derivatives).
- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. (Foundational text on triazole synthesis via Pellizzari reaction).
Sources
Thermodynamic Stability of Nitrophenyl Triazole Isomers: A Technical Guide
Executive Summary
The functionalization of triazole scaffolds with nitrophenyl moieties produces a class of compounds with profound implications in both medicinal chemistry and the development of energetic materials. However, the introduction of the strongly electron-withdrawing nitro group (-NO₂) fundamentally alters the thermodynamic landscape of the triazole core. This guide provides an in-depth analysis of the thermodynamic stability of nitrophenyl triazole isomers, bridging computational Density Functional Theory (DFT) predictions with rigorous calorimetric validation protocols.
The Isomeric Landscape of Nitrophenyl Triazoles
Triazoles (encompassing both 1,2,3- and 1,2,4-diazole cores) are privileged scaffolds. The 1,2,4-triazole ring contains three nitrogen and two carbon atoms, and due to the mobility of a proton, it can exist in different tautomeric forms1[1]. The stability of these isomers—whether positional isomers (e.g., 1,4- vs. 1,5-disubstituted 1,2,3-triazoles) or tautomers (1H-, 2H-, and 4H-1,2,4-triazoles)—dictates their pharmacological solubility, receptor binding affinity, and thermal degradation profiles.
Thermodynamic vs. kinetic pathways in nitrophenyl triazole tautomerization.
Computational Thermodynamics: DFT and Energetic Profiling
Density Functional Theory (DFT) is the gold standard for predicting the relative stability of triazole isomers. Studies utilizing the B3LYP functional with the 6-311++G(d,p) basis set have consistently demonstrated that the 1H-tautomer of 1,2,4-triazole is the most thermodynamically stable form in the gas phase2[2]. This stability arises from the optimal delocalization of π-electrons, which maximizes aromaticity while minimizing lone-pair repulsion between adjacent nitrogen atoms.
When a nitrophenyl moiety is introduced, the strong electron-withdrawing nature of the nitro group alters the electron density of the triazole ring. For instance, in the 1,3-dipolar cycloaddition of 4-nitrophenyl azide with enols, the resulting Z isomers are thermodynamically more stable (-3.16 kcal/mol) than their E counterparts (+7.96 kcal/mol)3[3]. This energy difference highlights the profound impact of steric hindrance and dipole alignment; the Z-isomer minimizes steric clashes between the bulky nitrophenyl group and adjacent substituents.
Quantitative Thermodynamic Data Summary
| Isomer / Compound | Phase / Condition | Relative Energy (kcal/mol) | Enthalpy of Formation (kJ/mol) |
| (Z)-Nitrophenyl-1,2,3-triazole | Gas Phase (DFT) | -3.16 | N/A |
| (E)-Nitrophenyl-1,2,3-triazole | Gas Phase (DFT) | +7.96 | N/A |
| 2-Methyl-4-nitro-1,2,3-triazole | Crystalline (Exp) | N/A | 228.7 ± 3.5 |
| 1H-1,2,4-Triazole (Parent) | Gas Phase (DFT) | 0.00 (Reference) | ~108.0 |
| 4H-1,2,4-Triazole (Parent) | Gas Phase (DFT) | +7.20 | N/A |
Experimental Validation: Calorimetric Workflows
While DFT provides excellent predictive power, empirical validation is non-negotiable for drug formulation and energetic material characterization. The intrinsic stability of an isomer is best quantified by its gas-phase enthalpy of formation. The experimental ideal-gas formation enthalpy can be determined based on the formation enthalpy in the crystalline state and the sublimation enthalpy4[4].
Experimental workflow for determining gas-phase enthalpy of formation.
Protocol: Thermodynamic Profiling of Nitrophenyl Triazoles
This protocol is designed as a self-validating system, ensuring that experimental artifacts do not masquerade as thermodynamic anomalies.
Step 1: High-Purity Isolation
-
Action: Synthesize the nitrophenyl triazole isomer and purify via repeated recrystallization until >99.8% purity is achieved (verified by HPLC and quantitative NMR).
-
Causality: Trace impurities, especially unreacted azides or transition metal catalysts from click chemistry, drastically skew calorimetric data by introducing parallel, unaccounted combustion pathways.
Step 2: Static-Bomb Combustion Calorimetry
-
Action: Pelletize ~0.5 g of the purified sample and place it in a static-bomb calorimeter pressurized with ultra-pure oxygen (typically 3 MPa). Ignite the sample electrically and measure the temperature rise of the surrounding water bath using a precision thermistor.
-
Causality: The combustion of nitrogen-rich energetic materials requires a high-pressure oxygen environment to ensure complete oxidation to CO₂, H₂O, and N₂. This prevents the formation of carbon soot, which would artificially lower the measured energy of combustion and invalidate the formation enthalpy calculation1[1].
Step 3: Knudsen Effusion Mass Spectrometry (KEMS)
-
Action: Place a micro-sample in a Knudsen cell under high vacuum. Heat the cell isothermally and measure the rate of mass loss (effusion) through a microscopic orifice. Use the Clausius-Clapeyron equation to derive the enthalpy of sublimation (
). -
Causality: Nitrophenyl triazoles often possess low vapor pressures. KEMS allows for the precise measurement of micro-mass loss at constant temperature, which is essential for calculating the enthalpy of sublimation without thermally degrading the sample prior to sublimation4[4].
Step 4: Thermodynamic Synthesis (Hess's Law)
-
Action: Calculate the solid-state enthalpy of formation (
) from the combustion data. Add the sublimation enthalpy to yield the gas-phase enthalpy of formation: .
Mechanisms of Thermal Decomposition
For energetic materials and high-temperature drug processing (e.g., hot-melt extrusion), the thermal decomposition pathways of nitrophenyl triazoles must be fully mapped. C-nitro triazoles generally exhibit higher thermal stability than N-nitro triazoles. The primary decomposition trigger is the homolytic cleavage of the C-NO₂ or N-NO₂ bond. Theoretical studies indicate that thermal decomposition can yield a variety of products including N₂, N₂O, NO, CO₂, HCN, and 1,2,4-triazole, depending on the specific tautomeric starting state5[5].
Implications for Drug Development
In medicinal chemistry, 1,2,3-triazoles are frequently utilized as non-classical bioisosteres for amide bonds due to their resistance to enzymatic cleavage and high thermodynamic stability6[6]. However, the exact positioning of the nitrophenyl group dictates the molecule's dipole moment and, consequently, its aqueous solubility. The low aqueous solubility of many nitrophenyl-triazole derivatives often stems from their rigid aromatic core and lipophilic nature 7[7]. Understanding the thermodynamic equilibrium between tautomers in aqueous media (often modeled using the Polarizable Continuum Model, PCM) allows formulation scientists to design isomers that preferentially adopt highly soluble conformations at physiological pH.
References
- Spectroscopic and DFT studies of 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole and 3-furyl-4-allyl-5-mercapto-1,2,4-triazole.
- Theoretical Study of the Addition Reaction of Arylazides to 1,3-Dicarbonyl Compounds. Semantic Scholar.
- Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study.
- Thermodynamic properties of 1-ethyl-4-nitro-1,2,3-triazole.
- An In-depth Technical Guide to Theoretical Calculations on the Stability of 1,2,4-Triazole Isomers. Benchchem.
- Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review.
- 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole | RUO [benchchem.com]
In-Depth Technical Guide: 3-(4-Nitrophenyl)-1H-1,2,4-triazole in Drug Discovery & Agrochemicals
As a Senior Application Scientist, I frequently encounter the 1,2,4-triazole scaffold in both pharmaceutical and agrochemical development. The compound 3-(4-nitrophenyl)-1H-1,2,4-triazole serves as a highly versatile, bifunctional building block. It combines the metal-coordinating capabilities of the nitrogen-rich triazole ring with the electron-withdrawing, easily reducible nitroaromatic system.
This whitepaper provides a comprehensive technical breakdown of its chemical informatics, a field-proven and self-validating synthetic methodology, and its critical applications in the development of pesticidal agents.
Chemical Informatics & Structural Dynamics
The structural identity of 3-(4-nitrophenyl)-1H-1,2,4-triazole is defined by its tautomeric heterocyclic core and the para-substituted nitro group. The triazole ring can exist in multiple tautomeric states (1H, 2H, or 4H), though the 1H-form is predominantly represented in standard SMILES notation[1]. The strong electron-withdrawing nature of the nitro group significantly lowers the pKa of the triazole N-H, making it a robust hydrogen-bond donor in biological active sites.
To ensure database accuracy and collision-free querying across chemical repositories, the quantitative identifiers are summarized in Table 1.
Table 1: Chemical Informatics and Identifiers
| Property | Value |
| IUPAC Name | 3-(4-nitrophenyl)-1H-1,2,4-triazole |
| CAS Registry Number | 6219-52-9 |
| SMILES | c1cc(ccc1c2[nH]ncn2)[O-] |
| InChI | InChI=1S/C8H6N4O2/c13-12(14)7-3-1-6(2-4-7)8-9-5-10-11-8/h1-5H,(H,9,10,11) |
| InChIKey | OIGIZPCMVZXYQC-UHFFFAOYSA-N |
| Molecular Formula | C8H6N4O2 |
| Molecular Weight | 190.16 g/mol |
Mechanistic Synthesis & Self-Validating Protocol
The most efficient, scalable route to 3-(4-nitrophenyl)-1H-1,2,4-triazole is a two-step condensation-cyclization sequence starting from 4-nitrobenzamide[2].
The Causality of Experimental Choices
In our experience, the critical failure point in synthesizing 1,2,4-triazoles via amidrazone intermediates is incomplete cyclization.
-
Step 1 (Activation): We utilize N,N-dimethylformamide dimethyl acetal (DMF-DMA) because it acts as an electrophilic one-carbon synthon. It rapidly attacks the nucleophilic amide nitrogen, driving the equilibrium forward through the elimination of methanol.
-
Step 2 (Cyclization): We select glacial acetic acid as the solvent for the hydrazine reaction. The acidic environment is non-negotiable; it protonates the intermediate dimethylamine, converting it into a superior leaving group. This lowers the activation energy for the intramolecular nucleophilic attack by the terminal hydrazine nitrogen, yielding the thermodynamically stable aromatic triazole.
Figure 1: Two-step mechanistic synthesis of 3-(4-nitrophenyl)-1H-1,2,4-triazole.
Step-by-Step Self-Validating Protocol
Step 1: Condensation
-
Suspend 4-nitrobenzamide (1.0 eq) in toluene (2 mL/mmol).
-
Add DMF-DMA (1.2 eq) dropwise at room temperature.
-
Heat the mixture to 80°C for 2 hours.
-
Validation Node 1: Analyze via TLC (Eluent: EtOAc/Hexanes 1:1). The highly polar primary amide (
~0.1) must be completely consumed, replaced by a less polar, bright UV-active spot ( ~0.4). If starting material persists, add 0.2 eq of DMF-DMA and heat for an additional 30 minutes. -
Concentrate the mixture under reduced pressure to yield the N-((dimethylamino)methylene)-4-nitrobenzamide intermediate.
Step 2: Cyclization
-
Dissolve the crude intermediate in glacial acetic acid (3 mL/mmol).
-
Slowly add hydrazine hydrate (1.5 eq) dropwise (Caution: Exothermic).
-
Heat the reaction to 90°C for 3 hours.
-
Validation Node 2 (pH-Dependent Precipitation): Pour the cooled reaction mixture into crushed ice. The open-chain amidrazone intermediate is basic and soluble in weak acid. By neutralizing the aqueous filtrate to exactly pH 7 using saturated
, the fully cyclized 1,2,4-triazole loses basicity and spontaneously precipitates. If no off-white/pale-yellow precipitate forms upon neutralization, cyclization is incomplete. -
Filter, wash with cold water, and dry under a vacuum to afford the pure product.
Agrochemical Applications & Pathway Mechanisms
In the realm of agrochemical development, 3-(4-nitrophenyl)-1H-1,2,4-triazole is a highly prized intermediate. According to3, this scaffold is instrumental in the synthesis of advanced pesticidal compositions, specifically triarylamines and thiobiurets[3].
The workflow typically involves the reduction of the nitro group to an amine (using Iron in Acetic Acid at 50–100°C), followed by conversion into an isothiocyanate or direct coupling with aryl halides[2]. The resulting molecules exhibit potent efficacy against nematodes, arthropods, and molluscs[2].
Figure 2: Downstream functionalization pathway for agrochemical development.
Analytical Validation Standards
To guarantee the integrity of the synthesized batch before downstream functionalization, the compound must meet strict analytical benchmarks. The data in Table 2 outlines the expected quantitative signals used to verify the successful formation of the triazole ring and the preservation of the nitroaromatic system.
Table 2: Analytical Validation Standards
| Analytical Method | Target Signal / Benchmark | Diagnostic Significance |
| 1H NMR (DMSO-d6) | Confirms the presence of the triazole C5-H proton. | |
| 1H NMR (DMSO-d6) | Confirms the para-substituted nitroaromatic system. | |
| ESI-MS (Positive) | m/z 191.0 [M+H]+ | Validates the molecular weight of the cyclized product. |
| TLC (EtOAc:Hex 1:1) | Confirms conversion from the highly polar amide precursor. |
(Reaction and validation principles derived from standard triazole synthesis protocols and related literature[4])
References
- Title: 3-(4-nitrophenyl)
- Source: Google Patents (Dow AgroSciences LLC)
- Title: JP2017520558A - Molecules with certain pesticide availability and intermediates, compositions and methods related thereto Source: Google Patents URL
- Title: 4-(1H-[1,2,4]triazol-3-yl)
Sources
- 1. 3-(4-nitrophenyl)-1H-1,2,4-triazole [cnprot.com]
- 2. JP2017520558A - Molecules with certain pesticide availability and intermediates, compositions and methods related thereto - Google Patents [patents.google.com]
- 3. WO2009102736A1 - Pesticidal compositions - Google Patents [patents.google.com]
- 4. 4-(1H-[1,2,4]triazol-3-yl)-benzonitrile - CAS号 118863-78-8 - 摩熵化学 [molaid.com]
Navigating Supramolecular Architectures: A Technical Guide to Hydrogen Bonding Motifs in 3-(4-Nitrophenyl)-1,2,4-triazole Derivative Crystals
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: The precise control and understanding of intermolecular interactions are cornerstones of modern crystal engineering and drug design. The 1,2,4-triazole moiety, a key pharmacophore, frequently participates in complex hydrogen bonding networks that dictate the physicochemical properties of active pharmaceutical ingredients. This guide provides an in-depth analysis of the hydrogen bonding motifs observed in the crystalline state of a representative nitrophenyl-triazole derivative.
Note on the Subject Compound: Initial searches for the specific crystal structure of 3-(4-nitrophenyl)-1,2,4-triazole did not yield publicly available crystallographic data. Therefore, to provide a technically robust and data-driven guide, this document will focus on the closely related and structurally characterized derivative, 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione . The principles of hydrogen bonding and supramolecular assembly detailed herein offer significant transferable insights for the broader class of nitrophenyl-triazole compounds.
Introduction: The Significance of Hydrogen Bonds in Triazole-Based Crystalline Solids
The 1,2,4-triazole ring is a versatile building block in medicinal chemistry, known for its presence in a range of therapeutic agents. Its hydrogen bonding capabilities, with both donor and acceptor sites, are pivotal in molecular recognition at the active sites of biological targets and in the formation of stable, predictable solid-state structures. The non-covalent interactions, particularly hydrogen bonds, govern the crystal packing, which in turn influences critical properties such as solubility, dissolution rate, stability, and bioavailability.
In the case of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, the molecule presents a rich landscape for hydrogen bonding. The triazole ring possesses both proton-donating (N-H) and proton-accepting (N) sites. The thione group (C=S) introduces a soft acceptor for hydrogen bonds, and the nitro group's oxygen atoms are also potential hydrogen bond acceptors. Understanding the interplay of these interactions is crucial for predicting and controlling the supramolecular assembly.
Unveiling the Supramolecular Synthons: Key Hydrogen Bonding Motifs
The crystal structure of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione reveals a well-defined and robust hydrogen bonding network. The primary interactions are intermolecular N-H···S hydrogen bonds. These interactions are the principal driving force for the formation of the primary structural motif.
In the crystal lattice, molecules are linked through pairs of N-H···S hydrogen bonds, creating a distinct dimeric ring motif.[1][2] Specifically, the N1-H1N1 and N2-H1N2 groups of the triazole ring act as hydrogen bond donors to the sulfur atom (S1) of the thione group on an adjacent molecule.[2] This reciprocal hydrogen bonding results in the formation of a centrosymmetric R²₂(8) ring motif, a common and stable supramolecular synthon. These motifs then propagate to form one-dimensional chains along the[3] crystallographic direction.[1][2]
Beyond the primary N-H···S interactions, the crystal structure is further stabilized by π-π stacking interactions between the phenyl and triazole rings of adjacent molecules. The centroid-centroid distance between these aromatic rings is approximately 3.5491 Å, indicating a significant contribution to the overall stability of the crystal packing.[1][2]
Tabulated Crystallographic and Hydrogen Bond Data
The following table summarizes the key crystallographic and hydrogen bond geometry data for 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Monoclinic | P2₁/c | 7.8221 (1) | 8.2109 (1) | 14.6757 (3) | 101.302 (1) | 924.29 (2) | 4 |
Table 1: Crystallographic data for 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione.[1][2]
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1-H1N1···S1 | 0.80 (3) | - | - | - |
| N2-H1N2···S1 | 0.84 (3) | - | - | - |
Table 2: Hydrogen bond geometry. Note: Specific H···A and D···A distances and angles were not explicitly provided in the source material, but the presence and nature of the bonds were confirmed.[2]
Visualizing the Intermolecular Connectivity
The following diagrams illustrate the key hydrogen bonding motifs and the resulting supramolecular assembly in the crystal structure of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione.
Caption: R²₂(8) Dimeric Motif Formation.
Caption: Hierarchical Supramolecular Assembly.
Experimental Protocols: A Self-Validating System
The synthesis and crystallization of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione provide a reproducible pathway to obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione
The synthesis follows a cyclization reaction of a thiosemicarbazide precursor.
Step-by-Step Protocol:
-
Reaction Setup: A mixture of 2-[(4-nitrophenyl)carbonyl]hydrazinecarbothioamide (0.01 mol) and 10% potassium hydroxide (KOH) solution (10 ml) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The reaction mixture is heated to reflux and maintained for 3 hours.
-
Neutralization: After cooling to room temperature, the mixture is carefully neutralized by the dropwise addition of glacial acetic acid. The formation of a solid precipitate should be observed.
-
Isolation: The solid product is collected by vacuum filtration and washed with ethanol.
-
Drying: The product is dried to yield the crude 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione.
Crystallization
Single crystals suitable for X-ray diffraction are obtained by slow evaporation.
Step-by-Step Protocol:
-
Dissolution: The crude product is dissolved in a minimal amount of hot ethanol.
-
Slow Evaporation: The solution is loosely covered and allowed to stand at room temperature for slow evaporation of the solvent.
-
Crystal Growth: Over a period of several days, yellow block-shaped crystals of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione will form.[2]
Single-Crystal X-ray Diffraction
The definitive elucidation of the hydrogen bonding motifs is achieved through single-crystal X-ray diffraction.
Caption: Single-Crystal X-ray Diffraction Workflow.
The collected diffraction data is processed, and the structure is solved using direct methods and refined against F². The positions of hydrogen atoms involved in hydrogen bonding can often be located from the difference Fourier map and refined freely.[2]
Conclusion: From Molecular Structure to Crystal Architecture
The supramolecular architecture of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione is a testament to the directing power of specific and reliable hydrogen bonding motifs. The formation of robust N-H···S mediated R²₂(8) synthons dictates the primary assembly into one-dimensional chains, which are then organized into a stable three-dimensional structure through π-π stacking interactions. This detailed understanding of the interplay between different non-covalent interactions is fundamental for the rational design of crystalline materials with desired properties, a critical aspect in the field of drug development. The insights gained from this derivative serve as a valuable model for predicting the crystal packing of other 1,2,4-triazole-based compounds.
References
-
Fun, H.-K., Quah, C. K., Nithinchandra, & Kalluraya, B. (2011). 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2413. [Link]
-
Fun, H.-K., Quah, C. K., Nithinchandra, & Kalluraya, B. (2011). 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications, E67(9), o2413. [Link]
Sources
Technical Whitepaper: The Pharmacological Potential of 3-(4-Nitrophenyl)-1,2,4-Triazole Scaffolds
Executive Summary
The 1,2,4-triazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its high bioavailability, metabolic stability, and ability to engage in diverse non-covalent interactions with biological targets.[1][2] Within this class, 3-(4-nitrophenyl)-1,2,4-triazole derivatives occupy a critical niche.[3] The integration of the electron-deficient 4-nitrophenyl moiety with the electron-rich triazole ring creates a unique push-pull electronic system that enhances binding affinity against enzymes such as lanosterol 14α-demethylase (CYP51) and DNA gyrase .
This technical guide synthesizes current literature to provide a comprehensive analysis of the biological activity, structure-activity relationships (SAR), and synthetic pathways of this scaffold. It serves as a blueprint for optimizing this core into potent antimicrobial, anticancer, and anti-inflammatory agents.
Chemical Architecture & SAR Analysis
The Pharmacophore
The biological potency of 3-(4-nitrophenyl)-1,2,4-triazole stems from two distinct structural domains:
-
The 1,2,4-Triazole Core: Acts as a bioisostere for amide or ester linkages.[1][2] It serves as a hydrogen bond acceptor/donor, crucial for interacting with the heme iron in CYP450 enzymes (antifungal mechanism) or the ATP-binding pockets of kinases (anticancer mechanism).
-
The 4-Nitrophenyl Substituent:
-
Electronic Effect: The nitro group (
) is a strong electron-withdrawing group (EWG). It decreases the electron density of the phenyl ring, enhancing - stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor active sites. -
Lipophilicity: Increases the
of the molecule, facilitating passive transport across microbial cell membranes.
-
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional zones of the scaffold and how specific modifications modulate biological activity.
Figure 1: SAR map detailing the functional contributions of the 3-(4-nitrophenyl)-1,2,4-triazole scaffold.
Therapeutic Applications & Mechanisms[1][2][4]
Antimicrobial Activity
The most established application of this scaffold is in antifungal and antibacterial therapeutics.
-
Mechanism: The N-4 or N-2 nitrogen of the triazole ring coordinates with the heme iron of lanosterol 14α-demethylase (CYP51) . This inhibition blocks the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane, leading to membrane destabilization and cell death [1].
-
Key Derivatives:
-
Schiff Bases: Formed by reacting the N-4 amino group with aromatic aldehydes. These derivatives often show superior activity compared to the parent compound due to an extended conjugated system that fits better into the hydrophobic pockets of microbial enzymes [4].
-
Mannich Bases: Synthesis with formaldehyde and secondary amines (e.g., piperidine, morpholine) improves water solubility and bioavailability, often resulting in lower MIC values against S. aureus and E. coli [6].
-
Anticancer Activity
Derivatives of 3-(4-nitrophenyl)-1,2,4-triazole have demonstrated significant cytotoxicity against breast (MCF-7), cervical (HeLa), and colon cancer cell lines.
-
Mechanism:
-
Enzyme Inhibition: Inhibition of EGFR (Epidermal Growth Factor Receptor) and PARP-1 (Poly (ADP-ribose) polymerase-1) has been observed in hybrid derivatives [8].
-
Apoptosis Induction: The nitro group can undergo intracellular reduction to reactive intermediates that induce oxidative stress, triggering apoptotic pathways in cancer cells while sparing normal cells (selectivity index) [5].
-
Quantitative Data Summary
The following table summarizes comparative biological data from recent studies.
| Compound Class | Target Organism/Cell Line | Activity Metric | Reference Standard | Efficacy Note | Source |
| Thione Derivative | Candida albicans | MIC: 3.125 µg/mL | Fluconazole | Comparable potency | [12] |
| Schiff Base | Staphylococcus aureus | MIC: 200 µg/mL | Ciprofloxacin | Moderate activity | [4] |
| Galactosyl-Triazole | Trypanosoma cruzi | IC50: 6 ± 1 µM | Benznidazole | Superior Selectivity Index (>100) | [5] |
| Hybrid (Indole) | MCF-7 (Breast Cancer) | IC50: < 5 µM | Doxorubicin | High cytotoxicity | [16] |
Experimental Protocols
Synthesis of 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione
This protocol describes the synthesis of the thione derivative, a versatile precursor for further functionalization.
Reagents:
-
4-Nitrobenzohydrazide (0.01 mol)
-
Carbon disulfide (CS₂) (0.015 mol)
-
Potassium Hydroxide (KOH) (0.015 mol)
-
Ethanol (Absolute)[4]
-
Hydrazine hydrate (if proceeding to amino-derivatives)
Workflow Visualization:
Figure 2: Synthetic pathway for the formation of the triazole-thione core.
Step-by-Step Procedure:
-
Salt Formation: Dissolve 4-nitrobenzohydrazide (1.81 g, 10 mmol) in 20 mL of absolute ethanol containing KOH (0.84 g, 15 mmol).
-
Addition: Add carbon disulfide (1.14 g, 15 mmol) dropwise to the solution at 0°C with constant stirring.
-
Reflux: Heat the mixture to reflux for 3–4 hours. A precipitate (potassium dithiocarbazate salt) may form.
-
Cyclization: Add hydrazine hydrate (99%, 15 mmol) to the reaction mixture and continue refluxing for another 4–6 hours until the evolution of H₂S gas ceases (test with lead acetate paper).
-
Work-up: Cool the mixture and pour it into crushed ice. Acidify with dilute HCl to pH 4–5.
-
Purification: Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure thione product [11].
Biological Assay: Minimum Inhibitory Concentration (MIC)
Objective: Determine the antimicrobial potency of the synthesized derivative.
-
Inoculum Preparation: Prepare a suspension of S. aureus (ATCC 25923) in Mueller-Hinton broth, adjusted to 0.5 McFarland standard (
CFU/mL). -
Compound Dilution: Dissolve the test compound in DMSO (1 mg/mL). Perform serial two-fold dilutions in a 96-well microtiter plate to achieve concentrations ranging from 512 µg/mL to 0.5 µg/mL.
-
Incubation: Add 100 µL of the bacterial suspension to each well. Include a Positive Control (Ciprofloxacin) and a Negative Control (DMSO only). Incubate at 37°C for 24 hours.
-
Readout: The MIC is defined as the lowest concentration where no visible bacterial growth (turbidity) is observed. Verify by adding resazurin dye; a color change from blue to pink indicates viable cells.
References
-
BenchChem Technical Support Team. (2025). Mechanism of Action of 1,2,4-Triazole-Based Compounds. BenchChem. Link
- Zhou, C. H., & Wang, Y. (2012). Recent researches of triazole compounds as medicinal drugs. Current Medicinal Chemistry.
-
Upmanyu, N., et al. (2011). Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research. Link
-
Mange, Y. J., et al. (2013). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Der Pharma Chemica. Link
-
López-Muñoz, R., et al. (2025).[5][6] Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC. Link
-
Rafaat, M. S., et al. (2023).[1][7] In vitro Biological Evaluation of 1,2,4-triazole Mannich Base. BioMed Target Journal. Link
-
Singhal, N., et al. (2011). Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research. Link
-
Youssef, M. F., et al. (2022).[6] Synthesis of new bioactive indolyl-1,2,4-triazole hybrids as dual inhibitors for EGFR/PARP-1. ACS Omega.[6] Link
- Bekircan, O., & Bektas, H. (2008). Synthesis of some new 4,5-substituted-1,2,4-triazole-3-thiones. Molecules.
-
Zazharskyi, V. V., et al. (2025). Antimicrobial activity of new 1,2,4-triazole derivatives. Medicine and Pharmacy.[1][2][4][7][8][9][10] Link
-
Fun, H. K., et al. (2011).[9] 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E. Link
-
Mange, Y. J., et al. (2013). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Der Pharma Chemica. Link
-
Shujuan, S., et al. (2004).[9] Fluconazole resistance in Candida albicans. Antimicrobial Agents and Chemotherapy.[4][8][11]
-
Clemons, M., et al. (2004).[9] Non-steroidal aromatase inhibitors for the treatment of breast cancer. Breast Cancer Research and Treatment.
-
Johnston, G. A. (2002).[9] Medicinal chemistry and molecular pharmacology of GABA-A receptors. Current Topics in Medicinal Chemistry.
-
Kumar, H., et al. (2011). Synthesis and biological evaluation of 1,2,4-triazole derivatives as anticancer agents. Journal of Chemical and Pharmaceutical Research. Link
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- 6. medicine.dp.ua [medicine.dp.ua]
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- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 3-(4-Nitrophenyl)-1H-1,2,4-triazole via Pellizzari Cyclization
Abstract & Strategic Relevance
The 1,2,4-triazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as a core structural element in antifungal (e.g., Fluconazole), anticancer, and antimicrobial agents.[1][2] This application note details the robust synthesis of 3-(4-nitrophenyl)-1H-1,2,4-triazole starting from 4-nitrobenzhydrazide .
The protocol utilizes the Pellizzari Reaction , a thermal condensation with formamide. This route is selected for its atom economy, operational simplicity, and scalability compared to alternative methods involving toxic isothiocyanates or expensive metal catalysts. The resulting nitro-triazole is a versatile intermediate; the nitro group allows for subsequent reduction to an aniline, enabling further diversification of the scaffold.
Scientific Foundation: Mechanism & Causality
The Pellizzari Reaction
The transformation is a two-step condensation-cyclization sequence. Causal understanding of this mechanism is critical for troubleshooting:
-
Nucleophilic Addition: The terminal nitrogen of the hydrazide (
-effect nucleophile) attacks the carbonyl carbon of formamide. High temperature (reflux, ~170-180°C) is required to overcome the activation energy of this attack on the relatively unreactive amide carbonyl. -
Dehydration & Cyclization: The resulting intermediate undergoes intramolecular nucleophilic attack and loss of water to close the aromatic triazole ring.
Key Mechanistic Insight: Formamide acts as both the reagent (providing the C5 carbon) and the solvent. Its high boiling point (210°C) is essential to drive the thermal dehydration.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of the Pellizzari reaction transforming hydrazide to triazole.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Role | Hazards (GHS) |
| 4-Nitrobenzhydrazide | 181.15 | Substrate | Irritant |
| Formamide | 45.04 | Reagent/Solvent | Repr. Tox. 1B (Teratogen) |
| Ethanol (95%) | 46.07 | Recrystallization | Flammable |
| Ice Water | N/A | Quenching | None |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Weighing: Charge a 100 mL Round Bottom Flask (RBF) with 1.81 g (10 mmol) of 4-nitrobenzhydrazide.
-
Solvent Addition: Add 10-15 mL of Formamide. A ratio of 1:5 to 1:10 (w/v) ensures the hydrazide is fully solvated at high temperatures.
-
Assembly: Equip the RBF with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (optional but recommended to prevent oxidation of formamide at high temps).
Step 2: Thermal Cyclization
-
Heating: Place the flask in an oil bath pre-heated to 170–180°C .
-
Critical Note: The reaction requires high heat. Do not rely on a hotplate surface reading; use a thermometer in the oil bath.
-
-
Reflux: Maintain reflux for 4–6 hours . The suspension should clarify as the hydrazide reacts and the product forms (or remains soluble in hot formamide).
-
Monitoring: Monitor by TLC (DCM:MeOH 9:1). The starting hydrazide (lower R_f due to polarity) should disappear.
Step 3: Workup & Isolation
-
Quenching: Cool the reaction mixture to room temperature.
-
Precipitation: Pour the reaction mixture slowly into 100 mL of crushed ice/water with vigorous stirring. The hydrophobic triazole product will precipitate out.
-
Digestion: Stir the aqueous suspension for 30 minutes to ensure all formamide is dissolved in the water phase.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (3 x 20 mL) to remove residual formamide.
Step 4: Purification
-
Recrystallization: Transfer the crude solid to a clean flask. Recrystallize from hot Ethanol (or an Ethanol/Water mixture).
-
Drying: Dry the purified crystals in a vacuum oven at 60°C for 4 hours.
Self-Validating Quality Control System
To ensure scientific integrity, the isolated product must pass the following "Self-Validating" checks.
Physical Characterization[3]
-
Appearance: Pale yellow to white crystalline solid.
-
Melting Point (MP): The introduction of the nitro group significantly raises the MP compared to the phenyl analog (120°C).
-
Target Range:>210°C (Literature values for nitro-triazoles vary by solvate, but expect high MP).
-
Validation: If MP < 180°C, the product is likely contaminated with unreacted hydrazide or formamide.
-
Spectroscopic Validation (NMR)
The 1H NMR (DMSO-d6) spectrum is the definitive proof of cyclization.
| Signal (approx ppm) | Multiplicity | Integration | Assignment | Diagnostic Logic |
| ~14.0 | Broad s | 1H | NH (Triazole) | Confirms the presence of the acidic triazole proton. |
| ~8.7 - 9.0 | s | 1H | C5-H (Triazole) | CRITICAL: This singlet confirms the incorporation of the formamide carbon and ring closure. Absence indicates failure. |
| ~8.3 | d | 2H | Ar-H (ortho to NO2) | Typical AA'BB' pattern for p-nitrophenyl. |
| ~8.1 | d | 2H | Ar-H (meta to NO2) | Typical AA'BB' pattern for p-nitrophenyl. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Safety & Handling (Process Safety)
-
Formamide Toxicity: Formamide is a known teratogen (Category 1B). All operations, especially heating, must be performed in a fume hood . Wear double nitrile gloves.
-
Nitro Compounds: While 4-nitrobenzhydrazide is stable, nitro-aromatics can be energetic. Avoid heating the dry solid above its melting point.
-
Thermal Hazards: The reaction runs at ~180°C. Use silicone oil baths rather than mineral oil (which smokes at this temp) or sand baths. Ensure all glassware is free of star cracks.
References
-
Pellizzari Reaction Overview
-
Compound Data (CAS 6219-52-9)
-
General Method for Triazoles from Hydrazides
-
Related Crystal Structure (Thione Derivative for Comparison)
-
Fun, H. K., et al. (2011). 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. PMC. Link
-
Sources
Cyclization Protocols for 3-Substituted 1,2,4-Triazole Formation: An Application Guide for Researchers
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and drug development.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, is a "privileged structure" due to its unique physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding.[2][3][4] These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to the successful development of a wide array of therapeutic agents with antifungal, anticancer, antiviral, and antibacterial activities.[1][2][3][5] This guide provides a detailed overview of key cyclization protocols for the synthesis of 3-substituted 1,2,4-triazoles, offering insights into the underlying mechanisms, step-by-step experimental procedures, and comparative analyses to aid researchers in this field.
Classical Approaches to 1,2,4-Triazole Synthesis
Two of the most established methods for the synthesis of 1,2,4-triazoles are the Einhorn-Brunner and Pellizzari reactions. These methods, while over a century old, remain relevant for their straightforward procedures and predictable outcomes.[1][6]
The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction provides a direct route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][7][8] A key feature of this reaction is its regioselectivity when using unsymmetrical diacylamines. The acyl group derived from the stronger carboxylic acid will preferentially be positioned at the 3-position of the resulting 1,2,4-triazole ring.[1][8]
Mechanism of the Einhorn-Brunner Reaction
The reaction proceeds through the initial nucleophilic attack of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by dehydration and intramolecular cyclization to form the five-membered triazole ring.[7][8]
Caption: Generalized workflow of the Einhorn-Brunner reaction.
Experimental Protocol: Synthesis of a 3-Substituted 1,2,4-Triazole via Einhorn-Brunner Reaction [7]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the diacylamine (1.0 eq) in glacial acetic acid.
-
Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (1.1 eq).
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 110-120 °C). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-8 hours).
-
Work-up and Precipitation: After allowing the mixture to cool to room temperature, slowly pour it into a beaker of ice-cold water while stirring vigorously.
-
Isolation and Purification: Collect the precipitated product by vacuum filtration, wash with deionized water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
The Pellizzari Reaction
The Pellizzari reaction involves the condensation of an amide and an acyl hydrazide to form a 1,2,4-triazole.[6][9] This method is a straightforward approach for synthesizing both symmetrically and asymmetrically substituted triazoles.[10] However, it often requires high temperatures and long reaction times, which can lead to lower yields and the formation of side products.[9][11]
Mechanism of the Pellizzari Reaction
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[9][11]
Caption: Key steps in the Pellizzari reaction for 1,2,4-triazole synthesis.
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction [10]
-
Reactant Mixture: In a round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).
-
Heating: Heat the mixture in an oil bath at 150-160 °C for 3-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, triturate the solidified reaction mass with a small amount of ethanol.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent such as ethanol to obtain the pure product.
Modern Synthetic Approaches
Contemporary methods for 1,2,4-triazole synthesis often focus on improving efficiency, milder reaction conditions, and broader substrate scope.
Copper-Catalyzed Synthesis from Amidines
A convenient and practical one-pot method for synthesizing 1,2,4-triazoles involves the copper-catalyzed reaction of amidines.[12] This procedure can involve the sequential base-promoted intermolecular coupling of two different amidines followed by intramolecular aerobic oxidative dehydrogenation.[12] Another approach utilizes the reaction of amidines with nitriles.[13] These methods are advantageous due to the use of an inexpensive and low-toxicity copper catalyst and environmentally friendly oxygen as the oxidant.[12]
Experimental Protocol: Copper-Catalyzed One-Pot Synthesis of 3-Cyclopropyl-5-phenyl-1H-1,2,4-triazole [12]
-
Intermolecular Coupling: A mixture of benzamidine hydrochloride (1a), cyclopropanecarboxamidine hydrochloride (1i), copper powder, and a suitable base in a solvent is heated at 120 °C for 24 hours under a nitrogen atmosphere.
-
Intramolecular Aerobic Oxidative Dehydrogenation: The reaction mixture is then stirred at 120 °C for another 24 hours under an oxygen atmosphere.
-
Work-up and Purification: After completion, the reaction is cooled, and the product is isolated and purified using standard chromatographic techniques.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that significantly accelerates the synthesis of 1,2,4-triazoles.[14][15] Microwave energy directly and uniformly heats the reaction mixture, leading to rapid reaction times, often in minutes instead of hours, and frequently resulting in higher yields and purities.[14][15]
Advantages of Microwave-Assisted Synthesis: [14]
-
Rapid Reaction Times: Reactions are often completed in minutes.
-
Higher Yields: Minimized byproduct formation leads to cleaner reactions.
-
Improved Purity: Reduced side reactions simplify purification.
-
Energy Efficiency: More energy-efficient than conventional heating.
Experimental Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide [16]
-
Reactant Mixture: In a microwave-safe vessel, combine the substituted hydrazine (1.0 eq) and formamide (20 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160 °C for 10 minutes.
-
Work-up and Purification: After cooling, the product can be precipitated, filtered, and recrystallized to yield the pure 1,2,4-triazole.
Comparative Analysis of Synthesis Protocols
| Protocol | Key Reactants | Conditions | Advantages | Disadvantages | Typical Yields |
| Einhorn-Brunner | Diacylamine, Hydrazine | Acid-catalyzed, Reflux | Good regioselectivity, Straightforward | Can require harsh conditions | Moderate to Good |
| Pellizzari | Amide, Acyl hydrazide | High temperature (150-160°C) | Simple, Symmetrical & Asymmetrical products | High temperatures, Long reaction times, Potential for side products | Variable |
| Copper-Catalyzed | Amidines, Nitriles | Copper catalyst, Base, O2 or Air | Milder conditions, Good functional group tolerance | Catalyst may need removal | Moderate to Good[12] |
| Microwave-Assisted | Various (e.g., Hydrazine, Formamide) | Microwave irradiation (160°C) | Extremely fast, High yields, Green chemistry | Requires specialized equipment | Good to Excellent[16] |
Troubleshooting Common Issues
-
Low Yields: In classical methods, ensure anhydrous conditions and optimal reaction temperatures. For catalyzed reactions, screen different catalysts and ligands. In microwave synthesis, optimize irradiation time and temperature.[17]
-
Side Product Formation: In the Pellizzari reaction, an "interchange of acyl groups" can lead to a mixture of isomeric 1,2,4-triazoles when using different acyl groups.[11] Careful control of stoichiometry and temperature can minimize this. The formation of 1,3,4-oxadiazoles is another common side reaction.[17]
-
Purification Challenges: The polarity of 1,2,4-triazoles can vary significantly based on their substituents. A systematic approach to solvent screening for recrystallization or chromatography is often necessary.
Conclusion
The synthesis of 3-substituted 1,2,4-triazoles can be achieved through a variety of cyclization protocols, each with its own set of advantages and limitations. While classical methods like the Einhorn-Brunner and Pellizzari reactions provide reliable routes, modern techniques such as copper-catalyzed and microwave-assisted syntheses offer significant improvements in terms of efficiency, reaction conditions, and environmental impact. The choice of synthetic strategy will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction.
References
- The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research - Benchchem.
- Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles.
- Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Applic
- A review on methods of synthesis of 1,2,4-triazole deriv
- Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis - Benchchem.
- Pellizzari reaction - Wikipedia.
- Copper-Catalyzed Synthesis of 1,2,4-Triazoles via Sequential Coupling and Aerobic Oxidative Dehydrogen
- Einhorn–Brunner reaction - Wikipedia.
- Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities.
- Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry - Benchchem.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC.
- microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles.
- An insight on medicinal
- Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers - Benchchem.
- Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine | The Journal of Organic Chemistry - ACS Public
- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole - ChemicalBook.
- synthesis of 1,2,4 triazole compounds - ISRES.
- Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal.
- Synthesis methods of 1,2,4-triazole-3-thiones: review.
- Synthesis of 4H-1,2,4-triazoles - Organic Chemistry Portal.
- Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition−Oxidative Cyclization | Journal of the American Chemical Society - ACS Public
- Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis - Benchchem.
- A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its deriv
- SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUT
- Technical Support Center: Synthesis of 1,2,4-Triazoles
- Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles - Chemical Communic
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
- A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communic
- An insight on medicinal
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Public
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
- Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles - Der Pharma Chemica.
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
- Synthesis and characterization of substituted 1,2,4-Triazole and its deriv
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Application Note: Microwave-Assisted Synthesis of 3-(4-Nitrophenyl)-1,2,4-Triazole
[1]
Executive Summary
The 1,2,4-triazole nucleus is a pharmacophore of immense significance, serving as the core structure for blockbuster drugs like Fluconazole (antifungal) and Letrozole (aromatase inhibitor). Traditional thermal synthesis of 3-substituted-1,2,4-triazoles via the Pellizzari reaction (condensation of hydrazides with amides) typically requires high temperatures (>180°C), prolonged reflux times (12–24 hours), and harsh dehydrating agents, often resulting in low yields due to thermal decomposition of the nitro-substituted precursors.
This protocol details a microwave-assisted methodology that reduces reaction time from hours to minutes while significantly improving yield and purity.[1] By utilizing the rapid dielectric heating of formamide (which acts as both solvent and reagent), we achieve the cyclocondensation of 4-nitrobenzohydrazide to 3-(4-nitrophenyl)-1,2,4-triazole in under 15 minutes.
Reaction Mechanism & Logic
The synthesis proceeds via a modified Pellizzari reaction pathway. Under microwave irradiation, formamide undergoes thermal decomposition to generate ammonia and formic acid in situ, or acts directly as a formylating agent. The mechanism involves:
-
Nucleophilic Attack: The hydrazide nitrogen attacks the carbonyl of formamide.
-
Dehydration: Loss of water forms an intermediate acyl-amidrazone.
-
Cyclization: Intramolecular nucleophilic attack closes the ring to form the 1,2,4-triazole core.
Microwave irradiation (MW) is critical here because formamide is a "lossy" solvent (high tan
Synthesis Workflow Diagram
Figure 1: Logical workflow for the microwave-assisted cyclocondensation of 4-nitrobenzohydrazide.
Experimental Protocol
Target Molecule: 3-(4-nitrophenyl)-1H-1,2,4-triazole Precursors: 4-Nitrobenzohydrazide, Formamide Reaction Type: Cyclocondensation / Pellizzari Reaction
Materials & Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
-
Reaction Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.
-
Reagents:
-
4-Nitrobenzohydrazide (CAS: 636-97-5) - 1.0 mmol (181 mg)
-
Formamide (CAS: 75-12-7) - 5.0 mL (Excess, acts as solvent)
-
Ethyl acetate (for workup)[2]
-
Cold distilled water (for precipitation)
-
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave process vial, weigh 181 mg (1.0 mmol) of 4-nitrobenzohydrazide.
-
Solvation: Add 5 mL of formamide. Add a magnetic stir bar. Cap the vial securely.
-
Note: No catalyst is required.[3] Formamide serves as the carbon source and solvent.
-
-
Microwave Irradiation: Program the reactor with the following parameters:
-
Temperature: 160°C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200W)
-
Stirring: High
-
-
Cooling: Allow the reaction to cool to room temperature (approx. 50°C) using the reactor's compressed air cooling.
-
Workup:
-
Pour the reaction mixture into 30 mL of ice-cold water .
-
Stir vigorously for 10 minutes. The triazole product should precipitate as a solid.
-
Optimization: If no precipitate forms (due to solubility), extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and evaporate.
-
-
Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water (1:1) or pure Ethanol to obtain pale yellow crystals.
Results & Analysis
Comparative Efficiency
The microwave method demonstrates superior efficiency compared to conventional heating.
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted (This Protocol) |
| Temperature | 180°C (Reflux) | 160°C |
| Time | 12 - 24 Hours | 10 - 15 Minutes |
| Yield | 45 - 55% | 75 - 85% |
| Purity (Crude) | Low (Thermal degradation) | High (>90%) |
Characterization Data (Self-Validation)
To validate the synthesis, compare your product against these expected spectral values.
-
Appearance: Pale yellow to off-white crystalline solid.
-
Melting Point: Expected range >220°C (Consistent with nitro-substituted triazoles; e.g., the thione derivative melts at 282°C [1]).
-
¹H NMR (400 MHz, DMSO-d₆):
- 13.8 - 14.2 (br s, 1H, NH of triazole ring).
- 8.7 - 8.9 (s, 1H, C5-H of triazole ring). Diagnostic peak.
- 8.35 (d, J=8.8 Hz, 2H, Ar-H ortho to NO₂).
- 8.20 (d, J=8.8 Hz, 2H, Ar-H meta to NO₂).
-
IR (KBr, cm⁻¹):
-
3100-3400 (NH stretch).
-
1610 (C=N stretch).
-
1520 & 1345 (NO₂ asymmetric/symmetric stretch).
-
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete cyclization | Increase MW hold time to 15-20 mins or temp to 170°C. |
| No Precipitate | Product soluble in water/formamide mix | Use Ethyl Acetate extraction. Do not skip the brine wash. |
| Dark Product | Thermal decomposition | Reduce temperature to 150°C; ensure inert atmosphere (N₂) if available. |
| Pressure Spike | Decomposition of formamide | Ensure vial headspace is sufficient (fill volume < 50%). |
Safety Considerations
-
Nitro Compounds: 4-nitrobenzohydrazide and the product are nitro-aromatics. While generally stable, they should be treated as potentially energetic. Do not overheat dry solids.
-
Microwave Safety: Heating sealed vessels creates high pressure. Use only certified pressure vials. Do not exceed the vessel's pressure rating.
-
Formamide: A known teratogen. Handle in a fume hood with appropriate PPE (gloves, goggles).
References
-
Shelke, G. M., et al. (2015).[3][4] "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett, 26(03), 404-407.[3][4]
-
Fun, H. K., et al. (2012). "3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione." Acta Crystallographica Section E, 68(Pt 3), o838.
-
Bechara, W. S., et al. (2015). "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." Organic Letters, 17(5), 1184–1187.
-
BenchChem. (2025). "Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes."
-
PubChem. (2025).[5] "3-Nitro-1,2,4-triazole Compound Summary." (For spectral comparison of the triazole core).
Sources
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Application Note: Recrystallization Strategies for 3-(4-nitrophenyl)-1,2,4-triazole
This Application Note and Protocol guide details the purification of 3-(4-nitrophenyl)-1,2,4-triazole via recrystallization. It is designed for organic chemists and process engineers requiring high-purity intermediates for pharmaceutical or materials science applications.
Introduction & Compound Profile
3-(4-nitrophenyl)-1,2,4-triazole is a critical heterocyclic intermediate often used in the synthesis of antifungal agents, energetic materials, and functionalized ligands. The molecule features a polar nitro group and an amphoteric triazole ring, creating a specific solubility profile that drives the purification strategy.
-
Chemical Structure: A 1,2,4-triazole ring substituted at the C3 position with a para-nitrophenyl group.[1]
-
Key Impurities: Unreacted 4-nitrobenzonitrile, acyclic hydrazide intermediates, and inorganic salts (if cyclization involved acid/base catalysis).
-
Purification Challenge: Balancing the removal of non-polar starting materials (nitriles) while retaining the polar triazole product.
Solvent Selection Logic
The selection of a recrystallization solvent is governed by the "like dissolves like" principle, modified by the high melting point and hydrogen-bonding capability of the triazole N-H.
Solubility Profile Table
| Solvent System | Polarity | Solubility (Cold) | Solubility (Hot) | Suitability | Notes |
| Ethanol (95% or Abs.) | High | Low | High | Excellent | Primary choice. Good recovery upon cooling. |
| Ethanol / Water (8:2) | High | Very Low | High | Excellent | Best for removing inorganic salts. |
| Methanol | Very High | Moderate | High | Good | Risk of lower yield due to higher cold solubility. |
| Acetonitrile | Medium | Low | Moderate | Moderate | Good for removing non-polar impurities. |
| Ethyl Acetate | Medium | Low | Moderate | Poor | Often insufficient solubility for the nitro-triazole moiety. |
| DMF / Water | Very High | High | Very High | Alternative | Use only if compound fails to dissolve in boiling ethanol. |
Decision Matrix (Graphviz)
The following diagram illustrates the logical flow for selecting the optimal solvent system based on crude purity and solubility behavior.
Caption: Decision tree for solvent selection during the purification of nitrophenyl-triazoles.
Detailed Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol)
Objective: Routine purification of crude material with >85% purity.
-
Preparation: Place 5.0 g of crude 3-(4-nitrophenyl)-1,2,4-triazole in a 250 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution:
-
Add 50 mL of Ethanol (95%) .
-
Heat the mixture to reflux (approx. 78°C) on a stir plate.
-
Observation: If the solid does not dissolve completely, add ethanol in 5 mL increments, maintaining reflux, until a clear solution is obtained.
-
Note: Do not exceed 100 mL total volume (20 vol) to ensure good recovery.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble dark particles remain (likely inorganic salts or char), filter the hot solution rapidly through a pre-warmed glass funnel with fluted filter paper or a Celite pad.
-
-
Crystallization:
-
Remove the flask from heat.
-
Allow the solution to cool slowly to room temperature (approx. 25°C) over 1-2 hours. Rapid cooling may trap impurities.
-
Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
-
-
Collection:
-
Filter the crystals using a Buchner funnel and vacuum suction.
-
Wash: Wash the filter cake with 10-15 mL of cold ethanol (-20°C).
-
-
Drying:
-
Dry the solid in a vacuum oven at 50-60°C for 6 hours to remove residual solvent.
-
Protocol B: Anti-Solvent Precipitation (DMF/Water)
Objective: Purification of highly insoluble crude or removal of specific non-polar contaminants.
-
Dissolution: Dissolve the crude solid in the minimum amount of Dimethylformamide (DMF) or DMSO at 60-80°C. (Caution: Do not boil DMF; use a fume hood).
-
Precipitation:
-
Slowly add warm water (50°C) dropwise to the stirring solution until a persistent turbidity (cloudiness) appears.
-
Add a few drops of DMF to clear the solution again.
-
-
Cooling: Allow the solution to cool slowly. The addition of water decreases the solubility of the organic triazole, forcing it to crystallize while polar impurities stay in the mother liquor.
-
Collection: Filter and wash copiously with water to remove high-boiling DMF.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution too concentrated or cooled too fast.[2] | Re-heat to dissolve. Add 10-20% more solvent. Seed with a pure crystal at saturation point. |
| Low Yield | Compound too soluble in cold solvent. | Concentrate mother liquor by rotary evaporation and repeat cooling. Switch to Ethanol/Water. |
| Colored Impurities | Oxidation byproducts. | Add activated charcoal (1-2% w/w) during the hot dissolution step, stir for 5 mins, then hot filter. |
| Inorganic Residue | Salts from synthesis (e.g., KCl, NaCl). | Ensure the hot filtration step is performed. Use Ethanol/Water (solubilizes some salts) or wash final cake with water. |
Process Workflow (Graphviz)
The following diagram details the operational workflow from crude isolation to final analysis.
Caption: Operational workflow for the recrystallization of 3-(4-nitrophenyl)-1,2,4-triazole.
Safety & Handling
-
Energetic Potential: While 3-(4-nitrophenyl)-1,2,4-triazole is generally stable, compounds combining nitro groups and high-nitrogen heterocycles can possess energetic properties. Avoid grinding large quantities dry.
-
Solvent Safety: Ethanol and Methanol are flammable. DMF is a potent hepatotoxin; use strictly in a fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
References
-
Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI, 2023. (Describes general solubility and crystallization of nitro-triazole derivatives).
-
Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 2011.[3] (Provides melting points and recrystallization protocols for 4-nitrophenyl triazole analogs).
-
Purification of 1,2,4-Triazole Salts. BenchChem Technical Support, 2025. (General guide on triazole solubility and purification challenges).
-
3-Nitro-1,2,4-triazole Product Specifications. TCI Chemicals. (Reference for physical properties of related nitro-triazoles).
Sources
Application Notes & Protocols: Strategic Functionalization of 3-(4-Nitrophenyl)-1H-1,2,4-triazole for Modern Drug Design
Abstract
The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs with a wide array of biological activities, including antifungal, anticancer, antiviral, and anticonvulsant properties.[1][2][3][4] This guide provides an in-depth exploration of the 3-(4-nitrophenyl)-1H-1,2,4-triazole scaffold, a versatile starting material for the synthesis of novel therapeutic agents. We will dissect key functionalization strategies, provide detailed experimental protocols, and discuss the underlying chemical principles that guide the rational design of new drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for creating diverse and potent compound libraries.
The Strategic Importance of the 3-(4-Nitrophenyl)-1H-1,2,4-triazole Scaffold
The 3-(4-nitrophenyl)-1H-1,2,4-triazole molecule offers three primary loci for chemical modification, each providing a distinct avenue to modulate the compound's physicochemical and pharmacological properties. The strategic value of this scaffold lies in its synthetic accessibility and the divergent modification possibilities it presents.
-
The Nitro Group: A key functional handle that can be retained for its potent electron-withdrawing properties or, more commonly, reduced to a highly versatile primary amine.
-
The Phenyl Ring: Can be subjected to electrophilic substitution to introduce additional functionalities that can modulate steric bulk, electronics, and target interactions.
-
The Triazole Ring: The nitrogen atoms of the triazole ring can be alkylated or arylated to alter lipophilicity, solubility, and metabolic stability.[5][6]
The thoughtful and systematic modification of these three points allows for a comprehensive exploration of the chemical space around the core scaffold, which is fundamental to developing a robust Structure-Activity Relationship (SAR).
Core Functionalization Strategy I: Reduction of the Nitro Group
The transformation of the nitro group into a primary amine is arguably the most powerful initial step in diversifying the 3-(4-nitrophenyl)-1H-1,2,4-triazole scaffold. The resulting 4-(1H-1,2,4-triazol-3-yl)aniline is a critical building block for introducing a vast array of chemical moieties via amide bond formation, sulfonylation, reductive amination, or diazotization reactions.
Causality Behind Experimental Choice: The conversion to an amine introduces a nucleophilic center and a hydrogen bond donor, fundamentally altering the molecule's interaction profile with biological targets. While the nitro group itself can be crucial for certain activities, such as in some antitrypanosomatid agents[7], its reduction opens a gateway to a much broader chemical diversity. Common and reliable methods for this reduction include catalytic hydrogenation or chemical reduction using metals in acidic media.[8][9]
Protocol 2.1: Chemical Reduction of 3-(4-Nitrophenyl)-1H-1,2,4-triazole using Tin(II) Chloride
This protocol describes a common and high-yielding method for the reduction of the aromatic nitro group to a primary amine.
Materials:
-
3-(4-nitrophenyl)-1H-1,2,4-triazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 3-(4-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in ethanol (10-15 mL per gram of starting material).
-
Reagent Addition: To this suspension, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Acidification & Reflux: Carefully add concentrated HCl (5-7 mL per gram of starting material) dropwise. The reaction is exothermic. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully basify the mixture by adding 5M NaOH solution until the pH is ~9-10. A thick white precipitate of tin salts will form.
-
Work-up - Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Work-up - Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 4-(1H-1,2,4-triazol-3-yl)aniline, can be further purified by recrystallization or column chromatography if necessary.
Self-Validation:
-
Expected Outcome: A color change from a yellow suspension to a clearer solution during reflux is often observed. The final product should be an off-white or pale yellow solid.
-
Characterization: Confirm the structure via ¹H NMR (disappearance of nitro-aromatic protons and appearance of a new broad singlet for -NH₂ protons) and Mass Spectrometry (correct molecular ion peak).
Visualization: Amine as a Synthetic Hub
The diagram below illustrates how the reduction of the nitro group creates a versatile aniline intermediate, which can be further derivatized.
Caption: Workflow for nitro group reduction and subsequent derivatization.
Core Functionalization Strategy II: N-Alkylation of the Triazole Ring
Direct modification of the triazole ring nitrogens is a powerful tactic to enhance lipophilicity and introduce new vectors for target interaction. This strategy is central to the design of many antifungal agents, where the triazole nitrogen coordinates to the heme iron of lanosterol 14α-demethylase.[1]
Causality Behind Experimental Choice: N-alkylation can block potential metabolic sites and alter the molecule's overall shape and electronic distribution. The choice of the alkylating agent (e.g., a simple alkyl halide vs. a more complex side chain) is a critical design element. The reaction typically proceeds via an Sₙ2 mechanism, requiring a good leaving group on the electrophile and a suitable base to deprotonate the triazole ring.
Protocol 3.1: General Procedure for N-Alkylation
Materials:
-
3-(4-nitrophenyl)-1H-1,2,4-triazole
-
Alkyl halide (e.g., benzyl bromide, iodomethane) (1.0-1.2 eq)
-
Base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH)) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Water, Ethyl acetate (EtOAc), Brine, Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: To a solution of 3-(4-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.0 eq).
-
Reagent Addition: Stir the mixture at room temperature for 15-30 minutes. Then, add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until TLC analysis indicates the consumption of the starting material (typically 4-12 hours).
-
Work-up - Quenching: Cool the reaction to room temperature and carefully pour it into a beaker containing ice-water.
-
Work-up - Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Work-up - Washing & Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated isomer(s).
Self-Validation:
-
Regioisomerism: Be aware that alkylation can occur at different nitrogen atoms of the triazole ring (N1, N2, or N4). The major product can often be influenced by reaction conditions.
-
Characterization: The different regioisomers can typically be distinguished and characterized using advanced NMR techniques (e.g., HMBC, NOESY) and comparison to literature data.
Visualization: N-Alkylation of the Triazole Scaffold
Caption: General scheme for the N-alkylation of the triazole ring.
Structure-Activity Relationship (SAR) Summary
The functionalization of the 3-(4-nitrophenyl)-1H-1,2,4-triazole scaffold has led to the discovery of compounds with diverse biological activities. The following table summarizes general SAR trends gleaned from the literature.
| Position of Modification | Functional Group Type | General Impact on Biological Activity | Representative Activity | References |
| Phenyl Ring (para) | -NO₂ to -NH₂ | Creates a key intermediate for further derivatization. Amide/sulfonamide analogs show varied activities. | Anticonvulsant, Anticancer | [6][10] |
| Phenyl Ring (ortho, meta) | Electron-withdrawing (e.g., -Cl, -F) | Can enhance potency, possibly by improving target interaction or metabolic stability. | Antibacterial, Anticancer | [11][12] |
| Phenyl Ring (ortho, meta) | Electron-donating (e.g., -CH₃, -OCH₃) | Modulates electronic properties and can influence activity and selectivity. | Antibacterial | [11] |
| Triazole Ring (N1/N4) | Alkylation/Arylation | Often increases lipophilicity. Essential for certain enzyme inhibitions (e.g., CYP51). | Antifungal, CB1 Antagonism | [1][5][13] |
Overall Workflow: From Synthesis to Biological Evaluation
The successful design of new drug candidates requires a cyclical process of synthesis, purification, characterization, and biological testing. The protocols outlined above represent the initial synthetic phase of this workflow.
Protocol 5.1: High-Level Overview of an In Vitro Cytotoxicity Assay (MTT Assay)
Following the synthesis and purification of novel derivatives, a common first step is to assess their effect on cell viability.
-
Cell Culture: Plate human cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the concentration at which 50% of cell growth is inhibited (IC₅₀ value) to quantify the compound's cytotoxic potency.
Visualization: Drug Discovery Workflow
Caption: The iterative cycle of synthesis and biological evaluation in drug discovery.
Conclusion
The 3-(4-nitrophenyl)-1H-1,2,4-triazole scaffold is a remarkably fertile starting point for medicinal chemistry campaigns. Its predictable reactivity at the nitro group, phenyl ring, and triazole core allows for the systematic generation of diverse compound libraries. By employing the strategic functionalization protocols detailed in this guide, researchers can efficiently synthesize and optimize novel molecules with the potential to become next-generation therapeutics. The key to success lies in the iterative process of rational design, chemical synthesis, and rigorous biological evaluation.
References
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES - ResearchGate. (2017, July). ResearchGate. Retrieved March 7, 2026, from [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, March 15). International Journal of Pharmaceutical Sciences and Research. Retrieved March 7, 2026, from [Link]
-
Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. (2025, May 30). Iraqi Journal of Science. Retrieved March 7, 2026, from [Link]
-
Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
- US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents. (n.d.). Google Patents.
-
Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC. (2025, May 13). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022, October 24). Al-Mustansiriyah Journal of Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]
-
Reduction of nitro compounds - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
(PDF) Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity - ResearchGate. (2026, February 9). ResearchGate. Retrieved March 7, 2026, from [Link]
-
3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights - Frontiers. (2024, April 4). Frontiers. Retrieved March 7, 2026, from [Link]
-
Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF - JRF Global. (2023, December 30). JRF Global. Retrieved March 7, 2026, from [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (2024, September 13). MDPI. Retrieved March 7, 2026, from [Link]
-
A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles … - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Recent advancement of triazole derivatives and their biological significance - Journal of Chemical and Pharmaceutical Research. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 7, 2026, from [Link]
-
SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES - LOCKSS: Serve Content. (n.d.). LOCKSS. Retrieved March 7, 2026, from [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF - ResearchGate. (2025, August 5). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC. (2022, November 12). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Synthesis and structure-activity relationship of 1,2,4-triazole-containing diarylpyrazolyl carboxamide as CB1 cannabinoid receptor-ligand - PubMed. (2010, February 15). PubMed. Retrieved March 7, 2026, from [Link]
-
Design and Synthesis of Novel 3-Nitro-1 H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis - PubMed. (2024, February 2). PubMed. Retrieved March 7, 2026, from [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. (2025, August 18). MDPI. Retrieved March 7, 2026, from [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of 1,2,4-triazole-containing diarylpyrazolyl carboxamide as CB1 cannabinoid receptor-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocol: Synthesis of Schiff Bases Derived from 3-(4-nitrophenyl)-1,2,4-triazole Scaffolds
Abstract & Strategic Overview
This application note details the synthetic pathway for generating Schiff bases (azomethines) incorporating the 3-(4-nitrophenyl)-1,2,4-triazole moiety. These compounds are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties due to the hybridization of the electron-deficient nitro-aromatic ring with the biologically active triazole core.
Critical Chemical Context:
The "naked" 3-(4-nitrophenyl)-1,2,4-triazole ring (CAS 3357-19-9) lacks the primary amine (
Chemical Logic & Mechanism
The formation of the Schiff base is a reversible, acid-catalyzed condensation between the primary amine of the triazole and an aromatic aldehyde.
Mechanistic Pathway
-
Nucleophilic Attack: The lone pair on the triazole's
-amino group attacks the electrophilic carbonyl carbon of the aldehyde. -
Proton Transfer: Formation of an unstable carbinolamine intermediate.
-
Dehydration: Acid-assisted elimination of water drives the equilibrium toward the stable imine (
) product.
Visualization: Reaction Mechanism
Figure 1: Step-wise mechanism of azomethine bond formation from amino-triazole precursors.
Experimental Protocols
Materials & Reagents[2][3][4]
-
Precursor: 4-amino-3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione (Synthesized via hydrazide route if not commercially available).
-
Electrophile: Substituted Benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde).
-
Solvent: Absolute Ethanol (99.8%) or Methanol.
-
Catalyst: Glacial Acetic Acid (GAA) or conc. Sulfuric Acid (
). -
Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, TLC silica plates.
Protocol: Schiff Base Condensation
This protocol assumes the use of the 4-amino derivative.[1][2][3] The nitro group decreases solubility; ensure vigorous stirring.
Step-by-Step Methodology:
-
Preparation of Solution A:
-
In a 100 mL round-bottom flask, dissolve 0.01 mol (approx. 2.37 g) of 4-amino-3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione in 20-30 mL of hot absolute ethanol.
-
Note: If the solution is turbid due to the nitro-moiety's hydrophobicity, add minimal dioxane (2-3 mL) to aid solubility.
-
-
Addition of Electrophile:
-
Add 0.01 mol of the selected aromatic aldehyde to the flask.
-
Add 3-5 drops of Glacial Acetic Acid (Catalyst).
-
-
Reflux:
-
Heat the mixture to reflux (approx. 78-80°C) with magnetic stirring.
-
Duration: 4 to 6 hours.
-
Monitoring: Check progress via TLC (Mobile Phase: Chloroform:Methanol 9:1). The starting amine spot should disappear.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (approx. 100 g) with stirring. The Schiff base typically precipitates as a colored solid (yellow/orange due to nitro-conjugation).
-
Filter the precipitate using a Buchner funnel under vacuum.
-
-
Purification:
-
Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted aldehyde.
-
Recrystallize from hot Ethanol/DMF mixture (4:1 ratio) to obtain analytical grade crystals.
-
Dry in a vacuum desiccator over
.
-
Visualization: Experimental Workflow
Figure 2: Operational workflow for the synthesis and purification of triazole Schiff bases.
Analytical Characterization (Self-Validation)
To validate the structure, specific spectral signatures must be observed. The disappearance of the primary amine signals and the appearance of the imine proton are the key indicators.
Expected Spectral Data
| Technique | Functional Group | Expected Signal | Interpretation |
| FT-IR | Absent | The double spike at 3300-3400 cm⁻¹ (starting material) must disappear. | |
| FT-IR | 1600 - 1640 cm⁻¹ | Strong, sharp band indicating imine formation. | |
| FT-IR | 1520 & 1340 cm⁻¹ | Asymmetric and symmetric stretching (confirms scaffold integrity). | |
| ¹H-NMR | Singlet (1H). Diagnostic peak for Schiff bases. | ||
| ¹H-NMR | Broad singlet (if thione/thiol tautomerism is present). |
Troubleshooting Guide
-
Issue: No Precipitate on Cooling.
-
Cause: The Schiff base is too soluble in ethanol.
-
Solution: Evaporate 50% of the solvent volume using a rotary evaporator before pouring onto ice.
-
-
Issue: Low Yield.
-
Cause: The electron-withdrawing nitro group on the phenyl ring deactivates the system, or the amine nucleophilicity is low.
-
Solution: Increase catalyst concentration (use 2-3 drops of conc.
instead of acetic acid) or extend reflux time to 10-12 hours.
-
References
-
Biological Relevance of Triazole Schiff Bases
-
Synthetic Methodology & Spectral D
- Source: PMC (PubMed Central)
- Title: A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases.
-
URL:[Link]
-
Crystallographic & Structural Analysis
- Source: N
- Title: 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione crystal structure and synthesis.
-
URL:[Link]
-
Antimicrobial Applic
Sources
Application Note: Antimicrobial Profiling of Nitrophenyl Triazole Derivatives
Executive Summary
Nitrophenyl triazole derivatives represent a "privileged scaffold" in medicinal chemistry, combining the broad-spectrum antifungal properties of the 1,2,4-triazole ring (targeting sterol 14
This guide provides a validated, self-correcting workflow for evaluating these derivatives. It replaces standard turbidity assays with fluorescence-based metabolic reporters (Resazurin) to eliminate color interference and defines strict solvent management protocols to prevent compound precipitation, a common source of experimental error.
Compound Preparation & Solubility Management
The Failure Point: Most MIC assays fail not because of biology, but because the compound precipitates upon addition to the media, or the solvent (DMSO) kills the bacteria.
The "100x" Rule
To maintain biological integrity, the final DMSO concentration in the assay well must be
-
Stock Solution: Dissolve neat compound in 100% DMSO to 10 mg/mL (or 20 mM). Sonicate if necessary.
-
Intermediate Working Solution: Dilute the Stock 1:50 in culture media (e.g., Mueller-Hinton Broth).
-
Result: 200 µg/mL compound in 2% DMSO.
-
-
Assay Well Addition: Add 100 µL of Intermediate Solution to 100 µL of bacterial inoculum.
-
Final Assay Conditions: 100 µg/mL compound in 1% DMSO .
-
Precipitation Check (Crucial QC)
Nitrophenyl derivatives are lipophilic. Before adding bacteria, prepare a "Dummy Plate" with media + compound only. Incubate for 4 hours and inspect under a microscope (40x). If crystals are visible, the MIC data will be invalid (false inactivity).
Protocol A: Modified Broth Microdilution (MIC)
Standard: Adapted from CLSI M07 (Bacteria) and M27 (Fungi). Modification: Uses Resazurin (Alamar Blue) to bypass color interference.
Materials[1][2][3][4][5]
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 90028).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.
-
Reporter: Resazurin Sodium Salt (0.015% w/v in sterile PBS). Filter sterilize.[1]
Experimental Workflow
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL (OD ~0.08–0.1, then dilute 1:100). -
Plate Setup: Use 96-well flat-bottom plates.
-
Cols 1–10: Serial 2-fold dilution of compound (100 µL).
-
Col 11 (Growth Control): Media + Bacteria + 1% DMSO (No compound).
-
Col 12 (Sterility Control): Media + 1% DMSO (No bacteria).
-
-
Inoculation: Add 100 µL of standardized inoculum to Cols 1–11.
-
Incubation: 16–20 hours at 37°C (Bacteria) or 24–48 hours at 35°C (Fungi).
-
Development: Add 30 µL Resazurin solution to all wells. Incubate 1–4 hours.
-
Readout:
-
Blue: No growth (Oxidized form).
-
Pink/Fluorescent: Growth (Reduced to Resorufin).
-
MIC Definition: The lowest concentration preventing the Blue
Pink shift.[2]
-
Plate Layout Visualization
The following diagram illustrates the plate architecture required for statistical validity.
Caption: Plate layout ensuring proper controls. The gradient from Red to Yellow represents the serial dilution of the nitrophenyl triazole derivative.
Protocol B: Time-Kill Kinetics
Objective: Determine if the derivative is Bactericidal (kills) or Bacteriostatic (stops growth).
-
Setup: Prepare tubes with media containing the compound at 2x MIC and 4x MIC .
-
Inoculation: Add bacteria (~
CFU/mL).[3][4] -
Sampling: Remove aliquots at
hours. -
Quantification: Serially dilute aliquots in PBS and plate onto Agar. Count colonies.
-
Interpretation:
-
Bactericidal:
log reduction in CFU/mL compared to initial inoculum. -
Bacteriostatic: < 3 log
reduction.
-
Protocol C: Mechanism of Action (MoA)
Nitrophenyl triazoles often possess a dual mechanism. The triazole ring targets fungal membranes, while the nitro group can act as a prodrug in bacteria.
Fungal: Ergosterol Depletion (CYP51 Inhibition)
-
Assay: Exogenous Ergosterol Rescue.
-
Method: Perform MIC assay +/- 50 µg/mL exogenous ergosterol.
-
Result: If MIC increases significantly (e.g., 4-fold) in the presence of ergosterol, the compound likely inhibits ergosterol synthesis (CYP51).
Bacterial: Membrane Leakage (Nucleotide Release)
-
Method: Wash log-phase bacteria; resuspend in PBS. Treat with compound (2x MIC).
-
Readout: Measure OD
of the supernatant at 0, 30, and 60 mins. -
Logic: A rise in OD
indicates leakage of DNA/RNA, suggesting membrane perforation.
MoA Pathway Diagram
Caption: Dual-mode mechanism. Left: Triazole pharmacophore targeting fungal sterol synthesis. Right: Nitrophenyl moiety undergoing bioreduction to damage bacterial DNA.
Data Analysis & Quality Control
Acceptance Criteria
| Parameter | Acceptance Limit | Corrective Action |
| Sterility Control | No color change (Blue) | Discard plate; check media/tips. |
| Growth Control | Full color change (Pink) | Check inoculum viability. |
| Z-Factor (for HTS) | > 0.5 | Optimize incubation time or cell density. |
| DMSO Control | No inhibition vs. Media | Reduce DMSO to < 1%. |
Reporting
Report MIC as the mode of three independent replicates. If replicates vary by more than one dilution step (e.g., 4, 8, 32 µg/mL), the assay is invalid.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[6][7] M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition.[7][8] [Link]
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]
-
Thakkar, S. S., et al. (2017).[9] Synthesis and in vitro antimicrobial activity of some triazole derivatives. (Contextual grounding for nitrophenyl efficacy). [Link]
-
Hazen, K. C. (2013). Influence of DMSO on antifungal activity during susceptibility testing in vitro. Diagnostic Microbiology and Infectious Disease. [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. njccwei.com [njccwei.com]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. journals.asm.org [journals.asm.org]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Using 3-(4-nitrophenyl)-1,2,4-triazole as a corrosion inhibitor
Application Note: Corrosion Inhibition Protocols using 3-(4-nitrophenyl)-1,2,4-triazole
Executive Summary
This guide details the synthesis and application of 3-(4-nitrophenyl)-1,2,4-triazole (NPT) as a high-efficiency corrosion inhibitor for mild steel in acidic environments (1.0 M HCl). Unlike aliphatic amines, NPT leverages the electronic push-pull effect between the electron-withdrawing nitro group (
Key Performance Metrics:
-
Target Substrate: Mild Steel (Carbon Steel).
-
Media: 1.0 M HCl (Simulated Acid Pickling).
-
Inhibition Efficiency (IE%): >90% at
M concentration.[1] -
Adsorption Model: Langmuir Isotherm (
).[2][3]
Synthesis Protocol: 3-(4-nitrophenyl)-1,2,4-triazole
The synthesis utilizes a condensation reaction between 4-nitrobenzohydrazide and formamide. This route is preferred for its atom economy and high yield compared to the Einhorn-Brunner reaction.
Reagents:
-
4-Nitrobenzohydrazide (0.01 mol)
-
Formamide (15 mL, Excess)
-
Ethanol (Recrystallization solvent)
Step-by-Step Workflow:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 0.01 mol of 4-nitrobenzohydrazide in 15 mL of formamide.
-
Reflux: Heat the mixture to 140–150°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 7:3) until the hydrazide spot disappears.
-
Precipitation: Cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice-cold water. A yellow/orange precipitate will form immediately.
-
Filtration: Filter the solid under vacuum and wash extensively with cold water to remove excess formamide.
-
Purification: Recrystallize from hot ethanol.
-
Validation:
-
Yield: Expect 75–85%.
-
Melting Point: ~218–220°C.
-
FTIR: Look for
stretches (1520/1340 ) and Triazole C=N (1600 ).
-
Visual Synthesis Workflow:
Figure 1: Step-by-step synthesis pathway for 3-(4-nitrophenyl)-1,2,4-triazole.
Electrochemical Evaluation Protocol
To validate corrosion inhibition, a standard three-electrode cell configuration is required.
Experimental Setup
-
Working Electrode (WE): Mild steel coupon (
exposed area), polished with SiC paper (up to 1200 grit), degreased with acetone. -
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum mesh or Graphite rod.
-
Electrolyte: 1.0 M HCl (blank) vs. 1.0 M HCl + NPT (
to M).
Electrochemical Impedance Spectroscopy (EIS)
EIS is critical for determining the Charge Transfer Resistance (
-
OCP Stabilization: Allow 30 minutes for Open Circuit Potential to stabilize (drift < 1 mV/min).
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV AC perturbation (to maintain linearity).
-
Data Fitting: Fit Nyquist plots to a Randles equivalent circuit:
. In inhibited systems, replace with a Constant Phase Element (CPE) to account for surface heterogeneity.
Interpretation:
- (Charge Transfer Resistance): Increases with inhibitor concentration (indicates blocked active sites).
- (Double Layer Capacitance): Decreases with concentration. This reduction is due to the replacement of water molecules (high dielectric constant) by NPT molecules (low dielectric constant) at the interface.
Potentiodynamic Polarization (PDP)
PDP determines the corrosion current density (
-
Scan Range:
250 mV relative to OCP. -
Scan Rate: 1.0 mV/s (slow scan to minimize capacitive charging currents).
-
Analysis: Extrapolate Tafel slopes (
) to determine .
Interpretation:
-
Mixed-Type Inhibition: If the shift in
is < 85 mV compared to the blank, NPT acts as a mixed-type inhibitor (blocking both anodic dissolution and cathodic hydrogen evolution). -
Efficiency Calculation:
.
Data Presentation & Analysis
The following table summarizes expected parameters for NPT on mild steel in 1.0 M HCl.
Table 1: Electrochemical Parameters for Mild Steel in 1.0 M HCl with NPT
| Concentration (M) | IE (%) | ||||||
| Blank (0) | -470 | 950 | 90 | 110 | 25 | 180 | - |
| -475 | 320 | 85 | 105 | 85 | 120 | 66.3 | |
| -468 | 150 | 82 | 108 | 210 | 85 | 84.2 | |
| -472 | 65 | 78 | 112 | 450 | 45 | 93.1 |
Note: Data represents representative values derived from triazole-based inhibition studies [1, 2].
Mechanism of Action
The high efficiency of NPT is governed by the Langmuir Adsorption Isotherm , where
Molecular Interactions (DFT Insights):
-
Adsorption Centers: The triazole nitrogen atoms (N1, N2, N4) possess lone pairs that coordinate with empty Fe d-orbitals (Donor-Acceptor interaction).
-
Electronic Effect: The nitro group (
) is strongly electron-withdrawing. While this reduces the electron density on the ring (making it a "harder" base), it enhances the molecule's ability to accept back-donation from the metal surface (Retro-donation: Fe of NPT). -
Planarity: The conjugated system allows for flat orientation on the surface, maximizing surface coverage (
).
Mechanistic Pathway Diagram:
Figure 2: Mechanistic pathway of NPT adsorption on mild steel surface.
References
-
Alamiery, A. et al. (2021).[2][4] "The synergistic role of azomethine group and triazole ring at improving the anti-corrosive performance of 2-amino-4-phenylthiazole."[4] Data in Brief.
-
Fouda, A. S. et al. (2024). "Electrochemical and theoretical evaluations of 3-(4-chlorophenyl)-7-methyl-5H-[1, 2, 4] triazolo [3,4-b][1,3,4]thiadiazin-6(7H)-one." Zastita Materijala.
-
Verma, C. et al. (2016). "3,5-bis(disubstituted)-1,2,4-triazole derivatives on mild steel corrosion in 2 M H3PO4 solution: Experimental and theoretical studies." Journal of Molecular Liquids.
-
Bentiss, F. et al. (2000). "Triazole derivatives as corrosion inhibitors of mild steel in hydrochloric acid solution." Journal of Applied Electrochemistry.
Sources
- 1. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Comparative data on corrosion protection of mild steel in HCl using two new thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic applications of 3-(4-nitrophenyl)-1,2,4-triazole complexes
Application Note: Catalytic Architectures of 3-(4-Nitrophenyl)-1,2,4-Triazole Complexes
Executive Summary
The 3-(4-nitrophenyl)-1,2,4-triazole ligand represents a high-value scaffold in coordination chemistry due to its dual functionality: the 1,2,4-triazole core acts as a versatile bridging linker for transition metals (Cu, Ag, Zn), while the 4-nitrophenyl moiety serves as a strong electron-withdrawing group (EWG).[1] This electronic tuning enhances the Lewis acidity of coordinated metal centers, significantly boosting catalytic efficiency in hydrolytic transformations and modifying band-gap properties for photocatalytic applications.
This guide details the synthesis, characterization, and deployment of these complexes in two primary domains: Biomimetic Ester Hydrolysis (relevant to drug metabolism studies and enzyme mimics) and Photocatalytic Environmental Remediation .
Part 1: Ligand Architecture & Complex Synthesis
The synthesis of the ligand exploits the electron-deficient nature of the nitro-group to create robust coordination polymers. The following protocol ensures high purity, critical for reproducible catalytic data.
Protocol A: Synthesis of 3-(4-nitrophenyl)-1,2,4-triazole
Rationale: The condensation of hydrazides with formamide or nitriles is the most atom-economical route. The nitro group remains stable under these conditions.
Reagents:
-
4-Nitrobenzohydrazide (10 mmol)
-
Formamide (30 mL)
-
Reagent Grade Ethanol
-
Diethyl ether
Step-by-Step Methodology:
-
Condensation: Dissolve 4-nitrobenzohydrazide (1.81 g, 10 mmol) in Formamide (30 mL).
-
Reflux: Heat the mixture to 140–150°C for 4–6 hours. Critical Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:1). The hydrazide spot (
) should disappear, replaced by the triazole ( ). -
Precipitation: Cool the solution to room temperature and pour into ice-cold water (100 mL). The triazole will precipitate as a pale yellow solid.
-
Purification: Filter the solid, wash copiously with water (to remove formamide), then cold ethanol, and finally diethyl ether.
-
Recrystallization: Recrystallize from ethanol/water (1:1) to obtain needle-like crystals.
-
Self-Validation: Melting point should be sharp (approx. 218–220°C).
H NMR (DMSO- ) must show the triazole C-H proton around 8.7 ppm and the N-H proton broad signal >13 ppm.
-
Protocol B: Synthesis of the Cu(II) Catalytic Complex
Rationale: Copper(II) is selected for its superior Lewis acidity in hydrolysis reactions.
-
Dissolution: Dissolve 3-(4-nitrophenyl)-1,2,4-triazole (1 mmol) in MeOH (10 mL).
-
Metal Addition: Add Cu(NO
) 3H O (0.5 mmol) in H O (5 mL) dropwise. -
Crystallization: Stir for 1 hour at 60°C. Filter any impurity. Allow the filtrate to evaporate slowly at room temperature. Blue/Green block crystals of
will form over 3-5 days.
Part 2: Biomimetic Catalysis (Phosphatase/Esterase Mimicry)
Context: Transition metal complexes of triazoles can mimic the active sites of metalloenzymes (e.g., phosphotriesterases). The electron-withdrawing nitro group on the ligand pulls electron density from the Cu(II) center, making it more electrophilic and thus more active toward nucleophilic attack on bound substrates.
Target Reaction: Hydrolysis of p-nitrophenyl picolinate (PNPP).[1][2]
Experimental Workflow
Figure 1: Mechanism of Lewis-acid catalyzed ester hydrolysis by Cu(II)-triazole complexes.
Protocol C: Kinetic Assessment of Esterase Activity
Reagents:
-
Buffer: Tris-HCl (pH 7.0 – 9.0)
-
Surfactant: CTAB (Cetyltrimethylammonium bromide) – Essential for solubilizing the lipophilic ligand and concentrating reactants.
Steps:
-
Preparation: Prepare a stock solution of the Cu(II) complex (
M) in aqueous DMSO (10%). -
Micelle Formation: Prepare a CTAB solution (
M) in Tris-HCl buffer. -
Reaction Initiation: In a quartz cuvette, mix:
-
2.0 mL Buffer/CTAB solution
-
100
L Catalyst stock -
Equilibrate at 25°C for 5 minutes.
-
Add 20
L PNPP stock ( M).
-
-
Monitoring: Immediately track absorbance at 400 nm (absorption max of the released p-nitrophenolate anion).
-
Data Analysis: Plot
vs. time. The slope gives the observed rate constant ( ).
Self-Validation System:
-
Blank Control: Run the same condition with only Cu(NO
) and only Ligand. The complex should show a at least 5–10x higher than the metal salt alone. -
pH Dependence: The rate should increase with pH (sigmoidal curve), reflecting the deprotonation of a metal-bound water molecule to form the active hydroxo-species (
).
Part 3: Photocatalytic Applications
Context: Coordination polymers of 3-(4-nitrophenyl)-1,2,4-triazole exhibit semiconducting properties. The conjugated
Protocol D: Degradation of Organic Dyes (Methylene Blue/Rhodamine B)
Equipment:
-
Xenon Arc Lamp (300W) with UV-cutoff filter (
nm) for visible light tests. -
Jacketed beaker (water-cooled to maintain 25°C).
Steps:
-
Slurry Prep: Disperse 30 mg of the crystalline Complex powder in 100 mL of dye solution (10 mg/L).
-
Adsorption-Desorption Equilibrium (Critical): Stir in the dark for 30 minutes.
-
Check: Measure absorbance. If it drops significantly (>20%), the material is acting as an adsorbent, not just a catalyst. Allow it to stabilize before turning on the light.
-
-
Irradiation: Turn on the light source.
-
Sampling: Every 15 minutes, withdraw 3 mL aliquots. Centrifuge (10,000 rpm, 3 min) to remove catalyst particles.
-
Quantification: Measure UV-Vis absorbance at
(664 nm for Methylene Blue).
Data Presentation:
| Catalyst System | Light Source | Dye | Time (min) | Degradation Efficiency (%) | Rate Constant ( |
| Cu(II)-Ligand | Visible (>420nm) | Methylene Blue | 120 | 85-92% | |
| Ligand Only | Visible | Methylene Blue | 120 | <10% | N/A |
| Cu(NO | Visible | Methylene Blue | 120 | <15% | N/A |
Note: Data represents typical values for nitro-triazole CP systems.
Mechanistic Validation (Scavenger Experiments)
To confirm the mechanism, add specific scavengers to the reaction:
-
EDTA (Hole scavenger): If rate drops,
is active. -
Isopropanol (Hydroxyl radical scavenger): If rate drops,
is active. -
Benzoquinone (Superoxide scavenger): If rate drops,
is active.
Figure 2: Photocatalytic charge separation and ROS generation pathway.
References
-
Wang, X., et al. (2005).[2] "Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles." Journal of Colloid and Interface Science. Link
-
Ren, Y., et al. (2021). "Ag-based coordination polymer-enhanced photocatalytic degradation of ciprofloxacin and nitrophenol." Dalton Transactions. Link
-
Fun, H.K., et al. (2012). "3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione." Acta Crystallographica Section E. Link
-
Zhang, J., et al. (2016). "Syntheses, Structures, and Photocatalytic and Sonocatalytic Degradations of Methyl Blue of Cu(II) and Mn(II) Coordination Polymers." Materials. Link
-
Thirumurugan, P., et al. (2013).[3] "Click chemistry for drug development and diverse chemical–biology applications." Chemical Reviews. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Nitrophenyl)-1H-1,2,4-Triazole
Ticket ID: #TRZ-NITRO-042 Subject: Yield Optimization & Troubleshooting for 3-(4-Nitrophenyl)-1,2,4-Triazole Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
The synthesis of 3-(4-nitrophenyl)-1H-1,2,4-triazole presents a classic challenge in heterocyclic chemistry: balancing the electronic deactivation of the nitro group with the nucleophilicity required for cyclization. While the 4-nitro group activates the nitrile carbon for nucleophilic attack (good for Step 1), it also decreases the solubility of intermediates and increases the risk of side-reactions like azine formation or tetrazine dimerization.
This guide prioritizes the Modified Pellizzari/Einhorn-Brunner approach (Nitrile
Module 1: Reaction Pathways & Mechanism
To troubleshoot yield, you must visualize where the mass balance is lost. The diagram below details the primary pathway and the critical "off-ramps" where yield is lost to byproducts.
Figure 1: Reaction mechanism showing the critical branch point at the Amidrazone intermediate. Dimerization to tetrazine is the primary yield killer.
Module 2: The "Gold Standard" Protocol
Recommended for purity >98% and yields >85%.
Method A: The Two-Step Nitrile Conversion
Directly reacting nitrile with hydrazine and formic acid in one pot often leads to intractable mixtures. We recommend isolating the amidrazone intermediate.
Step 1: Formation of 4-Nitrobenzamidrazone
-
Dissolution: Dissolve 4-nitrobenzonitrile (1.0 eq) in absolute Ethanol (5 mL/mmol).
-
Addition: Add Hydrazine Hydrate (3.0 eq) dropwise at 0°C.
-
Why? Excess hydrazine and low temp prevent the amidrazone from reacting with unreacted nitrile (which causes dimerization).
-
-
Reaction: Stir at RT for 2 hours, then monitor by TLC (DCM:MeOH 9:1).
-
Workup: Concentrate in vacuo. The amidrazone usually precipitates as a yellow solid. Wash with cold ether.
Step 2: Cyclization[1]
-
Reagent: Suspend the crude amidrazone in Formic Acid (10 eq) or Triethyl Orthoformate (TEOF) (5 eq).
-
Note: TEOF is preferred for water-sensitive substrates, but Formic Acid is robust for nitro-compounds.
-
-
Reflux: Heat to reflux (90–100°C) for 3–4 hours.
-
Quench: Cool to RT. Pour into ice water.
-
pH Adjustment (CRITICAL): Adjust pH to ~7–8 using sat. NaHCO₃.
Module 3: Troubleshooting Guide
Issue 1: "My product is bright orange/red, but it should be white/pale yellow."
Diagnosis: Tetrazine/Dihydrotetrazine Contamination. The amidrazone intermediate dimerized because the local concentration of hydrazine was too low during Step 1. Corrective Action:
-
Protocol Shift: Increase Hydrazine equivalents to 5.0 eq in Step 1.
-
Purification: Tetrazines are non-basic. Dissolve the crude solid in 2M HCl. The triazole will dissolve (protonated); the tetrazine will remain as a solid. Filter off the red solid. Neutralize the filtrate to recover pure triazole.
Issue 2: "Low Yield (<40%) - Product lost during workup."
Diagnosis: Amphoteric Solubility Loss. You likely filtered at the wrong pH. 3-(4-nitrophenyl)-1,2,4-triazole has a pKa of ~9.5 (NH acidity) and ~2.5 (Basic Nitrogen). Corrective Action:
-
Check Aqueous Layer: Do not discard the filtrate. Check its pH. If it is acidic (<3) or basic (>9), neutralize it carefully to pH 7.0 to crash out more product.
-
Salting Out: Add NaCl to saturation in the aqueous phase to leverage the "Salting Out" effect, forcing the organic triazole out of solution.
Issue 3: "Incomplete conversion of Nitrile."
Diagnosis: Electron Withdrawal Deactivation. While the nitro group activates the nitrile for attack, it also stabilizes the starting material. Corrective Action:
-
Catalysis: Add 5 mol% Sodium Ethoxide (NaOEt) in Step 1. This generates the hydrazide anion, which is a more potent nucleophile than neutral hydrazine.
Module 4: Comparative Data & Solvents
| Parameter | Standard Conditions | Optimized Conditions | Why? |
| Solvent (Step 1) | Ethanol | n-Butanol or Dioxane | Higher reflux temp drives difficult kinetics. |
| Hydrazine Eq. | 1.2 eq | 3.0 - 5.0 eq | Suppresses dimerization to tetrazine. |
| Cyclization Agent | Formic Acid | TEOF + cat. p-TsOH | TEOF acts as a water scavenger, driving equilibrium. |
| Workup pH | Uncontrolled | Strict pH 7.0 | Exploits amphoteric isoelectric point for max recovery. |
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use the "One-Pot" method (Nitrile + Hydrazine + Formic Acid all together)? A: Not recommended. Formic acid will react with hydrazine to form formylhydrazine before it reacts with the nitrile. This kills your nucleophile. You must form the amidrazone (C-N bond) first, then add the carbon source (formic acid) for the ring closure.
Q: Why does the literature sometimes suggest adding Sulfur? A: Sulfur is used in oxidative variations to form 3,5-disubstituted triazoles or when starting from benzylamines. For 3-substituted triazoles from nitriles, sulfur is unnecessary and complicates purification.
Q: Is the product stable?
A: Yes. The 4-nitro group provides significant crystallinity. However, 1,2,4-triazoles can undergo tautomerism (
Module 6: Advanced Troubleshooting Logic (Decision Tree)
Figure 2: Rapid diagnostic tree for common synthesis failures.
References
-
Castanedo, G. M., et al. (2011).[4] "One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Amidines and Hydrazides." Journal of Organic Chemistry.
-
Shelke, G. M., et al. (2015).[6] "Microwave-Assisted Synthesis of 1,2,4-Triazoles." Synlett.
-
Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews. (Classic mechanism reference for Pellizzari reaction).
-
BenchChem Technical Data. "4-Hydrazinyl-3-nitrobenzonitrile and derivatives." (Used for solubility/handling properties of nitro-nitrile precursors).
Sources
- 1. isres.org [isres.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Separating 3-(4-nitrophenyl) and 5-(4-nitrophenyl) triazole regioisomers
Technical Support Center: Separation of 3- & 5-(4-Nitrophenyl)-1,2,4-Triazole Regioisomers
Technical Overview & Mechanistic Insight
The separation of 3-(4-nitrophenyl) and 5-(4-nitrophenyl) triazoles typically arises during the alkylation of the parent 3-(4-nitrophenyl)-1H-1,2,4-triazole .
The Core Challenge:
The parent triazole exists in a tautomeric equilibrium between the
-
N1-Alkylation (Major Pathway): Yields 1-alkyl-3-(4-nitrophenyl)-1,2,4-triazole . This is often the thermodynamic product.
-
N2-Alkylation (Minor Pathway): Yields 1-alkyl-5-(4-nitrophenyl)-1,2,4-triazole . Note that by IUPAC rules, the alkylated nitrogen becomes position 1, shifting the aryl group to position 5.
These two compounds are regioisomers , not tautomers (once alkylated, they cannot interconvert). They possess distinct dipole moments, crystal packing structures, and chromatographic retention times, allowing for separation.
Decision Logic & Workflow (Visualized)
The following diagram outlines the critical decision path for synthesizing, separating, and validating these isomers.
Caption: Workflow for the synthesis, separation, and definitive identification of nitrophenyl triazole regioisomers.
Troubleshooting Guide & FAQs
Phase 1: Chromatographic Separation
Q: I see two spots on TLC. Which one is the 3-substituted and which is the 5-substituted isomer? A: While polarity depends on the specific N-alkyl group, a general rule of thumb for 1,2,4-triazoles is:
-
1-alkyl-3-(4-nitrophenyl) (the 1,3-isomer) is typically less polar (higher
) because the dipole vector is often better compensated than in the 1,5-isomer. -
1-alkyl-5-(4-nitrophenyl) (the 1,5-isomer) is typically more polar (lower
) due to the steric clash between the adjacent alkyl and aryl groups distorting the planarity and exposing the nitrogen lone pairs or altering the dipole. -
Action: Do not rely solely on
. Isolate both and perform NOE NMR (see Phase 3).
Q: The isomers are co-eluting on silica. How can I improve resolution? A: The nitro group makes these compounds highly polarizable.
-
Change Solvent Selectivity: If Hexane/EtOAc fails, switch to DCM/MeOH (98:2 to 95:5) or Toluene/Acetone . Toluene often engages in
interactions with the nitrophenyl ring, potentially differentiating the isomers based on steric accessibility of the ring. -
pH Modification: Triazoles are weak bases. Adding 0.1% Triethylamine to the mobile phase can sharpen peaks by suppressing protonation on the silica surface.
Phase 2: Scalability & Purification
Q: Flash chromatography is too expensive for my 50g batch. Can I recrystallize? A: Yes. The 3-(4-nitrophenyl) isomer (major product) usually has a significantly higher melting point and lower solubility than the 5-isomer due to better crystal packing (planar symmetry).
-
Protocol: Dissolve the crude mixture in boiling Ethanol or Acetonitrile . Allow to cool slowly. The 1,3-isomer often crystallizes out first.
-
Mother Liquor: The filtrate will be enriched in the 1,5-isomer (minor product), which can then be purified by chromatography on a smaller scale.
Phase 3: Structural Confirmation (The "Trust" Step)
Q: How do I prove I have the 3-isomer and not the 5-isomer without X-ray? A: 1D proton NMR is insufficient because the shifts are similar. You must use 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY .
| Feature | 1-alkyl-3-(4-nitrophenyl) (Isomer A) | 1-alkyl-5-(4-nitrophenyl) (Isomer B) |
| Structure | Aryl and Alkyl are separated by N. | Aryl and Alkyl are adjacent on C5 and N1. |
| NOE Signal | Negative. Irradiating the N-Alkyl protons shows NO enhancement of the Aryl protons. | Positive. Irradiating the N-Alkyl protons shows strong enhancement of the Aryl protons (ortho-H). |
| H-5 Triazole Shift | Typically Downfield ( | N/A (C5 is substituted). |
| H-3 Triazole Shift | N/A (C3 is substituted). | Typically Upfield ( |
Detailed Experimental Protocols
Protocol A: Optimized TLC Separation
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Toluene : Acetone (4:1) OR DCM : MeOH (97:3).
-
Visualization: UV (254 nm). The nitro group is a strong chromophore; spots will appear dark purple/black under UV.
-
Note: If tailing occurs, pre-wash the TLC plate with 1% triethylamine in volatile solvent and dry before use.
Protocol B: Recrystallization (Enrichment of Major Isomer)
-
Dissolution: Take 10 g of crude solid. Add 100 mL of Ethanol (absolute).
-
Reflux: Heat to reflux (
) until fully dissolved. If insoluble material remains, filter hot. -
Nucleation: Remove from heat. Stir gently. Let cool to room temperature over 2 hours.
-
Chilling: Place in an ice bath (
) for 1 hour. -
Filtration: Filter the precipitate (likely the 1,3-isomer). Wash with cold ethanol.
-
Check Purity: Run TLC of the solid vs. the filtrate. The filtrate should contain the bulk of the 1,5-isomer.
Protocol C: Definitive NMR Characterization
-
Solvent: DMSO-
(prevents aggregation common in CDCl ). -
Experiment: 1D NOE Difference.
-
Target: Irradiate the
-protons of the N-alkyl group (e.g., the or ). -
Observation: Look for enhancement of the doublet corresponding to the ortho-protons of the 4-nitrophenyl ring.
-
Enhancement = 5-isomer (1,5-disubstituted).
-
No Enhancement = 3-isomer (1,3-disubstituted).
-
References
-
Sukhanov, G. T., & Lukin, A. Y. (2005).[1] Reaction of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 1. Alkylation in the presence of alkali.[1][2] Chemistry of Heterocyclic Compounds, 41, 861–865.
- Kallitsakis, M. G., et al. (2022). Regioselective Synthesis of 1,2,4-Triazoles: A Review. Organic Chemistry Frontiers.
-
Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. (Foundational text on tautomerism and alkylation sites).
- BenchChem Technical Support. (2025). Synthesis and Purification of Nitro-Triazoles. (General purification protocols for nitro-substituted heterocycles).
Sources
Technical Support Center: Overcoming Solubility Issues with 3-(4-nitrophenyl)-1,2,4-triazole
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate heterocyclic nitroaromatics. 3-(4-nitrophenyl)-1,2,4-triazole is a classic "brick dust" molecule—a compound that fiercely resists dissolution in both aqueous media and standard organic solvents.
This guide is designed to move you past trial-and-error. We will break down the physical chemistry driving this insolubility and provide self-validating, field-tested protocols to successfully formulate your compound for both chemical synthesis and biological assays.
Part 1: Diagnostic FAQs – Understanding the "Brick Dust" Phenomenon
Q: Why is 3-(4-nitrophenyl)-1,2,4-triazole so difficult to dissolve?
A: The insolubility is driven by an exceptionally high crystal lattice energy. The molecule features a 1,2,4-triazole ring that exists in a rapid tautomeric equilibrium (1H- and 4H- forms)[1]. This ring contains both strong hydrogen-bond donors (N–H) and acceptors (N=C), allowing the molecules to form a rigid, polymeric intermolecular hydrogen-bonded network[1]. Furthermore, the planar 4-nitrophenyl moiety engages in intense
Q: What are the best primary solvents for creating a master stock solution? A: You must use a solvent capable of aggressively competing for hydrogen bonds. Dimethyl sulfoxide (DMSO) is the gold standard here. DMSO acts as a potent hydrogen-bond acceptor, effectively disrupting the triazole's native H-bond network[2]. N,N-Dimethylformamide (DMF) is a viable secondary option, but 2[2].
Q: I need to test this compound in a cell-based assay. How do I prevent "crash out" when diluting my DMSO stock into aqueous media? A: "Crash out" occurs because the aqueous environment cannot solvate the lipophilic nitroaromatic ring once the DMSO diffuses away. If your target concentration is low (<50 μM), you can maintain solubility by keeping the final DMSO concentration under 1% and adding the stock dropwise under heavy vortexing. For higher concentrations, you must use a solubilizing excipient.3
3[3]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic nitrophenyl ring, while its hydrophilic exterior ensures water solubility[3].Part 2: Quantitative Solubility Profiles
To guide your solvent selection, refer to the following synthesized data table representing the solubility behavior of 3-(4-nitrophenyl)-1,2,4-triazole across various standard environments.
| Solvent / Delivery System | Estimated Solubility (25°C) | Mechanism of Solvation | Best Use Case |
| Deionized Water | < 0.01 mg/mL | None (Lattice energy dominates) | Not recommended |
| Ethanol (Absolute) | ~ 1.5 mg/mL | Weak H-bond disruption | Intermediate organic steps |
| 100% Anhydrous DMSO | > 50.0 mg/mL | Strong H-bond acceptor | Primary master stock |
| 1% DMSO in PBS (pH 7.4) | ~ 0.05 mg/mL | Co-solvency | Standard in vitro cell assays |
| 20% (w/v) HP- | ~ 8.0 mg/mL | Host-guest inclusion complexation | High-concentration bioassays / In vivo |
Part 3: Troubleshooting Workflows & Validated Protocols
Use the decision matrix below to determine the correct formulation path for your specific experimental needs.
Solubility troubleshooting workflow for 3-(4-nitrophenyl)-1,2,4-triazole.
Protocol A: Preparation of a 50 mM Master Stock in DMSO
Causality: Water is the enemy of stock stability for this compound. Even atmospheric moisture absorbed by standard DMSO can trigger micro-precipitation over time. We use anhydrous DMSO and thermal cavitation to permanently break the
-
Preparation: Weigh the required amount of 3-(4-nitrophenyl)-1,2,4-triazole into a glass vial (avoid plastics as lipophilic compounds can adsorb to the walls).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9%, sealed under argon).
-
Thermal Sonication: Place the vial in a bath sonicator set to 37°C for 15 minutes. The combination of thermal energy and ultrasonic cavitation provides the activation energy needed to dismantle the crystal lattice.
-
Self-Validation System (The Tyndall Test): Allow the vial to sit at room temperature for 10 minutes. In a dark room, shine a 650 nm red laser pointer through the vial.
-
Pass: The liquid is completely clear to the laser; complete dissolution is achieved.
-
Fail: A solid beam of light is visible (Tyndall effect). You have a colloidal suspension of nanoparticles. Repeat Step 3 or add 10% more DMSO.
-
Protocol B: Generating an Aqueous Inclusion Complex using HP- -CD
Causality: Simple mixing will not force the lipophilic drug into the cyclodextrin cavity. The process requires extended thermodynamic driving (heat and time) to displace the high-energy water molecules residing inside the native HP-
-
Excipient Prep: Prepare a 20% (w/v) solution of HP-
-CD in sterile deionized water or your target buffer. -
Molar Ratio Mixing: Add 3-(4-nitrophenyl)-1,2,4-triazole powder directly to the aqueous cyclodextrin solution at a 1:3 (Drug : Cyclodextrin) molar ratio.
-
Thermodynamic Incubation: Seal the vial and place it on a magnetic hotplate stirrer. Stir vigorously at 50°C for 24 to 48 hours. Do not shorten this step; host-guest complexation of rigid planar molecules is kinetically slow.
-
Self-Validation System (Centrifugal Pellet Test): Transfer the solution to a microcentrifuge tube and spin at 10,000 × g for 10 minutes.
-
Pass: No pellet forms. The solution is a uniform, slightly yellow, optically clear liquid. The complexation is complete.
-
Fail: A distinct yellow pellet forms at the bottom. This is uncomplexed 3-(4-nitrophenyl)-1,2,4-triazole. The supernatant represents your maximum achievable soluble complex. Carefully decant the supernatant and filter it through a 0.22 μm PTFE syringe filter to sterilize and remove any remaining micro-crystals.
-
Part 4: References
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information (PMC). Available at:
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at:
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information (PMC). Available at:
Sources
Technical Support Center: Optimizing Reaction Temperature for Nitrophenyl Triazole Synthesis
Welcome to the Technical Support Center for the synthesis of nitrophenyl triazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a core focus on the critical role of reaction temperature.
Introduction: The Critical Role of Temperature in Nitrophenyl Triazole Synthesis
The synthesis of nitrophenyl triazoles, a crucial scaffold in medicinal chemistry and materials science, is often deceptively complex. While the "click" chemistry approach has streamlined the formation of the triazole ring, the introduction of a nitro group on the phenyl ring adds layers of complexity. Reaction temperature, in this context, is not merely a parameter to be set but a critical tool to be wielded with precision. It governs reaction rates, influences regioselectivity, and dictates the safety of the entire process. This guide will provide you with the expertise to navigate these challenges, ensuring the integrity and success of your syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing nitrophenyl triazoles?
A1: The most common synthetic routes include:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prevalent "click" chemistry method, typically involving the reaction of a nitrophenyl azide with a terminal alkyne in the presence of a copper(I) catalyst. This method is known for its high yields and regioselectivity for the 1,4-disubstituted isomer.[1][2]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): For the synthesis of the 1,5-disubstituted isomer, ruthenium catalysts are employed. These reactions often require elevated temperatures.[3]
-
Direct Nitration: This involves the nitration of a pre-formed phenyl-triazole. This method requires careful control of temperature and nitrating agents to avoid over-nitration and side reactions.[4][5]
-
From Nitroalkenes: Nitroalkenes can react with sodium azide to furnish 1,2,3-triazoles.[4]
Q2: How does reaction temperature influence the regioselectivity of the synthesis?
A2: Reaction temperature is a key factor in controlling which isomer is formed, a concept rooted in the principles of kinetic and thermodynamic control.[4]
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the major product is the one that forms the fastest, as it has the lower activation energy.[4] For some triazole syntheses, this can favor the formation of a specific, less stable isomer.
-
Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control. With sufficient energy to overcome the activation barriers of both forward and reverse reactions, the product distribution shifts towards the most stable isomer.[4]
Q3: What are the key safety precautions when working with nitrophenyl triazoles, especially concerning temperature?
A3: Nitrophenyl triazoles, particularly those with multiple nitro groups, can be energetic materials and require careful handling.[4]
-
Thermal Stability: Be aware of the decomposition temperature of your target compound. Avoid excessive heating, as it can lead to exothermic decomposition.[4][6]
-
Scale: When exploring new syntheses, work on a small scale to minimize potential hazards.[4]
-
Handling: Some polynitro compounds can be sensitive to heat, friction, and shock. Avoid grinding or scraping these materials.[4]
-
Ventilation: Always work in a well-ventilated fume hood, especially when using volatile and corrosive reagents like nitric acid.[4]
Troubleshooting Guides
This section addresses common issues encountered during nitrophenyl triazole synthesis, with a focus on temperature-related solutions.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction is resulting in a low yield or no formation of the expected nitrophenyl triazole. What are the potential temperature-related causes and how can I troubleshoot this?
Answer: Low yield is a frequent challenge and can often be traced back to suboptimal temperature control.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Causality and Solutions:
-
Incomplete Conversion (Temperature Too Low): Many cycloaddition reactions have a significant activation energy. If the temperature is too low, the reaction may proceed very slowly or not at all.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For catalyzed reactions like CuAAC, sometimes gentle warming to 40-50°C can significantly improve the rate without promoting side reactions.
-
-
Starting Material or Product Degradation (Temperature Too High): Nitrophenyl-containing compounds can be thermally sensitive. Excessive heat can lead to the decomposition of your starting materials or the desired product.[6]
-
Solution: If you suspect degradation, run the reaction at a lower temperature. For direct nitration reactions, which are highly exothermic, maintaining a low temperature (e.g., 0°C) is crucial to prevent decomposition and over-nitration.[4]
-
-
Suboptimal Catalyst Activity: In catalyzed reactions, the temperature can affect the catalyst's activity and stability.
-
Solution: Refer to the literature for the optimal temperature range for your specific catalyst system. For instance, some RuAAC reactions require heating to 80-110°C to be effective.[3]
-
Issue 2: Formation of Multiple Isomers
Question: My analysis shows a mixture of isomers instead of a single desired product. How can I improve the regioselectivity by optimizing the temperature?
Answer: The formation of isomers is a classic problem of regioselectivity, often governed by the principles of kinetic versus thermodynamic control. Temperature is your primary tool for influencing this outcome.[4]
Kinetic vs. Thermodynamic Control in Regioselectivity:
Caption: Influence of temperature on reaction control and product outcome.
Troubleshooting Steps:
-
Characterize the Isomers: First, identify the major and minor isomers in your product mixture using techniques like NMR (NOE experiments can be particularly useful) and HPLC.
-
Hypothesize the More Stable Isomer: The thermodynamically more stable isomer is often the one with less steric hindrance.
-
Experiment with Temperature Extremes:
-
To Favor the Kinetic Product: Run the reaction at a significantly lower temperature (e.g., 0°C or even sub-zero temperatures). This will slow down the reaction but may significantly enhance the formation of the kinetically favored isomer.[4]
-
To Favor the Thermodynamic Product: Increase the reaction temperature. This will provide the system with enough energy to overcome the activation barrier to the more stable product and allow the reaction to reach equilibrium. Be mindful of the decomposition temperature of your compounds.
-
Data-Driven Optimization:
| Parameter | Kinetic Control | Thermodynamic Control | Expected Outcome for Nitrophenyl Triazoles |
| Temperature | Low (e.g., 0-25°C) | High (e.g., >80°C, reflux) | Lower temperatures may favor a specific regioisomer that forms faster, while higher temperatures will favor the more thermodynamically stable isomer. |
| Reaction Time | Short | Long | Shorter reaction times at low temperatures can trap the kinetic product. Longer times at high temperatures allow for equilibration to the thermodynamic product. |
Issue 3: Product Decomposition and Side Reactions
Question: I am observing significant product decomposition or the formation of tar-like substances, especially at higher temperatures. How can I mitigate this?
Answer: Decomposition is a serious concern with energetic materials like nitrophenyl triazoles. Understanding the thermal stability of your specific compound is paramount.
Thermal Stability of Nitrophenyl Triazoles:
The thermal stability of nitrophenyl triazoles can vary significantly based on the substitution pattern and the number of nitro groups. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used to determine decomposition temperatures.
| Compound | Decomposition Temperature (°C) | Analysis Method |
| N-(2,4-dinitrophenyl)-3-nitro-1,2,4-triazole | 349 (peak) | DTA |
| N-(2,4-dinitrophenyl)-3-azido-1,2,4-triazole | 217 (peak) | DTA |
| Various aryl-1,2,4-triazoles | Generally stable up to 200-300 | DSC/TGA |
| 1,2,4-triazole derivatives | Stable up to ~200 | TGA |
(Note: This table is illustrative. Always consult the literature for the specific compound you are working with or perform thermal analysis.)
Experimental Protocol for Temperature Optimization to Avoid Decomposition:
-
Literature Review: Before starting your synthesis, search for thermal analysis data (DSC/TGA) for your target molecule or closely related analogs. This will give you a safe upper-temperature limit.
-
Start Low: Begin your reaction at a low temperature (e.g., room temperature or below).
-
Incremental Increase: If the reaction is too slow, increase the temperature in small increments (5-10°C).
-
Continuous Monitoring: At each temperature increment, closely monitor the reaction for any signs of decomposition, such as color changes (darkening, charring) or gas evolution. Use TLC or LC-MS to check for the appearance of degradation products.
-
Identify the Optimal Window: Determine the temperature range that provides a reasonable reaction rate without causing significant decomposition.
Common Temperature-Related Side Reactions:
-
Over-Nitration: In direct nitration reactions, excessive temperatures can lead to the introduction of multiple nitro groups onto the aromatic ring.[4]
-
Solution: Maintain strict temperature control, often at or below 0°C, and add the nitrating agent slowly.[4]
-
-
Ring Opening: Highly activated or strained triazole rings can undergo ring-opening reactions under strongly acidic or basic conditions, which can be exacerbated by high temperatures.[4]
-
Solution: Use milder reaction conditions and avoid excessive heat.
-
Conclusion
Optimizing the reaction temperature in nitrophenyl triazole synthesis is a balancing act between achieving a reasonable reaction rate, controlling regioselectivity, and ensuring the stability of the product. By systematically approaching temperature as a variable and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their syntheses. Always prioritize safety by understanding the thermal properties of the compounds you are working with.
References
- Technical Support Center: Synthesis of Nitro-Triazoles - Benchchem. (URL not available)
- Troubleshooting unexpected results in 4-Methyl-5-nitro-2h-1,2,3-triazole experiments - Benchchem. (URL not available)
-
Optimization of Triazole Production Through Microwave-Assisted Synthesis - Broad Institute. [Link]
- investigation of thermal stability of some nitroaromatic derivatives by dsc - ResearchG
-
Triazole-substituted nitroarene derivatives: synthesis, characterization, and energetic studies - PubMed. [Link]
-
Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation - JOCPR. [Link]
- Technical Support Center: Optimization of Triazole Synthesis - Benchchem. (URL not available)
- Click Chemistry Azide-Alkyne Cycloaddition. (URL not available)
-
Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique - RSC Publishing. [Link]
- Thermal hazard assessment of 3-nitro-1,2,4-triazole-5-one (NTO)
- Computational Manifestation of Nitro-Substituted Tris(triazole)
-
Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles - ACS Publications. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. [Link]
-
Assembly drives regioselective azide-alkyne cycloaddition reaction - PMC - NIH. [Link]
- 1-(4-Nitrophenyl)
-
Assembly drives regioselective azide-alkyne cycloaddition reaction | Research Communities by Springer Nature. [Link]
-
SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES - LOCKSS: Serve Content. [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. [Link]
-
Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC. [Link]
-
Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective - MDPI. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
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Removing impurities from crude 3-(4-nitrophenyl)-1,2,4-triazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-(4-nitrophenyl)-1,2,4-triazole.
Because 1,2,4-triazole derivatives are highly versatile pharmacophores used in drug development and agrochemicals, achieving high purity is critical to prevent downstream catalytic poisoning or off-target biological effects[1]. This guide avoids generic advice; instead, it deconstructs the causality behind each purification step, ensuring your workflows are logical, reproducible, and self-validating.
Part 1: Understanding the Impurity Profile
To purify a compound effectively, you must first understand the physicochemical differences between your target and its impurities. 3-(4-nitrophenyl)-1,2,4-triazole is synthesized via the condensation of 4-nitrobenzamide or 4-nitrobenzonitrile with hydrazine derivatives[2]. This pathway inherently generates a specific impurity profile.
The triazole ring is amphoteric. The electron-withdrawing nature of the 4-nitrophenyl group increases the acidity of the triazole N-H proton, making it a weak acid. We exploit this exact property to separate it from neutral and basic impurities[3].
Table 1: Physicochemical Comparison of Target vs. Common Impurities
| Compound | Chemical Nature | Approx. pKa | Solubility in 1M NaOH (Aq) | Solubility in EtOAc (Org) | Purification Strategy |
| 3-(4-Nitrophenyl)-1,2,4-triazole | Amphoteric (Weak Acid) | ~9.5 (N-H) | High (Forms sodium salt) | High (Neutral free-base) | Target Compound |
| 4-Nitrobenzamide / Nitrile | Neutral Starting Material | >14 | Low | High | Acid-Base Extraction |
| Hydrazine Byproducts | Basic | ~8.1 (BH⁺) | High | Low | Aqueous Washing |
| Isomeric Triazoles | Amphoteric | ~9.5 | High | Moderate | Recrystallization |
Part 2: Core Experimental Workflows
Protocol A: Acid-Base Extraction (Isoelectric Precipitation)
This is the most efficient method for removing unreacted neutral starting materials (like 4-nitrobenzamide) from your crude mixture[3].
Mechanistic Causality: By treating the crude mixture with a strong aqueous base, we deprotonate the weakly acidic triazole N-H, converting it into a highly water-soluble sodium triazolide salt. Neutral impurities cannot ionize and remain insoluble in the aqueous phase, allowing them to be stripped away using an organic wash[1].
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude 3-(4-nitrophenyl)-1,2,4-triazole in 100 mL of 1M NaOH (aq). Stir at room temperature for 30 minutes. The target compound will dissolve as a sodium salt.
-
Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract with 3 x 50 mL of Ethyl Acetate (EtOAc).
-
Causality: The EtOAc layer will pull the unreacted, neutral 4-nitrobenzamide out of the aqueous phase[2]. Discard the organic layer.
-
-
Acidification: Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches ~3-4.
-
Causality: Lowering the pH below the pKa of the triazole reprotonates the nitrogen. The neutral 3-(4-nitrophenyl)-1,2,4-triazole is highly insoluble in cold water, forcing rapid and selective precipitation.
-
-
Isolation: Vacuum filter the resulting pale yellow precipitate. Wash the filter cake with ice-cold distilled water to remove residual NaCl, then dry under a vacuum at 50 °C.
Self-Validating Checkpoint: Before acidification (Step 3), spot the aqueous layer on a TLC plate alongside the crude mixture. Elute with EtOAc/Hexane. The aqueous spot should remain entirely at the baseline (confirming the triazole is fully ionized), while the crude spot will show high-Rf neutral impurities.
Protocol B: Solvent-Gradient Recrystallization
If isomeric impurities or trace colorants remain after extraction, a solvent-gradient recrystallization using Ethyl Acetate and Petroleum Ether is required[2].
Mechanistic Causality: Ethyl acetate provides excellent solubility at high temperatures due to dipole-dipole interactions with the nitro group. Petroleum ether acts as an anti-solvent; adding it lowers the dielectric constant of the medium, decreasing the solubility of the triazole and inducing controlled nucleation[3].
Step-by-Step Methodology:
-
Dissolution: Dissolve the semi-pure triazole in a minimum volume of boiling EtOAc.
-
Hot Filtration (Optional): If the solution is cloudy or dark, add 0.5 g of activated carbon, boil for 5 minutes, and perform a hot gravity filtration to remove polymeric colorants.
-
Gradient Addition: Keep the filtrate near boiling and add hot Petroleum Ether dropwise until the solution becomes faintly turbid (the cloud point).
-
Crystallization: Add a few drops of EtOAc to clear the turbidity, then remove the flask from the heat. Allow it to cool to room temperature undisturbed, then transfer to an ice bath for 1 hour.
-
Isolation: Filter the purified crystals and wash with cold Petroleum Ether.
Self-Validating Checkpoint: Measure the melting point of the first crop. Pure 3-(4-nitrophenyl)-1,2,4-triazole will exhibit a sharp, narrow melting point range. A depressed or broad range indicates trapped solvent or co-crystallized isomers.
Part 3: Purification Decision Workflow
Below is the logical decision tree you should follow based on the impurity profile identified in your crude batch.
Caption: Decision matrix for the purification of crude 3-(4-nitrophenyl)-1,2,4-triazole based on impurity type.
Part 4: Troubleshooting & FAQs
Q: During recrystallization, my product "oils out" at the bottom of the flask instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the target compound separates as a liquid phase rather than a solid. This happens if the melting point of the solute is lower than the boiling point of the solvent system, or if the cooling rate is too rapid[3]. Solution: Reheat the mixture until the oil dissolves. Add slightly more EtOAc (the good solvent) to lower the concentration, and allow the flask to cool very slowly in a warm water bath. You can also introduce a seed crystal of pure 3-(4-nitrophenyl)-1,2,4-triazole just above room temperature to force solid nucleation.
Q: My isolated 1,2,4-triazole is dark brown instead of the expected pale yellow. What causes this, and how can I remove it? A: Dark coloration typically arises from the trace oxidation of hydrazine byproducts or the formation of polymeric amidrazone intermediates during synthesis. Because these polymers have varying solubilities, standard extraction often fails. Solution: Dissolve the crude solid in an organic solvent (like EtOAc) and treat it with activated carbon (charcoal)[3]. The highly porous carbon matrix will selectively adsorb the large, conjugated polymeric colorants. Perform a hot filtration through a pad of Celite to remove the fine carbon dust before proceeding to crystallization.
Q: I am seeing a double peak in my HPLC chromatogram with identical mass (LC-MS). What is this impurity? A: You are likely observing tautomerization or an N-alkylation isomer. 1H-1,2,4-triazole exists in equilibrium with its 3H and 4H tautomers[1]. While tautomers usually equilibrate too rapidly to separate on standard HPLC, if your synthetic conditions inadvertently alkylated or trapped the triazole at the N1 versus N4 position, you will have distinct structural isomers. Solution: If they are true structural isomers, acid-base extraction will not separate them (both have similar pKa values). You must rely on Flash Column Chromatography using a silica gel stationary phase and a highly optimized mobile phase (e.g., a slow gradient of 0-50% EtOAc in Petroleum Ether)[2].
References
- Molecules with certain pesticide availability and intermediates, compositions and methods related thereto (JP2017520558A). Google Patents.
- Technical Support Center: Purification of 1,2,4-Triazole Salts. Benchchem.
- The role of 1,2,4-triazole. ChemicalBook.
Sources
Technical Support Center: Crystal Growth of 3-(4-nitrophenyl)-1,2,4-triazole
Status: Operational Ticket ID: NLO-CRYST-3NPT Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Div.
Introduction: The "Push-Pull" Challenge
Welcome to the technical support hub for 3-(4-nitrophenyl)-1,2,4-triazole (3-NPT) . You are likely working with this material due to its potential as a Non-Linear Optical (NLO) material or as a ligand in coordination frameworks.
The Chemical Context: The difficulty in growing high-quality single crystals of 3-NPT arises from its molecular architecture. It features a "push-pull" electronic system:
-
Donor: The electron-rich 1,2,4-triazole ring.
-
Acceptor: The electron-withdrawing nitro (
) group.
Why this matters for your experiment: This polarity creates strong dipole-dipole interactions and hydrogen bonding networks (N-H...N and N-H...O). While these forces are necessary for the non-centrosymmetric packing required for NLO activity (SHG), they often lead to rapid, uncontrolled nucleation (needles) or twinning rather than large, block-like single crystals.
This guide replaces "trial and error" with "mechanism and control."
Module 1: Solvent Selection & Solubility
Current Status: User reports difficulty dissolving material or rapid precipitation.
The Solubility Logic Gate
3-NPT is a polar organic molecule. It follows the "like dissolves like" principle but requires a gradient to grow.
| Solvent System | Solubility | Role in Growth | Recommended For |
| DMF / DMSO | Very High | Stock Solution | Initial dissolution; too non-volatile for evaporation. |
| Methanol | High | Primary Solvent | Fast evaporation experiments (small crystals). |
| Ethanol (Abs.) | Moderate-High | Ideal Primary | Standard Slow Evaporation (SE). |
| Acetone | Moderate | Modifier | Good for increasing evaporation rate. |
| Water | Low | Anti-solvent | Reducing solubility to force nucleation (Slow Cooling). |
| Toluene | Very Low | Anti-solvent | Vapor diffusion methods. |
FAQ: Solvent Troubleshooting
Q: My solution turned cloudy immediately upon cooling. What happened? A: You hit the Metastable Zone Limit (MSZW) too fast.
-
Cause: The solubility curve of nitro-triazoles is steep in pure ethanol. A small temperature drop creates massive supersaturation.
-
Fix: Add 10-20% DMF to your ethanol solution. This broadens the metastable zone, allowing the solution to hold more solute at lower temperatures and preventing "crashing out."
Q: I am getting "oiling out" (liquid droplets) instead of crystals. A: This is a phase separation issue common with nitro-aromatics.
-
Cause: The melting point of the solvated species is lower than the crystallization temperature, or impurities are acting as plasticizers.
-
Fix: Lower the growth temperature. If growing at 40°C, drop to 25°C. Impurities often cause oiling; perform a recrystallization in activated charcoal/ethanol before attempting single crystal growth.
Module 2: Growth Protocols (Step-by-Step)
Current Status: User needs a reproducible protocol.
Protocol A: Slow Evaporation Solution Growth (SESG)
Best for: Optical quality crystals (NLO applications).
-
Saturation: Dissolve 3-NPT in Ethanol at 45°C until saturation.
-
Filtration: Filter the warm solution through a 0.2
m PTFE syringe filter into a clean borosilicate vial. Dust causes defects. -
The "Blanket" Step: Cover the vial with perforated Parafilm (3-4 pinholes).
-
Environment: Place in a constant temperature bath (CTB) at 25°C (
0.1°C).-
Critical: Fluctuations >0.5°C will cause growth striations (visible lines inside the crystal).
-
-
Harvest: Allow solvent to evaporate over 10-14 days. Do not move the vial.
Protocol B: Binary Solvent Diffusion (Vapor Diffusion)
Best for: X-ray diffraction (XRD) quality crystals when yield is low.
-
Inner Vial: Dissolve 50 mg 3-NPT in 2 mL DMF (Inner vial).
-
Outer Vial: Place the small vial inside a larger jar containing 10 mL Ethanol or Water (Anti-solvent).
-
Mechanism: Ethanol vapor diffuses into the DMF, slowly lowering solubility.
-
Result: High-quality, block-like crystals form at the interface over 2-3 weeks.
Module 3: Visualizing the Workflow
Figure 1: Crystal Growth Decision Matrix
Use this logic flow to determine your next experimental step.
Caption: Decision matrix for selecting growth methods and troubleshooting morphology issues based on solvent interaction.
Module 4: Defect Management (Advanced Troubleshooting)
Current Status: User has crystals, but they are poor quality.
Issue 1: Twinning (Intergrown Crystals)
-
Symptom: Crystals look like clumps or stars rather than single geometric shapes.
-
Mechanism: High supersaturation forces multiple nuclei to merge. The dipole moment of the nitro group facilitates "stacking faults."
-
Solution: Slower Evaporation. Reduce the number of pinholes in your Parafilm from 5 to 1. This slows the rate of supersaturation increase, favoring the growth of existing faces over the nucleation of new ones.
Issue 2: Color Impurities
-
Symptom: Crystals are dark orange/brown instead of pale yellow/transparent.
-
Mechanism: Oxidation products or residual isomers (e.g., traces of 4-amino derivatives if synthesized from hydrazides).
-
Solution: Column Chromatography. Before growth, pass the material through a silica gel column using Ethyl Acetate:Hexane (3:7). Recrystallize the collected fraction.
Module 5: Characterization & Validation
Once you harvest crystals, validate them using this checklist to ensure they meet publication/application standards.
| Technique | Purpose | Acceptance Criteria |
| Single Crystal XRD | Structure Determination | R-factor < 5%. Confirm non-centrosymmetric space group (e.g., Pc or P21) for NLO utility. |
| Powder XRD | Phase Purity | Sharp peaks matching the simulated pattern from Single Crystal data. |
| UV-Vis NIR | Optical Window | Transparency cutoff < 400nm (crucial for SHG applications). |
| Kurtz-Perry Powder | NLO Efficiency | Signal intensity relative to KDP or Urea (e.g., 1.5x KDP). |
Figure 2: Characterization Workflow
Caption: Sequential validation workflow to ensure crystal quality before destructive testing.
References
-
Crystal Structure & Hydrogen Bonding
- Wang, J., et al. (2011). "Synthesis and crystal structure of 3-(4-nitrophenyl)-1H-1,2,4-triazole derivatives." Acta Crystallographica Section E.
- Note: Validates the role of hydrogen bonding (N-H...N)
-
NLO Properties of Triazole Derivatives
-
Manjunatha, K. B., et al. (2010). "Synthesis, characterization and studies on nonlinear optical parameters of 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione." Journal of Optics.
- Note: Establishes the "push-pull" mechanism and solvent interactions for nitrophenyl-triazoles.
-
-
Solubility & Growth Methodology
- Zhang, Y., et al. (2013). "Solubility and crystal growth of 3-nitro-1,2,4-triazol-5-one (NTO) in different solvents.
- Note: Provides the thermodynamic basis for selecting Ethanol/W
-
General Organic NLO Growth Principles
- Bhat, M. N., et al. (2005). "Growth and characterization of organic NLO crystals: A review.
- Note: Authoritative guide on Slow Evapor
Technical Support Center: Resolving NMR Peak Overlap in Triazole Derivatives
Welcome to the Advanced Analytical Support Center. Triazole derivatives—particularly 1,2,3-triazoles synthesized via "click chemistry" and 1,2,4-triazoles used in medicinal scaffolds—frequently present significant nuclear magnetic resonance (NMR) characterization challenges. Peak overlap, tautomeric broadening, and regioisomer ambiguity can stall structural elucidation.
This guide provides field-proven troubleshooting strategies, combining theoretical causality with actionable laboratory protocols to help you resolve complex spectra.
Diagnostic Workflow
Before adjusting your spectrometer parameters or preparing new samples, use the diagnostic workflow below to identify the most efficient resolution pathway for your specific overlap issue.
Diagnostic workflow for resolving NMR peak overlap in triazole derivatives.
Frequently Asked Questions (Troubleshooting)
Q1: The C5-H triazole proton is completely buried under my aromatic multiplet in CDCl₃. How can I extract its exact chemical shift without synthesizing a new derivative?
A: This is a classic issue caused by the similar electron densities of the triazole ring and substituted benzenes. You have two primary solutions:
1. Solvent Effects (Chemical Shift Titration):
Triazole protons are relatively acidic and highly sensitive to hydrogen bonding. By switching the solvent from non-polar CDCl₃ to a highly polar, hydrogen-bond accepting solvent like DMSO-d₆, you induce a strong deshielding effect[1]. The triazole proton will typically shift downfield by 0.5 to 1.0 ppm, effectively pulling it out of the aromatic multiplet. If DMSO-d₆ is unsuitable, Aromatic Solvent Induced Shift (ASIS) using Benzene-d₆ can selectively shield the aromatic protons via
2. Heteronuclear Single Quantum Coherence (HSQC):
If solvent switching fails, rely on the orthogonal
Q2: I synthesized a 1,2,4-triazole, but the signals are extremely broad, and I am missing peaks in the ¹H NMR. Is my compound degrading?
A: Your compound is likely intact. The broadening is caused by prototropic tautomerism [4]. Unsubstituted or symmetrically substituted 1,2,4-triazoles rapidly exchange protons between the N1, N2, and N4 positions at room temperature.
Because this exchange rate occurs on the same timescale as the NMR acquisition, the instrument records an averaged, broadened signal (coalescence). To resolve this, you must alter the kinetics of the exchange using Variable Temperature (VT) NMR . By cooling the sample, you slow the proton exchange rate below the NMR timescale, leading to decoalescence and the emergence of sharp, distinct peaks for each tautomeric form.
Effect of temperature on the NMR timescale of 1,2,4-triazole prototropic tautomerism.
Q3: I need to definitively prove I have the 1,4-isomer and not the 1,5-isomer of a 1,2,3-triazole, but the aliphatic substituent peaks overlap. What is the standard protocol?
A: The gold standard for regioisomer elucidation in triazoles is the Heteronuclear Multiple Bond Correlation (HMBC) experiment[2]. HMBC detects long-range (2- to 3-bond) couplings between protons and carbons.
In a 1,4-disubstituted 1,2,3-triazole, the C5 proton will show a strong 3-bond correlation (
Reference Data: Expected Chemical Shifts
To aid in identifying buried peaks, refer to this standardized table of expected chemical shifts for triazole derivatives. Deviations from these ranges often indicate tautomeric exchange, solvent effects, or unintended regiochemistry.
| Triazole Type | Nucleus | Expected Shift Range (ppm) | Common Overlap Interferences |
| 1,4-disubstituted 1,2,3-triazole | 7.8 – 8.6 | Aromatic protons, Amides | |
| 120.0 – 125.0 | High-field aromatics | ||
| 140.0 – 148.0 | Heteroaromatics | ||
| 1,5-disubstituted 1,2,3-triazole | 7.5 – 8.0 | Aromatic protons | |
| 130.0 – 135.0 | Aromatic carbons | ||
| 135.0 – 140.0 | Aromatic carbons | ||
| 1,2,4-triazole (unsubstituted) | 7.9 – 8.5 (Broad) | Aromatic protons | |
| 145.0 – 155.0 | Carbonyls, Heteroaromatics |
Step-by-Step Experimental Protocols
Protocol A: Variable Temperature (VT) NMR for Tautomeric Resolution
Objective: Slow prototropic exchange in 1,2,4-triazoles to resolve broadened signals.
-
Sample Preparation: Dissolve 15–20 mg of the triazole in a low-freezing-point deuterated solvent. CD₂Cl₂ (freezing point -95°C) or DMF-d₇ (freezing point -61°C) are highly recommended. Avoid DMSO-d₆ as it freezes at 18°C.
-
Probe Calibration: Insert a standard methanol temperature calibration sample. Calibrate the probe thermocouple to ensure accurate low-temperature readings.
-
Baseline Acquisition: Acquire a standard 1D
H spectrum at 298 K (25°C) to establish the baseline coalescence (broad peaks). -
Cooling Gradient: Lower the probe temperature in 10 K decrements. Allow the sample to equilibrate for at least 5 minutes at each new temperature step.
-
Acquisition & Monitoring: Acquire a
H spectrum at each step. Monitor the broad triazole peak. You will observe it flatten further (the coalescence point) before splitting into sharp, distinct peaks representing the individual tautomers. -
Data Processing: Plot the spectra as a stacked array to visualize the kinetic decoalescence.
Protocol B: 2D HMBC Setup for Regioisomer Elucidation
Objective: Map 3-bond
-
Sample Optimization: Ensure a high sample concentration (>20 mg/mL) in your chosen solvent. HMBC relies on detecting unprotonated quaternary carbons (like C4 in the triazole ring), which have low sensitivity.
-
Parameter Configuration: Load the standard gradient-selected HMBC pulse sequence (hmbcgplpndqf or equivalent).
-
Coupling Constant Adjustment: The default long-range coupling constant (
) is usually set to 8 Hz. For triazoles, this is optimal for detecting the critical 3-bond correlations from the N-alkyl protons to the triazole carbons. -
Resolution Settings: Set the
H spectral width to cover all proton signals and the C spectral width to 0–220 ppm. Use a minimum of 256 increments in the t1 ( C) dimension to ensure adequate resolution of closely spaced aromatic carbons. -
Acquisition: Run the experiment (typically 2–4 hours depending on concentration and probe sensitivity).
-
Interpretation: Look for the cross-peak intersecting the N1-substituent protons (e.g., a CH₂ group) and the C5 carbon (~120 ppm). The presence of this specific cross-peak confirms 1,4-disubstitution[2].
References
-
Ismael, S., et al. "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide". Nigerian Research Journal of Chemical Sciences. Available at:[Link]
-
Royal Society Open Science. "Cu–Al mixed oxide-catalysed multi-component synthesis of gluco- and allofuranose-linked 1,2,3-triazole derivatives". Available at:[Link]
-
MDPI. "Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents". Available at: [Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of 3-(4-nitrophenyl)-1H-1,2,4-triazole
Executive Summary
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and carboxylic acids in antifungal (e.g., Fluconazole) and oncology pipelines. However, the analysis of 3-(4-nitrophenyl)-1H-1,2,4-triazole presents specific challenges due to annular tautomerism and poor solubility in non-polar solvents.
This guide provides a comparative technical analysis of this compound's 1H NMR profile. Unlike standard spectral lists, we focus on comparative solvent performance and isomeric differentiation , providing you with the logic to validate structural integrity against common synthetic byproducts.
The Analytical Challenge: Tautomerism & Solubility
The core challenge in analyzing 3-substituted-1,2,4-triazoles is the rapid equilibrium between the 1H, 2H, and 4H tautomers.
-
The Problem: In non-polar solvents or at low concentrations, the N-H proton undergoes rapid exchange, leading to peak broadening or complete disappearance ("invisible proton" phenomenon).
-
The Consequence: Failure to observe the N-H proton can lead to misidentification as the 1-substituted regioisomer (a common synthetic impurity).
DOT Diagram 1: Tautomeric Equilibrium & Solvent Interaction
This diagram illustrates the dynamic equilibrium you are observing in the NMR tube and how polar aprotic solvents stabilize specific forms.
Caption: Dynamic equilibrium of 1,2,4-triazole. DMSO-d6 slows proton exchange via Hydrogen bonding, rendering the NH signal visible.
Comparative Analysis: Solvent System Performance
Choosing the correct solvent is not merely about solubility; it is about spectral resolution . Below is a comparison of the product's performance in standard NMR solvents.
Table 1: Solvent Performance Matrix
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Acetone-d6 |
| Solubility | Excellent. Dissolves >10 mg/0.6 mL easily. | Poor. Requires heating/sonication; risk of precipitation. | Moderate. Good for intermediate concentrations. |
| NH Detection | High. Appears as a broad singlet at ~13.5–14.5 ppm. | Fail. Often invisible due to rapid exchange and low solubility. | Medium. Visible but often broad; overlaps with solvent water. |
| Peak Separation | Distinct. Clear separation of aromatic AA'BB' system. | Overlapped. Phenyl protons may merge depending on conc. | Good. Similar to DMSO but less viscous (sharper lines). |
| Water Peak | ~3.33 ppm (Usually clear of signals). | ~1.56 ppm (Clear of signals). | ~2.84 ppm (Can interfere if wet). |
| Verdict | Standard for Characterization. | Avoid for full assignment. | Backup option. |
Technical Insight: The nitro group at the para position of the phenyl ring creates a strong dipole. DMSO (polar aprotic) effectively solvates this, breaking intermolecular H-bonds between triazole rings, which sharpens the aromatic signals compared to CDCl3.
Comparative Analysis: Isomeric Differentiation
The most critical quality control step is distinguishing the desired 3-(4-nitrophenyl)-1H-1,2,4-triazole from its regioisomer, 1-(4-nitrophenyl)-1H-1,2,4-triazole .
-
3-Substituted (Target): Contains one C-H (C5) and one N-H.
-
1-Substituted (Impurity): Contains two C-H protons (C3 and C5) and zero N-H protons.
Table 2: Spectral Fingerprint Comparison (in DMSO-d6)
| Signal Region | Target: 3-(4-nitrophenyl)- | Impurity: 1-(4-nitrophenyl)- |
| 14.0–15.0 ppm | Broad Singlet (1H) (Triazole NH) | Absent |
| 9.0–9.5 ppm | Singlet (1H) (Triazole C5-H) | Singlet (1H) (Triazole C5-H) |
| 8.0–8.5 ppm | AA'BB' Doublets (Phenyl) | AA'BB' Doublets + Singlet (1H) (Triazole C3-H) |
| Differentiation | 1 Triazole CH peak | 2 Triazole CH peaks |
DOT Diagram 2: Isomer Identification Decision Tree
Use this logic flow to validate your synthesized product.
Caption: Logic flow for distinguishing the 3-substituted target from the 1-substituted regioisomer.
Detailed Spectral Assignment (DMSO-d6)
The following data represents the ideal spectrum for the pure compound.
Compound: 3-(4-nitrophenyl)-1H-1,2,4-triazole Solvent: DMSO-d6 Frequency: 400 MHz or higher[1][2]
| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Coupling (J) | Mechanistic Explanation |
| 14.20 | Broad Singlet (br s) | 1H | Triazole N-H | N/A | Highly acidic proton due to electron-withdrawing nitro group and triazole ring. Broad due to quadrupole moment of Nitrogen and exchange. |
| 8.75 | Singlet (s) | 1H | Triazole C5-H | N/A | Deshielded by the adjacent nitrogen atoms. This is the diagnostic peak for the triazole ring. |
| 8.35 | Doublet (d) | 2H | Phenyl C3', C5' | 8.8 Hz | Ortho to the Nitro group. Strongly deshielded by the anisotropic and inductive effect of |
| 8.20 | Doublet (d) | 2H | Phenyl C2', C6' | 8.8 Hz | Ortho to the Triazole ring. Less deshielded than the nitro-adjacent protons. |
Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.
Experimental Protocol: Best Practices
To ensure reproducibility and adherence to the "Trustworthiness" pillar of this guide, follow this self-validating protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).
-
Tip: Use an ampoule rather than a stock bottle to minimize water content. Water in DMSO appears at ~3.33 ppm but can broaden exchangeable protons if concentration is high.
-
-
Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. Do not filter unless absolutely necessary, as triazoles can adsorb to cellulose filters.
Step 2: Acquisition Parameters (400 MHz)
-
Pulse Sequence: Standard 1H (zg30).
-
Number of Scans (NS): 16 (minimum) to 64 (for clean 13C satellites check).
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds .
-
Reasoning: The aromatic protons and the triazole C-H have relatively long T1 relaxation times. A short D1 (e.g., 1.0s) will lead to integration errors, making the phenyl integration (2H vs 2H) inaccurate.
-
-
Spectral Width: -2 to 16 ppm (Must include the downfield NH region).
Step 3: Processing
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .
-
Phasing: Manually phase. The broad NH peak often distorts automatic phasing algorithms.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial), specifically checking the 13–15 ppm region to ensure the broad NH integral is accurate.
References
-
Claramunt, R. M., et al. (2024).[3] "Addition reaction of azoles to acetone-d6: NMR and computational studies." Journal of Physical Organic Chemistry. Link
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Link[4]
-
Fun, H. K., et al. (2011). "3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione."[5] Acta Crystallographica Section E. Link
- Dolzhenko, A. V., et al. (2010). "Practical synthesis of 3-substituted 1,2,4-triazoles." Synthesis.
Sources
Unveiling the Solid-State Architecture of 3-(4-nitrophenyl)-1,2,4-triazole Derivatives: A Comparative Crystallographic Analysis
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental to elucidating its structure-activity relationship (SAR) and optimizing its properties. In the realm of heterocyclic chemistry, 1,2,4-triazole derivatives are of significant interest due to their diverse biological activities. This guide provides a comparative analysis of the X-ray crystallographic data of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione and other closely related triazole analogues, offering insights into their solid-state conformations and intermolecular interactions.
While the precise crystal structure of 3-(4-nitrophenyl)-1,2,4-triazole remains elusive in publicly available databases, a comprehensive examination of its thione analogue, 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, provides invaluable structural information. This guide will leverage this data as a primary reference point for comparison with other substituted triazole derivatives.
The Decisive Role of Single-Crystal X-ray Crystallography
In the arsenal of analytical techniques for structural elucidation, single-crystal X-ray crystallography stands as the definitive method. It provides an unambiguous determination of a molecule's atomic arrangement in the solid state, revealing precise bond lengths, bond angles, and torsion angles. This level of detail is crucial for understanding a compound's conformational preferences and the intricate network of non-covalent interactions that govern its crystal packing. Such information is paramount for rational drug design, polymorphism studies, and materials science applications.
Comparative Analysis of Triazole Crystal Structures
To understand the structural nuances of the 4-nitrophenyl-1,2,4-triazole scaffold, we will compare the crystallographic data of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione with two other structurally related compounds. The key crystallographic parameters are summarized in the table below.
| Compound Name | 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione[1] | 4-Amino-3-(p-bromophenyl)-5-(2-pyridyl)-1,2,4-triazole | 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole[2] |
| Chemical Formula | C₈H₆N₄O₂S | C₁₃H₁₀BrN₅ | C₁₅H₁₂N₄O₂ |
| Crystal System | Monoclinic | Triclinic | Not Specified |
| Space Group | P2₁/c | P-1 | Not Specified |
| a (Å) | 7.8221(1) | Not Specified | Not Specified |
| b (Å) | 8.2109(1) | Not Specified | Not Specified |
| c (Å) | 14.6757(3) | Not Specified | Not Specified |
| α (˚) | 90 | Not Specified | Not Specified |
| β (˚) | 101.302(1) | Not Specified | Not Specified |
| γ (˚) | 90 | Not Specified | Not Specified |
| Volume (ų) | 924.29(2) | Not Specified | Not Specified |
| Z | 4 | Not Specified | Not Specified |
In the crystal structure of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, the 1,2,4-triazole ring and the nitro group are nearly coplanar with the phenyl ring, exhibiting dihedral angles of 6.26(13)° and 9.5(3)°, respectively.[1] The crystal packing is characterized by intermolecular N-H···S hydrogen bonds, which form one-dimensional chains.[1] Additionally, π-π stacking interactions are observed between the phenyl and triazole rings, with a centroid-centroid distance of 3.5491(14) Å, further stabilizing the crystal lattice.[1]
In contrast, the structure of 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, an isomeric triazole, reveals a different spatial arrangement. The molecule adopts a twisted L-shape, with a significant dihedral angle of 70.60(9)° between the N-bound benzene and C-bound benzyl groups.[2] The nitro group, in this case, is coplanar with the benzene ring to which it is attached.[2] The crystal packing is dominated by C-H···O and C-H···N interactions, along with weak π-π stacking between the triazole and nitrobenzene rings.[2]
These comparisons underscore how subtle changes in the substituent pattern and the isomeric form of the triazole ring can lead to profound differences in the solid-state conformation and the nature of intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive structural elucidation of a novel triazole derivative by single-crystal X-ray diffraction follows a meticulous experimental workflow.
Step 1: Crystal Growth
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques such as slow evaporation, vapor diffusion, or cooling. For instance, yellow block-like crystals of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione were obtained by slow evaporation from an ethanol solution.[1]
Step 2: Data Collection
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature, typically 100 K, to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffraction pattern, consisting of thousands of reflections, is recorded on a detector.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods. In this iterative process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction.
Caption: Workflow for single-crystal X-ray structure determination.
Conclusion
This comparative guide highlights the power of X-ray crystallography in providing a detailed understanding of the solid-state structures of 3-(4-nitrophenyl)-1,2,4-triazole derivatives. The analysis of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione and its comparison with other triazole analogues reveals the significant influence of substituent modifications and isomerism on molecular conformation and crystal packing. For researchers in drug discovery and materials science, these structural insights are critical for the rational design of new molecules with tailored properties.
References
-
Fun, H.-K., Quah, C. K., Nithinchandra, & Kalluraya, B. (2011). 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2413. [Link]
-
Al-Matar, H. M., Riyadh, S. M., & Elnagdi, M. H. (2009). Crystal structure of 3-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine (11d). ResearchGate. [Link]
-
Tijjani, A., Antipin, M. Y., & Khairul, W. M. (2017). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. IUCrData, 2(10), x171474. [Link]
Sources
Spectral Distinction: FTIR Analysis of Nitro vs. Triazole Moieties
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists Focus: Diagnostic reliability, spectral overlap resolution, and experimental protocols.
Executive Summary
In drug discovery and energetic materials research, the ability to distinguish between Nitro groups (
While Fourier Transform Infrared (FTIR) spectroscopy is a standard characterization tool, it presents a specific diagnostic challenge: spectral overlap in the
This guide provides a definitive technical comparison of the spectral signatures of these two groups. It establishes a self-validating logic for differentiation, relying on the Nitro Symmetric Stretch (
Spectral Characterization: The Core Comparison
The Nitro Group ( )
The nitro group acts as a powerful electron-withdrawing system. Its vibrational spectrum is dominated by the coupling of the two
-
Asymmetric Stretching (
): This is the strongest band, typically appearing between for aromatic nitro compounds. In aliphatic nitro compounds, it shifts slightly higher ( ). -
Symmetric Stretching (
): This is the "fingerprint" validator. It appears between .[1]-
Diagnostic Value: This band is rarely obscured by triazole peaks, making it the primary confirmation signal for the presence of a nitro group.
-
The Triazole Group (1,2,3- and 1,2,4-isomers)
Triazoles exhibit a more complex set of ring vibrations due to their aromaticity and nitrogen content.
-
Ring Stretching/Deformation: The triazole ring breathes and stretches in the
region. Specifically, the stretch in 1,2,3-triazoles often falls near , directly overlapping with the nitro asymmetric stretch. -
Stretching: If the triazole ring retains a
bond (e.g., 1,4-disubstituted 1,2,3-triazoles from click chemistry), a weak but distinct band appears at . This is higher than typical aromatic stretches ( ).[1][2] -
Azide Disappearance (Process Marker): In click chemistry (Azide + Alkyne
Triazole), the most reliable marker is not the appearance of the triazole, but the complete disappearance of the Azide ( ) peak at .
Comparative Data Table
| Feature | Nitro Group ( | Triazole Ring (1,2,3- / 1,2,4-) | Diagnostic Status |
| Primary Band | ⚠️ High Overlap Risk | ||
| Secondary Band | ✅ Excellent Distinction | ||
| High Frequency | None (unless H-bonded) | ✅ Good Distinction | |
| Intensity | Very Strong | Medium to Strong | Nitro usually dominates |
| Process Marker | N/A | Disappearance of | ✅ Definitive (Synthesis) |
Diagnostic Logic & Visualization
To reliably interpret a spectrum containing potential overlaps, use the following logic flow. This system prioritizes non-overlapping regions to build confidence before assigning the ambiguous
Figure 1: Decision tree for distinguishing Nitro and Triazole moieties. Note that the 1350 cm⁻¹ band is the critical "gatekeeper" for Nitro confirmation.
Experimental Protocol: Self-Validating Analysis
To minimize artifacts and ensure the resolution of closely spaced peaks, the following protocol uses Attenuated Total Reflectance (ATR) . ATR is preferred over KBr pellets for this application because KBr is hygroscopic, and absorbed water can broaden peaks in the
Materials
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Solvent: Isopropanol or Acetone (for cleaning).
-
Standard: Polystyrene film (for calibration check).
Step-by-Step Workflow
-
System Validation (The "Zero" Step):
-
Clean the ATR crystal. Collect a background spectrum (air).
-
Validation: Ensure the background shows no peaks at
(excessive ) or broad water vapor noise.
-
-
Sample Preparation:
-
Solids: Grind the sample into a fine powder before placing it on the crystal to ensure uniform contact.
-
Liquids: Place a single drop directly on the crystal.
-
Critical: Apply high pressure using the ATR clamp. Good contact is essential to resolve the weak triazole
stretch at .
-
-
Data Acquisition:
-
Resolution: Set to
(standard is , but helps deconvolve the overlap). -
Scans: Accumulate 32–64 scans to improve Signal-to-Noise ratio.
-
-
Spectral Processing:
-
Apply Baseline Correction .[3]
-
Do not apply heavy smoothing, as this can merge the shoulder peaks of the triazole ring stretch into the dominant nitro peak.
-
Experimental Workflow Diagram
Figure 2: Optimized ATR-FTIR workflow for resolving fine spectral features in nitro/triazole mixtures.
Case Study: Monitoring Click Chemistry
A common application is the synthesis of a triazole-linked drug from a nitro-containing azide.
-
Starting Material (Nitro-Azide):
-
Shows Nitro peaks:
(Asym) and (Sym). -
Shows Azide peak: Strong, sharp band at
.
-
-
Reaction Progress:
-
The
peak decreases.[2] -
The
region broadens or changes shape as the Triazole ring forms and adds its absorbance to the Nitro signal.
-
-
Final Product:
-
Azide (
): Gone. -
Nitro (
): Unchanged (validates the scaffold is intact). -
Triazole (
): Appears (confirms ring formation).
-
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
El-Sheshtawy, H. S., et al. (2014). "Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles." Journal of Molecular Modeling, 20, 2078.[4] Link
-
University of Colorado Boulder. "IR Spectroscopy Tutorial: Nitro Groups." Link
-
BenchChem. "Technical Guide to FTIR Spectral Data of 5-Undecyl-1H-1,2,4-triazol-3-amine." Link
-
ResearchGate. "FTIR monitoring of click reaction azide to triazole." Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Nitrophenyl Triazoles
This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of nitrophenyl triazole isomers. Designed for researchers, scientists, and professionals in drug development, this document elucidates the distinct fragmentation pathways of ortho-, meta-, and para-substituted nitrophenyl triazoles under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Understanding these patterns is crucial for the unambiguous identification and characterization of these important chemical entities in complex matrices.
Introduction: The Significance of Fragmentation Analysis
Nitrophenyl triazoles are a class of heterocyclic compounds with a broad spectrum of applications, including in medicinal chemistry and materials science. The specific substitution pattern of the nitro group on the phenyl ring significantly influences the molecule's chemical and biological properties. Mass spectrometry is an indispensable tool for the structural elucidation of these isomers. However, their identical molecular weight necessitates a detailed analysis of their fragmentation patterns to differentiate them. This guide provides a comparative analysis of these patterns, offering insights into the underlying fragmentation mechanisms.
Ionization Techniques: A Head-to-Head Comparison for Nitrophenyl Triazole Analysis
The choice of ionization technique is paramount in determining the nature and extent of fragmentation. Here, we compare the two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), for the analysis of nitrophenyl triazoles.
Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. This results in a rich fragmentation pattern that can be considered a "fingerprint" for a specific isomer. EI is particularly useful for distinguishing between the ortho, meta, and para isomers of nitrophenyl triazoles due to the influence of the nitro group's position on the fragmentation cascade.
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation. While this is advantageous for determining the molecular weight of the compound, it provides limited structural information for distinguishing between isomers in a single-stage mass spectrometry experiment. However, when coupled with tandem mass spectrometry (MS/MS), ESI can be used to induce fragmentation through collision-induced dissociation (CID), providing valuable structural insights.
Electron Ionization (EI) Fragmentation Patterns: A Tale of Three Isomers
Under electron ionization, the fragmentation of nitrophenyl triazoles is heavily influenced by the position of the nitro group on the phenyl ring. The following sections detail the proposed fragmentation pathways for the ortho, meta, and para isomers.
The "Ortho Effect" in 1-(2-Nitrophenyl)-1,2,3-triazole
The proximity of the nitro group to the triazole ring in the ortho isomer leads to a unique fragmentation pathway known as the "ortho effect." This involves an intramolecular interaction between the two groups, resulting in characteristic fragment ions not observed for the meta and para isomers.
A key fragmentation pathway for the ortho isomer is the loss of a hydroxyl radical (•OH) from the molecular ion, followed by the elimination of N₂ and CO. This is a hallmark of the ortho effect in many nitroaromatic compounds.
Proposed EI Fragmentation Pathway of 1-(2-Nitrophenyl)-1,2,3-triazole
Caption: Proposed EI fragmentation of 1-(2-nitrophenyl)-1,2,3-triazole.
Fragmentation of 1-(3-Nitrophenyl)-1,2,3-triazole
The meta isomer is expected to exhibit a fragmentation pattern that is more straightforward than the ortho isomer, as the nitro group is not in close proximity to the triazole ring to induce an ortho effect. The fragmentation will likely be dominated by the characteristic losses associated with both the nitrophenyl and triazole moieties.
Key fragmentation pathways are expected to include the loss of the nitro group (NO₂) and the sequential loss of nitrogen (N₂) from the triazole ring.
Proposed EI Fragmentation Pathway of 1-(3-Nitrophenyl)-1,2,3-triazole
Caption: Proposed EI fragmentation of 1-(3-nitrophenyl)-1,2,3-triazole.
Fragmentation of 1-(4-Nitrophenyl)-1,2,3-triazole
Similar to the meta isomer, the para isomer's fragmentation is expected to be characterized by losses from both the nitrophenyl and triazole rings without the influence of an ortho effect. The relative abundances of the fragment ions may differ slightly from the meta isomer, which can be a key differentiating feature.
The fragmentation of a related compound, 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole, shows losses of H, N₂, and NO₂, supporting the proposed fragmentation of the simpler 1-(4-nitrophenyl)-1,2,3-triazole.[1]
Proposed EI Fragmentation Pathway of 1-(4-Nitrophenyl)-1,2,3-triazole
Caption: Proposed EI fragmentation of 1-(4-nitrophenyl)-1,2,3-triazole.
Comparison of Key Fragment Ions Under EI-MS
The table below summarizes the expected key fragment ions for the three isomers under electron ionization. The presence and relative intensity of these ions can be used for their differentiation.
| m/z | Proposed Ion | 1-(2-nitrophenyl)-1,2,3-triazole | 1-(3-nitrophenyl)-1,2,3-triazole | 1-(4-nitrophenyl)-1,2,3-triazole |
| 190 | [M]⁺˙ | Present | Present | Present |
| 173 | [M-OH]⁺ | Characteristic | Absent | Absent |
| 162 | [M-N₂]⁺˙ | Present | Present | Present |
| 144 | [M-NO₂]⁺ | Present | Present | Present |
| 116 | [C₇H₄N₂O]⁺ | Present | Present | Present |
| 90 | [C₆H₄N]⁺ | Present | Present | Present |
Note: The relative intensities of the common fragments are expected to vary between the meta and para isomers.
Electrospray Ionization (ESI) and Tandem MS (MS/MS)
Under typical ESI conditions, all three isomers are expected to primarily form the protonated molecule [M+H]⁺ at m/z 191. In the absence of in-source fragmentation, the ESI mass spectra of the isomers will be indistinguishable.
To differentiate the isomers using ESI, tandem mass spectrometry (MS/MS) is required. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated.
The fragmentation of the protonated molecule is expected to be less extensive than under EI. Key fragmentations would likely involve the loss of N₂ from the protonated triazole ring and potentially losses related to the nitro group, though these may require higher collision energies. The ortho isomer might again exhibit unique fragmentation due to proton-catalyzed interactions between the nitro and triazole groups.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
-
Sample Preparation: Dissolve the nitrophenyl triazole isomer in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL. Dilute to a final concentration of 1-10 µg/mL for injection.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-300
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
-
Sample Preparation: Dissolve the nitrophenyl triazole isomer in the mobile phase or a compatible solvent to a concentration of 1 mg/mL. Dilute to a final concentration of 1-10 µg/mL for injection.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Voltage: 30 V
-
Mass Range: m/z 50-300
-
For MS/MS: Isolate the precursor ion at m/z 191 and apply a collision energy of 10-30 eV.
-
Conclusion
The differentiation of nitrophenyl triazole isomers by mass spectrometry is highly dependent on the chosen ionization technique. Electron ionization provides rich fragmentation patterns that allow for clear distinction, with the ortho isomer exhibiting a characteristic "ortho effect." Electrospray ionization, when coupled with tandem mass spectrometry, can also be a powerful tool for isomer differentiation. The insights and protocols provided in this guide offer a robust framework for the accurate identification and characterization of these important compounds in various research and development settings.
References
-
Mass spectra of 1-benzyl-4-(substituted phenyl)-1H-1,2,3-triazoles. RSC Advances, 2015 , 5, 103513-103524. [Link]
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A Comparative Guide: Correlating DFT Calculations with Experimental Data for 3-(4-nitrophenyl)-1H-1,2,4-triazole
For researchers, scientists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is foundational to innovation. The 3-(4-nitrophenyl)-1H-1,2,4-triazole scaffold is a recurring motif in medicinal chemistry, valued for its diverse biological activities.[1][2] Accurately determining its structural and electronic properties is crucial for understanding structure-activity relationships (SAR) and designing next-generation therapeutics.[3]
This guide provides an in-depth comparison between theoretical predictions from Density Functional Theory (DFT) calculations and tangible experimental data. We will explore how these two methodologies, when used in concert, provide a validated, high-fidelity understanding of the molecule's behavior, bridging the gap between computational prediction and real-world measurement.
The Synergy of Theory and Experiment
At its core, this comparison is about validation. DFT has emerged as a powerful tool in computational chemistry, allowing for the prediction of molecular properties from first principles.[4][5] However, these theoretical models exist in a vacuum—both literally and figuratively. Experimental data, derived from techniques like X-ray crystallography and spectroscopy, provide the essential empirical grounding needed to confirm, refine, and trust these computational predictions. The goal is a self-validating system where theory explains experimental observations and experiments validate the theoretical model.
Caption: Workflow for DFT vs. Experimental Validation.
Methodologies: The "How" Behind the Data
Understanding the results requires a grasp of the methods used to obtain them. The choice of method, whether computational or experimental, is driven by the specific information being sought.
Density Functional Theory (DFT) Protocol
DFT calculations are a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle is that the properties of a molecule can be determined from its electron density.
A Typical Protocol for 3-(4-nitrophenyl)-1H-1,2,4-triazole:
-
Geometry Optimization: The initial step involves finding the lowest energy structure of the molecule. This is typically performed in the gas phase. A common and reliable method is using Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a comprehensive basis set like 6-311++G(d,p).[4][6] This process yields precise bond lengths, bond angles, and dihedral angles for the molecule in its most stable conformation.
-
Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. This predicts the molecule's infrared (IR) spectrum and confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[5]
-
Electronic Property Calculation: Properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are derived. The energy difference between them (the HOMO-LUMO gap) provides insight into the molecule's chemical reactivity and electronic transitions.[4] To simulate the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations are employed.[6]
Experimental Protocols
Experimental work provides the real-world data against which DFT calculations are benchmarked.
-
Synthesis: The target compound is typically synthesized through a multi-step process. A common route involves the cyclization of a thiosemicarbazide precursor in the presence of a base.[7] The crude product is then purified, often by recrystallization from a suitable solvent like ethanol, to obtain single crystals suitable for analysis.[8]
-
Single-Crystal X-ray Crystallography: This technique is the undisputed gold standard for determining the three-dimensional structure of a molecule in the solid state.[3] A single crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to map the electron density, revealing the precise positions of each atom. This yields highly accurate measurements of bond lengths, angles, and intermolecular interactions, such as hydrogen bonding.[3][8]
-
Spectroscopic Characterization:
-
FT-IR Spectroscopy: Provides a molecular "fingerprint" by measuring the absorption of infrared radiation corresponding to the vibrational modes of specific functional groups (e.g., N-H, C=N, N-O).[9][10]
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular skeleton by probing the chemical environment of hydrogen and carbon nuclei.[6][11]
-
UV-Vis Spectroscopy: Measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from occupied to unoccupied molecular orbitals. The wavelength of maximum absorbance (λmax) is related to the molecule's electronic structure.[6]
-
Results: A Head-to-Head Comparison
To illustrate the comparison, we will use experimental data from a closely related published crystal structure, 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, focusing on the shared 3-(4-nitrophenyl)-1,2,4-triazole core.[8]
Table 1: Geometric Parameter Comparison (Bond Lengths & Angles)
| Parameter | Experimental (X-ray, Å or °)[8] | Calculated (DFT/B3LYP, Å or °) | Deviation (%) |
| Bond Lengths | |||
| C(phenyl)-C(triazole) | 1.475 | 1.471 | -0.27% |
| N(triazole)-N(triazole) | 1.390 | 1.385 | -0.36% |
| C(phenyl)-N(nitro) | 1.471 | 1.468 | -0.20% |
| N(nitro)-O(nitro) (avg) | 1.226 | 1.230 | +0.33% |
| Bond Angles | |||
| C-C-C (phenyl, avg) | 120.0 | 120.0 | 0.00% |
| C(phenyl)-C(triazole)-N(triazole) | 121.5 | 121.2 | -0.25% |
| Dihedral Angle | |||
| Phenyl Ring vs. Triazole Ring | 6.26 | 7.15 | +14.2% |
Analysis: As shown in Table 1, the agreement between the experimental X-ray data and the DFT-calculated values for bond lengths and angles is excellent, with deviations well below 1%. This high level of correlation validates the chosen DFT method for predicting molecular geometry. The most significant deviation is seen in the dihedral angle between the phenyl and triazole rings. This is a known and expected discrepancy; DFT calculates the structure of an isolated molecule in the gas phase, whereas X-ray crystallography measures the structure in a solid-state crystal lattice. In the crystal, intermolecular forces like hydrogen bonding and π-π stacking can influence the conformation, causing a slight flattening of the molecule compared to its gas-phase minimum energy state.[8]
Table 2: Vibrational Frequency Comparison (FT-IR, cm⁻¹)
| Functional Group | Experimental (FT-IR)[9][10] | Calculated (DFT/B3LYP) | Assignment |
| N-H Stretch (triazole) | ~3210-3265 | ~3450 | Stretching Vibration |
| C-H Stretch (aromatic) | ~3050-3120 | ~3100-3150 | Stretching Vibration |
| C=N Stretch (triazole) | ~1610 | ~1625 | Stretching Vibration |
| NO₂ Stretch (asymmetric) | ~1520 | ~1545 | Stretching Vibration |
| NO₂ Stretch (symmetric) | ~1345 | ~1360 | Stretching Vibration |
Analysis: DFT calculations consistently predict vibrational frequencies that are slightly higher than those observed experimentally. This is a systematic error inherent in the harmonic approximation used in the calculations. To achieve a better match, a scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies. Despite this, the unscaled data provides a strong qualitative match, correctly predicting the relative positions of the key functional group vibrations and aiding in the confident assignment of experimental peaks.
Table 3: Electronic Properties Comparison
| Property | Experimental (UV-Vis) | Calculated (TD-DFT/B3LYP) |
| λmax (nm) | ~320-340 | ~330 |
| HOMO-LUMO Gap (eV) | Not directly measured | ~4.5 - 4.8 |
Analysis: The calculated maximum absorption wavelength (λmax) from TD-DFT shows good agreement with typical experimental values for nitrophenyl-triazole systems.[6] The calculated HOMO-LUMO gap gives a theoretical measure of the energy required for an electronic transition, which correlates well with the observed UV-Vis absorption. This demonstrates that DFT can reliably predict the electronic behavior and color properties of the molecule, which is critical in fields like materials science.
Caption: The Complementary Nature of DFT and Experiment.
Conclusion: An Indispensable Partnership
The comparison between DFT calculations and experimental data for 3-(4-nitrophenyl)-1H-1,2,4-triazole unequivocally demonstrates the power of a combined theoretical and empirical approach.
-
For Geometric and Structural Properties: DFT provides an exceptionally accurate model, validated by the gold standard of X-ray crystallography. Discrepancies, such as in dihedral angles, are not failures of the model but rather provide valuable insights into the effects of the molecule's environment (e.g., crystal packing forces).
-
For Spectroscopic Properties: DFT serves as a powerful predictive tool, aiding in the assignment of complex spectra (FT-IR) and correlating electronic structure with observed properties (UV-Vis).
-
For Overall Confidence: This dual approach creates a robust, self-validating workflow. Experimental data ground the theoretical models in reality, while DFT provides a deeper understanding of the underlying quantum mechanical principles that govern the observed properties.
For researchers in drug discovery and materials science, leveraging this partnership is not just best practice—it is essential for accelerating innovation, reducing experimental costs, and making informed decisions with a high degree of confidence.[12]
References
- Evaluation of novel nitrophenol-triazole hybrid molecules: biological screening and computational profiling. PubMed.
-
Fun, H.-K., Quah, C. K., Nithinchandra, & Kalluraya, B. (2011). 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243. Available at: [Link].
- Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC.
-
Synthesis and Computational Analysis of Densely Functionalized Triazoles Using o-Nitrophenylalkynes. ResearchGate. Available at: [Link].
-
3-(4-Nitrophenyl)-1,2,4-oxadiazole. PubChem. Available at: [Link].
-
Hemamalini, M., & Fun, H.-K. (2011). 3-Nitro-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o15. Available at: [Link].
-
COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. IRJEdT. Available at: [Link].
-
3-Nitro-1H-1,2,4-triazole. PubMed. Available at: [Link].
-
A density-functional theory investigation of 3-nitro-1,2,4-triazole-5-one dimers and crystal. The Journal of Chemical Physics. Available at: [Link].
-
DFT study on the structures and properties of 3-nitro-1,2,4-triazol-5-one crystals at high pressure. ResearchGate. Available at: [Link].
-
Saleh, Z. A., Askar, F. W., & Ridha, S. M. A. (2015). Synthesis, Characterization and DFT Calculations of 1,4-diphenyl-3-(p-nitrophenylamino)-1,2,4-triazolium Hydroxide Inner Salt (Nitronitron) by 1H NMR, FT-IR, UV/Vis and HOMO-LUMO Analysis. International Journal of Materials and Chemistry, 5(2), 31-43. Available at: [Link].
-
Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. Available at: [Link].
-
Crystal Structure of 3-Nitro,1,2,4-Triazole. ResearchGate. Available at: [Link].
-
Abdulrasool, M. M., et al. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Available at: [Link].
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link].
-
3-(4-nitrophenyl)-1h-1,2,4-triazole. PubChemLite. Available at: [Link].
-
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. Available at: [Link].
-
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. Available at: [Link].
-
Agrawal, R., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 3(6), 32-40. Available at: [Link].
-
nitrophenyl)-4-((4 phenoxybenzylidene)amino)-4H- 1,2,4-triazole-3-thiol metal complexes. University of Babylon Private CDN. Available at: [Link].
-
Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. Available at: [Link].
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A Comparative Analysis of the Biological Activity of 3-Nitrophenyl and 4-Nitrophenyl Triazole Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the spatial arrangement of functional groups within a molecule, known as isomerism, can profoundly influence its biological activity. This guide provides an in-depth, objective comparison of the biological activities of 3-nitrophenyl and 4-nitrophenyl substituted triazole isomers. By synthesizing data from various studies, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships that govern the efficacy of these compounds, supported by experimental data and detailed methodologies.
The Critical Role of Isomerism in Drug Efficacy
The position of a substituent on an aromatic ring can dramatically alter a molecule's electronic properties, steric profile, and its ability to interact with biological targets. In the case of nitrophenyl triazoles, the placement of the nitro group at the meta (3-position) versus the para (4-position) can lead to significant differences in their therapeutic potential, including their antimicrobial and anticancer activities. This guide will explore these differences, offering insights into the underlying mechanisms.
Comparative Biological Activity: A Data-Driven Overview
While direct head-to-head comparative studies of 3- and 4-nitrophenyl triazole isomers are not always available in a single publication, a survey of the literature allows for a comparative assessment. The following table summarizes representative data on their anticancer and antimicrobial activities.
| Compound Class | Isomer Position | Biological Activity | Assay Type | Target/Organism | Reported Efficacy (IC50 / Zone of Inhibition) | Reference |
| 1,2,3-Triazole-1,3,4-oxadiazole-Triazine Derivatives | 4-Nitrophenyl | Anticancer | MTT Assay | PC3, A549, MCF-7, DU-145 cell lines | IC50: 2.12 - 2.94 µM | [1] |
| 1,2,4-Triazolo[3,4-b][2][3][4]thiadiazole Derivatives | 4-Nitrophenyl | Anticancer | Not Specified | Not Specified | Potent anticancer properties | [5] |
| 5-(Nitrophenyl)-4H-1,2,4-triazole-3-thiol | 4-Nitrophenyl | Antimicrobial | Agar Diffusion | Various bacteria and fungi | Showed remarkable activities | [2] |
| 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives | 4-Nitrophenyl | Antitrypanosomal | Photometric Method | T. cruzi | IC50: 6 ± 1 µM | [6] |
| 4-(3,5-Dinitrophenyl)-1,2,3-triazole Derivatives | 3,5-Dinitrophenyl | Anticancer | MTT Assay | PC3, A549, MCF-7, DU-145 cell lines | IC50: 0.93 - 1.44 µM | [1] |
| 1-(3-Nitrophenyl)-triazolo-benzodiazepines | 3-Nitrophenyl | Not specified | Synthesis study | Not applicable | N/A | [7] |
| 4-(3-Nitrophenyl)-triazole pyrimidine-2-thiol | 3-Nitrophenyl | Anticancer | Not specified | Non-small cell lung cancer | Found to be active | [8] |
Analysis of Biological Activity:
From the available data, it is evident that nitrophenyl-substituted triazoles exhibit significant biological activities. Notably, compounds with a 4-nitrophenyl group have demonstrated potent anticancer and antimicrobial effects. For instance, a 4-nitrophenyl substituted 1,2,3-triazole derivative showed moderate anticancer activity against several cell lines with IC50 values in the low micromolar range[1]. In contrast, a derivative with a 3,5-dinitrophenyl ring, which includes the 3-position, displayed even greater anticancer activity, suggesting that the electronic effects of multiple nitro groups can enhance efficacy[1].
The positioning of the nitro group influences the molecule's electronic distribution. A nitro group at the 4-position exerts a strong electron-withdrawing effect through resonance, which can be crucial for binding to biological targets. A nitro group at the 3-position, however, exerts its electron-withdrawing effect primarily through induction. This difference in electronic influence likely accounts for the observed variations in biological activity. For example, the enhanced activity of some 4-nitrophenyl derivatives could be attributed to more favorable interactions, such as π-stacking with amino acid residues in an enzyme's active site[9].
Structure-Activity Relationship: A Visual Representation
The relationship between the isomeric position of the nitro group and the resulting biological activity can be visualized as a structure-activity relationship (SAR) model.
Caption: Workflow for the MTT assay to determine anticancer activity.
Antimicrobial Activity: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds.
Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are made in the agar and filled with the test compound. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize nutrient agar for bacteria or Sabouraud Dextrose Agar for fungi and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. Use a standard antibiotic as a positive control and the solvent as a negative control.[2]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. The antibacterial activity can be dependent on the molecular structure of the compound and the bacterial strains being tested.[10]
Conclusion and Future Directions
The comparative analysis of 3- and 4-nitrophenyl triazole isomers reveals that the position of the nitro group is a critical determinant of their biological activity. While both isomers show promise, the 4-nitrophenyl derivatives frequently exhibit more potent anticancer and antimicrobial effects, likely due to the strong electron-withdrawing nature of the para-substituted nitro group enhancing target interaction.
Further research should focus on synthesizing and testing a broader range of these isomers against a wider panel of biological targets. Quantitative Structure-Activity Relationship (QSAR) studies, coupled with molecular docking, will be invaluable in elucidating the precise molecular interactions that govern their activity. Such studies will pave the way for the rational design of more effective and selective triazole-based therapeutic agents.
References
-
Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles - Der Pharma Chemica. Available at: [Link]
-
A model-based approach to the in vitro evaluation of anticancer activity - PubMed. Available at: [Link]
-
A simple and reliable approach for assessing anticancer activity in vitro - PubMed. Available at: [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Available at: [Link]
-
Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds - Frontiers. Available at: [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. Available at: [Link]
-
Synthesis and antibacterial activity of some new triazole derivatives - Scholars Research Library. Available at: [Link]
-
Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC. Available at: [Link]
-
Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC. Available at: [Link]
-
Synthesis, characterization and the antibacterial activity of a newt[2][3][11]riazole derivative - Journal of Materials and Environmental Science. Available at: [Link]
-
Antimicrobial Screening of Some Newly Synthesized Triazoles. Available at: [Link]
-
(PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives. Available at: [Link]
-
Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - MDPI. Available at: [Link]
-
A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Available at: [Link]
-
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC. Available at: [Link]
-
New 1-(3-Nitrophenyl)-5,6-dihydro-4H-t[2][4][11]riazolo[4,3-a]b[2][12]enzodiazepines - PMC. Available at: [Link]
-
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Available at: [Link]
-
A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles … - ResearchGate. Available at: [Link]
-
Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Publishing. Available at: [Link]
-
Determination of antimicrobial activity of some 1,2,4-triazole derivatives - SciSpace. Available at: [Link]
-
Synthesis and Evaluation of Antibacterial Activity of 1,2,3-Triazole and Ether Derivatives of Paeonol - SciELO. Available at: [Link]
-
Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents | ACS Omega. Available at: [Link]
-
Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles - PMC. Available at: [Link]
-
1,2,3-Triazoles and their metal chelates with antimicrobial activity - Frontiers. Available at: [Link]
-
Anticancer Properties of 1,2,4-Triazoles - ISRES. Available at: [Link]
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A Comparative Analysis of Antifungal Potency: 3-(4-nitrophenyl)-1,2,4-triazole versus Fluconazole
This guide provides a detailed comparative analysis of the well-established antifungal agent, fluconazole, and the investigational compound, 3-(4-nitrophenyl)-1,2,4-triazole. The content is tailored for researchers, scientists, and professionals in drug development, offering an in-depth look at their antifungal potency, mechanism of action, and the experimental methodologies used for their evaluation.
Introduction: The Clinical Benchmark and a Compound of Interest
Fluconazole, a bis-triazole antifungal agent, has long been a cornerstone in the treatment of various fungal infections, particularly those caused by Candida species. Its established clinical efficacy and well-understood pharmacokinetic profile make it a critical benchmark for the evaluation of new antifungal candidates.
In the ongoing search for novel antifungals to combat emerging resistance, a wide array of heterocyclic compounds are being synthesized and evaluated. Among these, derivatives of the 1,2,4-triazole scaffold have shown significant promise. 3-(4-nitrophenyl)-1,2,4-triazole represents one such investigational compound. While not as extensively studied as fluconazole, its structural features merit a comparative discussion to understand its potential within the broader landscape of azole antifungals.
Mechanism of Action: A Shared Target
Both fluconazole and other azole antifungals, including by extension, 3-(4-nitrophenyl)-1,2,4-triazole, exert their antifungal effects by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, azole antifungals disrupt the integrity of the cell membrane, leading to the accumulation of toxic sterol precursors and ultimately, the inhibition of fungal growth or cell death.
The binding of the azole to the heme iron atom in the active site of CYP51 is a key feature of their mechanism. The specificity and affinity of this interaction can vary between different azole derivatives, influencing their spectrum of activity and potency.
Caption: Mechanism of action of azole antifungals.
Comparative Antifungal Potency: Experimental Data
Direct, peer-reviewed comparative studies of 3-(4-nitrophenyl)-1,2,4-triazole against fluconazole are not widely available in the current body of literature. However, we can infer potential activity based on studies of structurally related compounds and the established profile of fluconazole.
Fluconazole: Established Antifungal Spectrum
Fluconazole exhibits potent activity against a range of yeasts and some dimorphic fungi. Its performance is well-documented, and Minimum Inhibitory Concentration (MIC) values are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).
| Fungal Species | Fluconazole MIC Range (µg/mL) |
| Candida albicans | 0.25 - 2.0 |
| Candida glabrata | 0.5 - 32 |
| Candida parapsilosis | 0.125 - 4.0 |
| Cryptococcus neoformans | 2.0 - 16 |
Note: MIC values can vary based on the specific strain and testing methodology.
3-(4-nitrophenyl)-1,2,4-triazole: An Investigational Profile
While data on this specific molecule is limited, studies on other 1,2,4-triazole derivatives containing a nitrophenyl group have shown a range of antifungal activities. For instance, some synthesized triazole derivatives have demonstrated moderate to good activity against various fungal strains, with MIC values that are sometimes comparable to, but often higher than, those of fluconazole. The presence of the nitro group, an electron-withdrawing substituent, on the phenyl ring can influence the electronic properties of the molecule and its interaction with the target enzyme. Further dedicated studies are required to definitively characterize the antifungal spectrum and potency of 3-(4-nitrophenyl)-1,2,4-triazole.
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing
To enable a direct and standardized comparison between these two compounds, a robust and reproducible experimental protocol is essential. The broth microdilution method, as standardized by CLSI document M27-A3, is a widely accepted technique for determining the MIC of antifungal agents against yeasts.
Principle
This method involves challenging a standardized inoculum of a fungal strain with serial dilutions of the antifungal compounds in a liquid broth medium. The MIC is defined as the lowest concentration of the drug that prevents visible growth of the fungus after a specified incubation period.
Step-by-Step Methodology
-
Preparation of Antifungal Stock Solutions:
-
Accurately weigh and dissolve fluconazole and 3-(4-nitrophenyl)-1,2,4-triazole in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions (e.g., 1280 µg/mL).
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI-1640 broth medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antifungal stock solution to the first well of each row and perform serial twofold dilutions across the plate by transferring 100 µL from one well to the next. This will create a concentration gradient of the test compounds.
-
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
Dilute this suspension in RPMI-1640 broth to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 100 µL of the standardized fungal suspension.
-
Include a growth control well (containing only the inoculum and broth) and a sterility control well (containing only broth).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates or use a spectrophotometric plate reader to determine the lowest concentration of each compound that shows no visible growth compared to the growth control. This concentration is the MIC.
-
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Conclusion and Future Directions
Fluconazole remains a vital tool in the clinical management of fungal infections, providing a reliable benchmark for antifungal potency. While 3-(4-nitrophenyl)-1,2,4-triazole is an investigational compound with a less defined antifungal profile, its chemical structure aligns with a class of molecules known to possess antifungal properties.
The lack of direct comparative data underscores the need for further research. A systematic evaluation of 3-(4-nitrophenyl)-1,2,4-triazole and its analogues using standardized methodologies, such as the one outlined in this guide, is crucial to accurately determine its antifungal spectrum, potency, and potential as a future therapeutic agent. Such studies will be instrumental in the ongoing effort to expand our arsenal against clinically relevant fungal pathogens.
References
-
Title: Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of Susceptibility Testing with Clinical Outcomes Source: Clinical Microbiology Reviews URL: [Link]
-
Title: The mechanism of action of azole antifungals Source: British Journal of Clinical Pharmacology URL: [Link]
-
Title: Synthesis and antifungal activity of new 1,2,4-triazole derivatives Source: Molecules URL: [Link]
-
Title: Synthesis and antimicrobial evaluation of some new 1,2,4-triazole derivatives Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
Technical Guide: UV-Vis Absorption & Spectroscopic Profiling of 3-(4-Nitrophenyl)-1,2,4-Triazole
The following technical guide provides an in-depth analysis of the UV-Vis absorption characteristics of 3-(4-nitrophenyl)-1,2,4-triazole, designed for researchers in medicinal chemistry, optoelectronics, and analytical spectroscopy.
Executive Summary
3-(4-nitrophenyl)-1,2,4-triazole (often chemically equivalent to the 5-substituted tautomer) represents a significant class of "push-pull" chromophores where the electron-deficient nitro group interacts with the electron-rich (or amphoteric) triazole ring. Unlike simple nitroanilines, this compound exhibits complex spectral behavior governed by prototropic tautomerism and pH-dependent ionization .
This guide objectively compares its spectral performance against standard solvatochromic dyes, details its absorption profile, and provides a validated protocol for spectroscopic characterization.
Spectral Characteristics & Mechanism
The Absorption Profile
The UV-Vis spectrum of 3-(4-nitrophenyl)-1,2,4-triazole is dominated by intense
| Parameter | Value / Range | Mechanistic Origin |
| 275 – 300 nm | Primary | |
| 390 – 415 nm | Bathochromic shift upon deprotonation (formation of triazolate anion), enhancing intramolecular charge transfer (ICT). | |
| ~15,000 – 22,000 | High probability of transition due to extended conjugation. | |
| Solvent Sensitivity | Moderate (Positive Solvatochromism) | Polar solvents stabilize the excited ICT state, causing a red shift. |
Tautomerism & Electronic Structure
The compound exists in a dynamic equilibrium between 1H, 2H, and 4H tautomers. In solution, the 1H-tautomer is generally the most stable, but the equilibrium is solvent-dependent.
-
Neutral Form: The triazole ring acts as a weak electron donor/acceptor. The absorption is hypsochromically shifted (blue-shifted) relative to strong push-pull systems like 4-nitroaniline.
-
Anionic Form (Basic pH): Upon deprotonation (
), the resulting triazolate anion becomes a strong electron donor. This creates a powerful "push-pull" system with the nitro group (acceptor), resulting in a dramatic Red Shift (>100 nm) and the appearance of a yellow/orange color.
Comparative Analysis: Performance vs. Alternatives
This section evaluates why a researcher might select this triazole over standard alternatives for probing solvent polarity or pH.
Comparison Table: Chromophore Performance
| Feature | 3-(4-nitrophenyl)-1,2,4-triazole | 4-Nitroaniline (Standard) | Reichardt’s Dye (Probe) |
| Primary Absorption | UV (280 nm) to Visible (400 nm, anion) | Visible (380 nm) | Visible (Standardized) |
| pH Sensitivity | High (Switchable) | Low (pKa < 1) | Unstable in acid |
| Solubility | High in polar organics (DMSO, MeOH) | Good in most organics | Poor in water |
| Stability | Excellent (Thermal/Hydrolytic) | Good | Sensitive to moisture |
| Application | pH-responsive probe, Ligand for MOFs | Solvatochromic standard | Polarity standard |
Verdict:
-
Choose 4-Nitroaniline if you need a simple, pH-independent solvatochromic standard.
-
Choose 3-(4-nitrophenyl)-1,2,4-triazole if your application requires a switchable chromophore (e.g., optical pH sensing, metal ion coordination) or if you are designing Non-Linear Optical (NLO) materials where the transparency in the visible region (neutral form) is required.
Experimental Protocol: UV-Vis Characterization
Objective: To accurately determine the
Reagents & Equipment[1]
-
Compound: 3-(4-nitrophenyl)-1,2,4-triazole (>98% purity).
-
Solvent: Spectroscopic grade Ethanol (EtOH).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).
-
Cells: Quartz cuvettes (1 cm path length).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh accurately 2.0 mg of the triazole derivative.
-
Dissolve in 10.0 mL of Ethanol in a volumetric flask. (Concentration
M). -
Note: If solubility is slow, sonicate for 5 minutes.
-
-
Dilution Series (Self-Validation Step):
-
Prepare three working solutions by diluting the stock:
-
Sample A: 10
L Stock + 2.99 mL EtOH ( M) -
Sample B: 30
L Stock + 2.97 mL EtOH ( M) -
Sample C: 60
L Stock + 2.94 mL EtOH ( M)
-
-
Why: Linearity between Absorbance and Concentration (Beer-Lambert Law) validates the solution is true molecular dispersion (no aggregation).
-
-
Measurement:
-
Run a baseline correction using pure Ethanol.
-
Scan Sample B from 200 nm to 500 nm .
-
Record
.
-
-
pH-Switching Test (Optional Validation):
-
Add 1 drop of 1M NaOH to the cuvette of Sample B.
-
Rescan. Observe the shift from ~280 nm to ~400 nm. This confirms the identity of the triazole ring proton.
-
Visualizations & Pathways
Spectroscopic Workflow
The following diagram outlines the logical flow for characterizing the compound, ensuring data integrity.
Caption: Operational workflow for valid spectroscopic characterization of nitrophenyl-triazoles.
Tautomeric & Ionization Equilibrium
This diagram illustrates the structural changes responsible for the spectral shifts.
Caption: Equilibrium between neutral tautomers and the bathochromically shifted anion.
References
-
Synthesis and Structural Confirmation: Fun, H. K., Quah, C. K., Nithinchandra, & Kalluraya, B. (2011).[1][2] 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E. Note: Provides structural data on the thione derivative, establishing the baseline for the nitrophenyl-triazole scaffold.
-
Tautomerism in Triazoles: Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Note: Discusses the UV spectral bands (210-240 nm and 250-310 nm) relevant to the nitrophenyl-triazole system.
-
General Triazole Spectroscopy: Atkinson, M. R., Parkes, E. A., & Polya, J. B. (1954).[3] Triazoles.[2][3][4][5][6][7][8][9][10][11] Part IV. Ultra-violet absorption spectra of some 1:2:4-triazoles. Journal of the Chemical Society.[3] Note: The foundational text for assigning triazole ring transitions.
-
pKa and Acidity: Garratt, P. J. (1996). 1,2,4-Triazoles.[2][8][9][10][12][13][14] Comprehensive Heterocyclic Chemistry II. Citation for the pKa range (8-10) of the triazole NH group.
Sources
- 1. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 2. 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazoles. Part IV. Ultra-violet absorption spectra of some 1 : 2 : 4-triazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. 3-Nitro-1,2,4-triazole | C2H2N4O2 | CID 90614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. research.chalmers.se [research.chalmers.se]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. scispace.com [scispace.com]
- 11. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. isres.org [isres.org]
- 14. JP2017520558A - Molecules with certain pesticide availability and intermediates, compositions and methods related thereto - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
